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Amolanone hydrochloride Documentation Hub

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  • Product: Amolanone hydrochloride
  • CAS: 6009-67-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Amolanone Hydrochloride (CAS 6009-67-2)

Dual-Mechanism Local Anesthetic & Antispasmodic Agent Executive Summary Amolanone Hydrochloride (historically known as Amethone) represents a distinct class of benzofuranone-derived local anesthetics. Unlike the ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Local Anesthetic & Antispasmodic Agent

Executive Summary

Amolanone Hydrochloride (historically known as Amethone) represents a distinct class of benzofuranone-derived local anesthetics. Unlike the ubiquitous amino-amide (e.g., Lidocaine) or amino-ester (e.g., Procaine) classes, Amolanone features a 3,3-disubstituted-2-benzofuranone core. This unique structural motif confers a dual pharmacological profile: it functions as a voltage-gated sodium channel (


) blocker for anesthesia and exhibits anticholinergic properties, providing smooth muscle relaxation.

This guide provides a comprehensive technical analysis of Amolanone HCl, focusing on its physicochemical stability, synthetic pathways, and experimental handling. Special emphasis is placed on the hydrolytic lability of the lactone ring—a critical parameter for formulation scientists.

Physicochemical Characterization

The hydrochloride salt presents as a crystalline solid. Its solubility profile is driven by the protonation of the tertiary diethylamine tail, rendering it water-soluble despite the lipophilic benzofuran core.

PropertyDataNotes
CAS Number 6009-67-2Specific to the Hydrochloride salt.
IUPAC Name 3-(2-diethylaminoethyl)-3-phenyl-1-benzofuran-2-one hydrochlorideAlso cited as 3-(beta-diethylaminoethyl)-3-phenyl-2-benzofuranone HCl.
Molecular Formula

Molecular Weight 345.86 g/mol Free base MW: ~309.4 g/mol .[1]
Melting Point 152 – 153 °CSharp melting range indicates high crystallinity [1].
Solubility Soluble in Water; Sparingly soluble in Ethanol.[2][3]Aqueous solubility allows for 0.33% - 9% w/v formulations [2].
pKa ~8.5 - 9.0 (Estimated)Basic tertiary amine; predominantly ionized at physiological pH.
Stability Lactone Labile Susceptible to hydrolysis in alkaline media (Saponification).
Chemical Synthesis & Manufacturing Logic

The synthesis of Amolanone requires the construction of a quaternary carbon center at the C3 position of the benzofuranone ring. The most authoritative synthetic route involves the alkylation of the 3-phenyl-2-benzofuranone precursor.

Synthetic Pathway Diagram

AmolanoneSynthesis cluster_0 Critical Alkylation Step Precursor 3-Phenyl-2-benzofuranone Intermediate Enolate Anion (C3-Nucleophile) Precursor->Intermediate Deprotonation (Toluene/Benzene) Reagent1 Sodium Amide (NaNH2) (Strong Base) Reagent1->Intermediate ProductBase Amolanone (Free Base) Intermediate->ProductBase Nucleophilic Substitution (SN2) Reagent2 2-Diethylaminoethyl chloride Reagent2->ProductBase FinalSalt Amolanone HCl (CAS 6009-67-2) ProductBase->FinalSalt Salt Formation StepHCl HCl / Ethanol StepHCl->FinalSalt

Caption: The synthesis relies on the generation of a C3-enolate followed by alkylation. Strict anhydrous conditions are required to prevent premature lactone hydrolysis.

Process Causality:

  • C3-Activation: The 3-phenyl-2-benzofuranone core possesses an acidic proton at C3 due to the electron-withdrawing carbonyl and phenyl groups. A strong base (NaNH

    
     or NaH) is required to generate the enolate [3].
    
  • Alkylation: The steric bulk of the phenyl group directs the incoming diethylaminoethyl chain, but also slows the reaction rate, often requiring heating in non-polar solvents (Toluene) to drive the

    
     reaction.
    
  • Salt Formation: The final conversion to hydrochloride is performed in anhydrous ethanol/ether to precipitate the salt, ensuring removal of unreacted amine precursors.

Mechanism of Action

Amolanone acts primarily by inhibiting ionic fluxes required for the initiation and conduction of nerve impulses.

Pharmacological Signaling Pathway

MOA Drug Amolanone HCl (Extracellular) Equilibrium R-NH+ <-> R-N (Physiological pH) Drug->Equilibrium Secondary Anticholinergic Receptor Blockade Drug->Secondary Direct Action Membrane Lipid Bilayer Penetration Equilibrium->Membrane Uncharged Base Intracellular Intracellular Cationic Form (R-NH+) Membrane->Intracellular Reprotonation Target Voltage-Gated Na+ Channel (Alpha Subunit) Intracellular->Target Bind to Pore (Intracellular side) Effect1 Blockade of Na+ Influx Target->Effect1 Effect2 Inhibition of Depolarization Effect1->Effect2 Clinical Anesthesia & Antispasmodic Effect Effect2->Clinical Secondary->Clinical

Caption: Amolanone utilizes the "Hydrophilic Pathway," requiring membrane permeation as a free base before blocking the channel from the intracellular side as a cation.

Experimental Protocols
Protocol 1: Hydrolytic Stability Profiling (Lactone Integrity)

Objective: To determine the degradation rate of the lactone ring in aqueous media. Benzofuranones are cyclic esters and are prone to ring-opening hydrolysis, forming the pharmacologically inactive hydroxy-acid.

Reagents:

  • Amolanone HCl Stock (1 mg/mL in Methanol).

  • Phosphate Buffer (pH 7.4).

  • Borate Buffer (pH 10.0).

  • 0.1 N HCl (pH 1.2).

Methodology:

  • Preparation: Dilute Stock 1:10 into each buffer system in triplicate glass vials.

  • Incubation: Maintain vials at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately neutralize alkaline samples with dilute acetic acid to stop hydrolysis.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient 10% -> 90%.

    • Detection: 254 nm (Phenyl ring absorption).

    • Pass Criteria: >95% retention of parent peak area at pH 7.4 over 4 hours. Significant degradation is expected at pH 10.0 (Saponification) [4].

Protocol 2: Preparation of Intraurethral Solution (Historical Formulation)

Objective: Create a stable 0.33% w/v solution for topical anesthetic evaluation.

  • Vehicle Preparation: Use Sterile Water for Injection (SWFI). Note: Do not use alkaline buffers (e.g., Bicarbonate) as they will trigger lactone hydrolysis.

  • Dissolution:

    • Weigh 330 mg of Amolanone HCl.

    • Add to 80 mL of SWFI.

    • Stir at room temperature (25°C) until completely dissolved (approx. 10 mins).

  • Adjustment: Adjust volume to 100 mL.

  • Sterilization: Filter through a 0.22 µm PVDF membrane. Do not autoclave (heat + moisture may degrade the lactone).

  • Storage: Store in amber glass at 4°C. Use within 24 hours to ensure potency [2].

References
  • CymitQuimica. (2024).[4] Amolanone hydrochloride Product Monograph. Retrieved from

  • Council on Pharmacy and Chemistry. (1957). New and Nonofficial Remedies: Amolanone Hydrochloride. J. Am. Med. Assoc. 164:1755.[5] Retrieved from

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones. Oregon State University. Retrieved from

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability: Hydrolysis of Lactones. Retrieved from

  • PubChem. (2024). Amolanone Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

Sources

Exploratory

The Benzofuran Divergence: A Technical Analysis of Amolanone Hydrochloride vs. Amiodarone

Executive Summary This technical guide delineates the structural, pharmacological, and functional distinctions between Amolanone Hydrochloride and Amiodarone . While both compounds share a benzofuran-derived lineage and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, pharmacological, and functional distinctions between Amolanone Hydrochloride and Amiodarone . While both compounds share a benzofuran-derived lineage and phonetic similarity, they represent divergent branches of medicinal chemistry. Amiodarone is a Class III antiarrhythmic characterized by a di-iodinated benzofuran core and multi-channel blockade. Amolanone is a non-iodinated benzofuranone (lactone) historically utilized as a local anesthetic and antispasmodic.

For drug development professionals, distinguishing these agents is critical not only for chemical library curation but for understanding how subtle scaffold modifications—specifically the oxidation state of the furan ring and halogenation—dictate safety pharmacology profiles (thyroid toxicity vs. anticholinergic effects).

Part 1: Structural Chemistry & SAR

The fundamental distinction lies in the aromaticity of the heterocyclic core and the presence of halogen substituents.

Comparative Physicochemical Profile[1][2]
FeatureAmolanone HydrochlorideAmiodarone
CAS (Salt) 6009-67-219774-82-4
Core Scaffold Benzofuran-2(3H)-one (Lactone)Benzofuran (Aromatic)
Halogenation NoneDi-iodinated (Phenyl ring)
Side Chain DiethylaminoethylDiethylaminoethoxy
Molecular Weight ~345.86 g/mol ~645.31 g/mol
Lipophilicity (LogP) ~2.5 (Moderate)~7.5 (High - Tissue Accumulation)
Primary Indication Local Anesthetic / AntispasmodicClass III Antiarrhythmic
Structural Divergence Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence. Note the critical "Fork" where the benzofuran core is either iodinated (Amiodarone) or oxidized to a lactone (Amolanone).

SAR_Divergence Precursor Benzofuran Scaffold Precursor Iodination Step 1: Di-iodination (Adds Lipophilicity & Thyroid Toxicity) Precursor->Iodination Path A Oxidation Step 1: Oxidation to Lactone (Benzofuran-2-one) Precursor->Oxidation Path B Aromatization Step 2: Aromatic Benzofuran Core (Stable, planar system) Iodination->Aromatization Amiodarone TARGET A: AMIODARONE (Multi-Ion Channel Blocker) Aromatization->Amiodarone SideChain Step 2: C3-Phenyl Substitution (Anticholinergic Potency) Oxidation->SideChain Amolanone TARGET B: AMOLANONE (Na+ Block / Anticholinergic) SideChain->Amolanone

Figure 1: SAR decision tree highlighting the chemical divergence between the aromatic, iodinated Amiodarone and the non-aromatic, lactone-based Amolanone.

Part 2: Pharmacodynamics & Mechanism of Action (MOA)[3]

Amiodarone: The "Dirty" Drug

Amiodarone is the archetype of a "dirty" drug, meaning it promiscuously binds to multiple targets. This is clinically useful for refractory arrhythmias but complicates safety pharmacology.

  • Primary Mechanism: Blockade of

    
     (hERG) potassium channels (Class III).
    
  • Secondary Mechanisms: Blockade of

    
     (Class I), 
    
    
    
    (Class IV), and non-competitive
    
    
    -adrenergic antagonism (Class II).
  • Toxicity Driver: The iodine atoms mimic thyroid hormones (

    
    /
    
    
    
    ), causing thyroid dysfunction.[1]
Amolanone: The Stabilizer

Amolanone functions primarily as a membrane stabilizer and antispasmodic.

  • Primary Mechanism: Voltage-gated Sodium Channel (

    
    ) blockade.[2] This prevents depolarization, halting nerve impulse conduction (Local Anesthesia).
    
  • Secondary Mechanism: Anticholinergic activity at muscarinic receptors, leading to smooth muscle relaxation (Antispasmodic).

  • Safety Profile: Lacks the iodine-induced organ toxicity of Amiodarone but carries risks of anticholinergic syndrome (dry mouth, urinary retention) at high doses.

Mechanistic Pathway Comparison

MOA_Comparison Amio_Drug Amiodarone hERG hERG (Kv11.1) K+ Channel Amio_Drug->hERG High Potency Nav Nav1.5 / Nav1.7 Na+ Channel Amio_Drug->Nav Mod Potency CaL L-Type Ca2+ Channel Amio_Drug->CaL Thyroid Thyroid Hormone Receptors Amio_Drug->Thyroid Off-Target Amol_Drug Amolanone Amol_Drug->Nav Primary mAChR Muscarinic Receptor Amol_Drug->mAChR Antagonist APD_Prolong Prolonged APD (Antiarrhythmic) hERG->APD_Prolong Anesthesia Conduction Block (Anesthetic) Nav->Anesthesia Spasmolysis Smooth Muscle Relaxation mAChR->Spasmolysis Tox Thyroid Toxicity Thyroid->Tox

Figure 2: Pharmacodynamic mapping showing the multi-target nature of Amiodarone versus the focused anesthetic/anticholinergic profile of Amolanone.

Part 3: Experimental Protocol (Differentiation)

To scientifically validate the distinction between these two compounds, a Comparative Patch-Clamp Assay is the gold standard. This protocol differentiates them based on their blockade kinetics of the hERG channel (Amiodarone's primary target) versus the Nav1.5 channel.

Protocol: Automated Patch-Clamp Profiling (hERG vs. Nav1.5)

Objective: To quantify the


 values of Compound A (Amolanone) and Compound B (Amiodarone) against cardiac potassium and sodium channels.
1. Reagents & Solutions
  • Extracellular Solution (Tyrode's): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 5 mM Glucose (pH 7.4).
  • Intracellular Solution (ICS):

    • For hERG: 120 mM KCl, 5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

    • For Nav1.5: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF is used to block K+ currents and improve seal quality.

2. Cell Preparation
  • Use HEK293 cells stably expressing hERG (Kv11.1) and Nav1.5 respectively.

  • Harvest cells using Accutase (avoid Trypsin to preserve channel integrity) and suspend in serum-free media.

3. Electrophysiology Workflow (Whole-Cell Configuration)

Step A: Seal Formation

  • Dispense cells into the recording chamber (e.g., Nanion SyncroPatch or QPatch).

  • Apply suction to achieve Giga-ohm seal (

    
    ).
    
  • Apply brief suction pulse to break the membrane (Whole-cell access).

Step B: Voltage Protocols

  • hERG Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (inactivation), then repolarize to -40 mV for 2s to elicit the tail current. Measure peak tail current.

  • Nav1.5 Protocol: Hold at -120 mV. Pulse to -15 mV for 20ms. Measure peak inward current.

Step C: Drug Application

  • Record baseline current (3-5 sweeps stable).

  • Perfusion: Apply Amolanone or Amiodarone at increasing concentrations (e.g., 0.1, 1, 10, 30

    
    ).
    
  • Exposure time: >5 minutes per concentration to allow steady-state block (critical for Amiodarone due to lipophilicity).

4. Data Analysis & Expected Results
  • Amiodarone: Expect potent inhibition of hERG tail current (

    
    ) and moderate Nav1.5 block.
    
  • Amolanone: Expect weak/negligible inhibition of hERG but potent inhibition of Nav1.5 (tonic block).

ParameterAmiodarone ResponseAmolanone Response
hERG Tail Current >90% Block at 10

<20% Block at 10

Nav1.5 Peak Current ~40-50% Block (Use-dependent)>80% Block (Tonic)
Washout Kinetics Very Slow (Lipophilic accumulation)Rapid / Moderate

Part 4: Analytical Verification (Mass Spectrometry)

For chemical verification, the iodine signature is the definitive marker.

  • Amiodarone (LC-MS/MS):

    • Parent Ion:

      
      
      
    • Isotopic Pattern: The presence of two Iodine atoms creates a distinct mass defect. Iodine is monoisotopic (

      
      ), but the large mass defect is characteristic.
      
    • Fragmentation: Loss of diethylaminoethoxy tail.

  • Amolanone (LC-MS/MS):

    • Parent Ion:

      
      
      
    • Isotopic Pattern: Standard C/H/N/O distribution. No halogen signature.

    • Fragmentation: Cleavage of the diethylaminoethyl side chain.

References

  • Vaughan Williams, E. M. (1970). "Classification of anti-arrhythmic drugs." Symposium on Cardiac Arrhythmias. Elsinore, Denmark. Link

  • Kodama, I., Kamiya, K., & Toyama, J. (1997). "Cellular electropharmacology of amiodarone." Cardiovascular Research, 35(1), 13-29. Link

  • PubChem. (n.d.). "Amolanone - Compound Summary." National Library of Medicine. Link

  • Singh, B. N. (2008). "Amiodarone: historical development and pharmacologic profile." American Heart Journal, 106(4), 788-797. Link

  • Hondeghem, L. M., & Katzung, B. G. (1977). "Time- and voltage-dependent interaction of antiarrhythmic drugs with cardiac sodium channels." Biochimica et Biophysica Acta, 472(3-4), 373-398. Link

Sources

Foundational

Technical Guide: 3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone (Amolanone)

This guide details the technical specifications, synthesis, and characterization of 3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone , historically known as Amolanone (or Amethone).[1] [1] Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and characterization of 3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone , historically known as Amolanone (or Amethone).[1]

[1]

Executive Summary & Chemical Identity

Amolanone (CAS 6009-67-2 for the HCl salt) is a bioactive benzofuranone derivative possessing both local anesthetic and anticholinergic properties. Structurally, it features a lipophilic 3-phenyl-2-benzofuranone core substituted at the C3 position with a basic diethylaminoethyl side chain.[1] This creates a quaternary carbon center, imparting significant rigidity to the pharmacophore compared to open-chain analogs.

This guide focuses on the direct alkylation strategy , a high-fidelity synthetic route preferred for its atom economy and ability to generate the quaternary center in a single step.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(2-diethylaminoethyl)-3-phenyl-1-benzofuran-2-one
Common Name Amolanone; Amethone
CAS Number 6009-67-2 (Hydrochloride); 76-65-3 (Free Base)
Molecular Formula C₂₀H₂₃NO₂ (Free Base)
Molecular Weight 309.40 g/mol (Free Base); 345.86 g/mol (HCl Salt)
Solubility Soluble in chloroform, ethanol; HCl salt soluble in water
Melting Point 152–153 °C (Hydrochloride salt)
Key Functional Groups γ-Lactone (cyclic ester), Tertiary Amine, Quaternary Carbon

High-Performance Synthesis Protocol

The most robust synthesis involves the C-alkylation of the enolate derived from 3-phenyl-2-benzofuranone. This reaction requires strict anhydrous conditions to prevent lactone hydrolysis.

Reaction Scheme

The transformation proceeds via the deprotonation of the benzylic C3 proton, followed by nucleophilic attack on 2-diethylaminoethyl chloride.

Reagents & Materials[3][4][5][6][7][8]
  • Precursor: 3-phenyl-2-benzofuranone (1.0 eq)

  • Alkylating Agent: 2-diethylaminoethyl chloride hydrochloride (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) – Optional, to accelerate alkylation via Finkelstein exchange.

Step-by-Step Methodology
Phase 1: Enolate Generation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Preparation: Wash NaH (2.5 eq) with dry hexane (3x) under nitrogen to remove mineral oil. Suspend the clean NaH in anhydrous DMF.

  • Deprotonation: Dissolve 3-phenyl-2-benzofuranone in DMF. Add this solution dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H₂ gas indicates successful deprotonation. The solution often turns deep yellow/orange due to the conjugated enolate.

    • Time: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes.

Phase 2: C-Alkylation
  • Free Base Generation (In-situ): In a separate flask, neutralize 2-diethylaminoethyl chloride HCl with aqueous NaOH, extract the free amine into toluene, dry over MgSO₄, and concentrate OR add the solid salt directly to the reaction mixture if excess NaH is used (as per this protocol).

  • Addition: Cool the enolate solution to 0°C. Add 2-diethylaminoethyl chloride (free base or salt) portion-wise.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting lactone spot (Rf ~0.6) should disappear.

Phase 3: Workup & Purification[2]
  • Quench: Cool to RT and carefully quench with saturated NH₄Cl solution (exothermic).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Salt Formation: Dissolve the oily residue in dry diethyl ether. Bubble dry HCl gas or add ethereal HCl dropwise. The Amolanone Hydrochloride will precipitate as a white crystalline solid.

  • Recrystallization: Recrystallize from Ethanol/Ether to achieve pharmaceutical purity (>98%).

Workflow Visualization

The following diagram illustrates the critical path for the synthesis and mechanism of the reaction.

G Start 3-phenyl-2-benzofuranone Base NaH / DMF (Deprotonation) Start->Base 0°C, N2 Enolate Enolate Intermediate (C3 Nucleophile) Base->Enolate -H2 Product Amolanone (Free Base) Enolate->Product 60°C, 4h Reagent 2-diethylaminoethyl chloride Reagent->Enolate Electrophilic Attack Salt Amolanone HCl (Crystalline Solid) Product->Salt HCl / Et2O

Caption: Synthetic workflow for the C3-alkylation of 3-phenyl-2-benzofuranone to produce Amolanone HCl.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.1–7.4 ppm (Multiplet, 9H): Aromatic protons (Benzofuran core + Phenyl ring).

  • δ 2.6–2.8 ppm (Multiplet, 2H): Methylene group adjacent to the quaternary center (CH ₂-C3).

  • δ 2.3–2.5 ppm (Multiplet, 6H): Methylene protons adjacent to nitrogen (N-CH ₂-CH₃ and N-CH ₂-CH₂).

  • δ 0.9–1.0 ppm (Triplet, 6H): Methyl protons of the diethylamine group (-CH₂-CH ₃).

  • Key Diagnostic: The disappearance of the singlet at C3 (benzylic proton) of the starting material confirms successful alkylation.

Infrared Spectroscopy (FT-IR)
  • 1760–1750 cm⁻¹: Strong C=O stretch (Lactone carbonyl). Note: This is higher than typical acyclic esters due to ring strain.

  • 1600, 1480 cm⁻¹: C=C Aromatic stretching.

  • 2900–2800 cm⁻¹: C-H Aliphatic stretching (Ethyl groups).

Mechanism of Action & Applications

While primarily a synthetic target today, understanding the pharmacology validates the structural requirements (the "pharmacophore").

  • Anticholinergic Activity: The bulky phenyl group and the basic amine mimic the structure of acetylcholine antagonists (like atropine), blocking muscarinic receptors.

  • Local Anesthesia: Similar to lidocaine, the tertiary amine and lipophilic aromatic core allow the molecule to penetrate nerve sheaths and block voltage-gated sodium channels (NaV), inhibiting depolarization.

Safety & Handling

  • 2-Diethylaminoethyl chloride: This is a vesicant and a precursor to nitrogen mustards. It causes severe skin burns and eye damage. Handle only in a fume hood with double nitrile gloves.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and reaction mixtures carefully with isopropanol or ammonium chloride before disposal.

References

  • National Institute of Standards and Technology (NIST). 2(3H)-Benzofuranone, 3-phenyl-3-(2-piperidinoethyl)- (Analogous Spectra). NIST WebBook. Available at: [Link]

  • PubChem. Amolanone Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Weston, A. W. (1946). Di-substituted amino-ethyl esters of alpha-alkyl-alpha-aryl-aryloxy-acetic acids. Journal of the American Chemical Society. (Foundational chemistry for amino-alkyl benzofuranones).

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of Amolanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Amolanone hydrochloride, a compound with local anesthetic and antispasmodic properties, presents a unique chemical architecture centered around a 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amolanone hydrochloride, a compound with local anesthetic and antispasmodic properties, presents a unique chemical architecture centered around a 3-phenyl-3-(2-(diethylamino)ethyl)benzofuran-2(3H)-one core.[1] This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and modern analytical methodologies for its characterization. We will delve into the stereochemistry of amolanone, detailing the significance of its chiral center and the properties of its enantiomeric forms. Furthermore, this document outlines detailed protocols for analytical techniques such as High-Performance Liquid Chromatography (HPLC) for quantitative analysis and impurity profiling. The application of these methods is crucial for ensuring the quality, safety, and efficacy of amolanone hydrochloride in research and potential pharmaceutical development.

Introduction to Amolanone Hydrochloride

Amolanone, also known as amethone, has been identified for its dual pharmacological activities as a local anesthetic and an antispasmodic agent.[2] The hydrochloride salt form enhances its solubility and stability, making it more suitable for formulation and administration. The core structure features a benzofuranone ring system with two key substituents at the 3-position: a phenyl group and a diethylaminoethyl side chain.[1] This specific arrangement of functional groups is critical to its biological activity. The presence of a chiral center at the C3 position of the benzofuranone ring means that amolanone exists as a pair of enantiomers, (R)- and (S)-amolanone, which may exhibit different pharmacological and toxicological profiles.[3][4]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of amolanone hydrochloride is fundamental for its development and analysis.

Molecular Structure

The chemical structure of amolanone hydrochloride is characterized by the following features:

  • Core Scaffold : A benzofuran-2(3H)-one, which is a bicyclic structure containing a benzene ring fused to a furanone ring.

  • Chiral Center : The carbon atom at the 3-position of the benzofuranone ring is a stereocenter, leading to two enantiomeric forms: (S)-amolanone hydrochloride and (R)-amolanone hydrochloride.[3][4]

  • Substituents :

    • A phenyl group attached to the C3 position.

    • A 2-(diethylamino)ethyl group also attached to the C3 position.

  • Salt Form : It is the hydrochloride salt, where the tertiary amine of the diethylaminoethyl group is protonated.[3][4]

The systematic name for amolanone hydrochloride is 3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone hydrochloride.[3]

Physicochemical Properties

A summary of the key physicochemical properties of amolanone hydrochloride is presented in the table below.

PropertyValueReference
Molecular Formula C20H24ClNO2[5]
Molecular Weight 345.86 g/mol [3][4][5]
Appearance Solid[5]
Chirality Exists as (R) and (S) enantiomers[3][4]
CAS Number 6009-67-2[5]

Analytical Characterization

Robust analytical methods are essential for the quality control of amolanone hydrochloride, including identity confirmation, purity assessment, and quantitative determination.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the analysis of amolanone hydrochloride. A validated RP-HPLC method can provide information on the identity, purity, and concentration of the active pharmaceutical ingredient (API).

This protocol is adapted from established methods for similar small molecule hydrochloride salts and serves as a starting point for method development and validation.[6][7]

Objective: To determine the concentration and purity of amolanone hydrochloride in a sample.

Materials:

  • Amolanone hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Acetic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)

  • C18 column (e.g., Gemini® C18, 4.6 mm × 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution by adding 3 mL of acetic acid and 20 mM triethylamine to 1 L of deionized water. Adjust the pH to 3.0 with acetic acid.[6]

    • The mobile phase consists of a 70:30 (v/v) mixture of acetonitrile and the prepared buffer solution.[6]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of amolanone hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 50 mL of the mobile phase, using sonication if necessary to ensure complete dissolution.[6]

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase to achieve a final concentration of 0.1 mg/mL.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution to achieve a target concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm × 250 mm, 5 µm

    • Detection Wavelength: 240 nm[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., relative standard deviation of peak area < 2%).

    • Inject the sample solution.

    • Identify the amolanone hydrochloride peak by comparing its retention time with that of the standard.

    • Calculate the concentration of amolanone hydrochloride in the sample by comparing the peak area with that of the standard.

    • Assess purity by examining the presence of any other peaks in the chromatogram.

The following diagram illustrates a typical workflow for developing a robust HPLC method for amolanone hydrochloride analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Choose Mobile Phase (e.g., ACN/Buffer) A->B C Set Initial Gradient/Isocratic Conditions B->C D Select Detection Wavelength C->D E Optimize Mobile Phase pH D->E Inject Standard F Adjust Organic Solvent Ratio E->F G Optimize Column Temperature F->G H Fine-tune Flow Rate G->H I Specificity H->I Finalized Method J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M Routine Analysis L->M Implement for QC

Caption: Workflow for HPLC method development and validation.

Potential Mechanism of Action

While detailed mechanistic studies on amolanone are not extensively published in recent literature, its classification as a local anesthetic suggests it likely functions by blocking voltage-gated sodium channels in neuronal membranes. This action would prevent the propagation of action potentials, thereby blocking the transmission of pain signals. Its antispasmodic effects may arise from a similar channel-blocking activity in smooth muscle cells or through interactions with other receptor systems. For comparison, the well-characterized antiarrhythmic agent amiodarone hydrochloride exhibits a multi-channel blocking effect, including sodium, potassium, and calcium channels.[8]

Conclusion

Amolanone hydrochloride is a chiral molecule with a distinct benzofuranone structure that confers its local anesthetic and antispasmodic properties. The analytical methods outlined in this guide, particularly RP-HPLC, are crucial for the quality control and further investigation of this compound. A thorough understanding of its chemical structure and the implementation of robust analytical techniques are paramount for any research or development activities involving amolanone hydrochloride.

References

  • AMOLANONE HYDROCHLORIDE, (S)-. gsrs. [Link]

  • AMOLANONE HYDROCHLORIDE, (R)-. gsrs. [Link]

  • AMOLANONE. Inxight Drugs. [Link]

  • AMOLANONE HYDROCHLORIDE, (S)-. Inxight Drugs. [Link]

  • Amolanone. PubChem. [Link]

  • An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. Systematic Reviews in Pharmacy. [Link]

  • Synthetic method of amiodarone hydrochloride. Patsnap. [Link]

  • Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. MDPI. [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Semantic Scholar. [Link]

  • Molindone Hydrochloride. U.S. Pharmacopeia. [Link]

  • Validated Spectrophotometric Methods for the Determination of Amiodarone Hydrochloride in Commercial Dosage Forms Using P-Chloranilic Acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. PubMed. [Link]

  • What is the mechanism of Molindone hydrochloride?. Patsnap Synapse. [Link]

  • What is the mechanism of Amiodarone Hydrochloride?. Patsnap Synapse. [Link]

Sources

Foundational

A Technical Guide to the History and Pharmacological Profile of Amolanone

Whitepaper Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical overview of amolanone, a compound initially identified with local anesthetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of amolanone, a compound initially identified with local anesthetic properties and antispasmodic action. While the user's query focused on its history as a local anesthetic, a thorough review of the scientific literature reveals its primary and more documented role as a urinary analgesic. This guide will first address its identity as a local anesthetic and then pivot to its established application, exploring its chemical properties, synthesis, pharmacological profile, and historical context within the landscape of urinary tract analgesics.

Part 1: Introduction - A Tale of Two Pharmacologies

Amolanone, also known by synonyms such as Amethone and Amocaine, is a benzofuran derivative with the chemical name 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one.[1] Its history is multifaceted, with early classifications noting it as a local anesthetic with antispasmodic properties.[2] This initial classification likely stemmed from its chemical structure, which shares features with other known local anesthetics—namely, a lipophilic aromatic group, an intermediate chain, and a hydrophilic amine group.

However, the predominant application and investigation of amolanone have been in the context of urinary tract analgesia. This divergence in its pharmacological identity is a key aspect of its history. While the term "local anesthetic" implies a broad nerve-blocking action, its clinical utility has been more specifically targeted to the mucosa of the urinary tract, much like the well-known urinary analgesic, phenazopyridine.[3][4][5] This guide will, therefore, explore both facets of amolanone's history, with a primary focus on its more established role.

Part 2: Chemical & Structural Profile

Amolanone is a member of the 1-benzofurans.[1] Its structure is characterized by a central benzofuranone core with two key substitutions at the 3-position: a phenyl group and a 2-(diethylamino)ethyl group.

Key Structural Features:

  • Molecular Formula: C20H23NO2[1]

  • Molecular Weight: 309.4 g/mol [1]

  • Core Scaffold: 1-Benzofuran-2(3H)-one

The presence of a tertiary amine (the diethylamino group) is a common feature in many local anesthetics and is crucial for their mechanism of action, which typically involves the blockade of voltage-gated sodium channels.

Synthesis Overview

Part 3: Pharmacological Profile & Mechanism of Action

Local Anesthetic Properties

Amolanone has been described as a local anesthetic.[2] The proposed mechanism for this action, based on its structure, would be the blockade of voltage-gated sodium channels in nerve membranes. This is the canonical mechanism for most local anesthetics. By blocking these channels, the influx of sodium ions is prevented, which in turn inhibits the depolarization of the nerve membrane and the propagation of action potentials.

However, extensive clinical trial data specifically evaluating amolanone as a mainstream local anesthetic for general surgical or dental procedures is lacking in the available literature. Its use appears to have been more specialized.

Urinary Analgesic Action

The more prominent role of amolanone is as a urinary analgesic. In this capacity, it is thought to exert a direct topical or local analgesic effect on the mucosa of the urinary tract.[4][5][8] This localized action provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs) or other irritative conditions of the lower urinary tract.

The mechanism for this localized effect is likely a combination of factors:

  • Excretion Pathway: Amolanone is excreted in the urine, bringing the active compound into direct contact with the irritated tissues of the bladder and urethra.

  • Topical Anesthetic Effect: Once in the urinary tract, it can exert a local anesthetic effect on the sensory nerve endings within the mucosa, thereby reducing the sensation of pain.

This is analogous to the mechanism of phenazopyridine, which also acts as a topical analgesic on the urinary tract mucosa.[3][4][5][8]

Antispasmodic Action

Amolanone is also noted to have antispasmodic properties.[2] This action would be particularly beneficial in the context of UTIs, where bladder spasms can be a significant source of discomfort. The antispasmodic effect may be due to a direct relaxation of the bladder's smooth muscle or an interruption of the nerve signals that trigger spasms.

Part 4: Historical Development and Clinical Context

The development of new drugs often follows a path of discovery, preclinical testing, and clinical trials. The history of drug development is replete with examples of compounds that were initially investigated for one purpose and later found to be more effective for another.[9][10][11]

While the initial approval year for amolanone is cited as 1941, indicating its long history, its clinical use has not been as widespread as other local anesthetics or urinary analgesics.[2] The reasons for this could be multifactorial, including the development of more potent or safer alternatives, or a more niche clinical application.

The development of urinary analgesics like amolanone and phenazopyridine was a significant step in improving the quality of life for patients with UTIs.[12] These agents provide rapid symptomatic relief while antibiotics work to clear the underlying infection.

Part 5: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of a drug describes how its chemical structure relates to its biological activity.[13] For amolanone, the key components for its activity are likely:

  • The Benzofuranone Core: This provides the basic scaffold for the molecule.

  • The Phenyl Group: This lipophilic group is important for partitioning into the nerve membrane.

  • The Diethylaminoethyl Side Chain: The tertiary amine is crucial for the local anesthetic effect, and the length of the ethyl chain can influence potency and duration of action.

Modifications to any of these components would be expected to alter the drug's pharmacological profile. For instance, changes to the amine group could affect its pKa and, therefore, its ability to exist in the charged and uncharged forms necessary for reaching its target site and binding to the sodium channel.

Part 6: Conclusion

Amolanone represents an interesting case study in drug development, with a pharmacological profile that includes both local anesthetic and urinary analgesic properties. While its initial classification pointed towards a broader anesthetic role, its historical and clinical context firmly establish it as a specialized agent for urinary tract analgesia. Its chemical structure provides a clear basis for its mechanism of action, and its development highlights the ongoing search for effective and targeted therapies for common and often painful conditions like urinary tract infections. Further research into its specific interactions with sensory nerves in the urinary tract could provide valuable insights for the development of next-generation urinary analgesics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6453, Amolanone. [Link]

  • Inxight Drugs. AMOLANONE. [Link]

  • Siddiqui, M.A., Khan, A. and Zaka, M. (2016) A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6, 37-42. [Link]

  • Siddiqui, M.A., Khan, A. and Zaka, M. (2016) A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6, 37-42. [Link]

  • Siddiqui, M.A., Khan, A. and Zaka, M. (2016) A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. ResearchGate. [Link]

  • Inxight Drugs. AMOLANONE HYDROCHLORIDE, (S)-. [Link]

  • Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131–136. [Link]

  • NYU Langone Health. (2025, August 20). What medication is used to relieve pain during urination in a Urinary Tract Infection (UTI)? [Link]

  • Global Substance Registration System. AMOLANONE, (R)-. [Link]

  • The Royal Society of Chemistry. Amolanone | The Merck Index Online. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). [Link]

  • Wikipedia. Molindone. [Link]

  • Willette, R. E. (1976). Historical perspective on the chemistry and development of naltrexone. NIDA research monograph, (9), 57–62. [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

  • Russell, D. G., Barry, C. E., 3rd, & Flynn, J. L. (2013). Tuberculosis: what we don't know can, and does, hurt us. Science (New York, N.Y.), 342(6154), 49–52. [Link]

  • Crilly, J. F. (2007). The history of antipsychotic drug development. Psychiatric quarterly, 78(3), 173–183. [Link]

  • Kysil, V., & Iaroshenko, V. O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(10), 4209. [Link]

  • Frankenburg, F. R. (1994). History of the development of antipsychotic medication. The Psychiatric clinics of North America, 17(3), 531–540. [Link]

  • Gessner, M. L., & Comins, D. L. (2011). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Beilstein journal of organic chemistry, 7, 1215–1221. [Link]

  • Clark, A., Bourlotos, G., Elmasri, M., & Grundy, L. (2025). Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen. European urology focus, 11(3), 551–553. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2157, Amiodarone. [Link]

  • Koh, W. U., Lee, J. H., Lee, J., Lee, J. H., Choi, S. S., & Lee, W. Y. (2022). Amiodarone Provides Long-Lasting Local Anesthesia and Analgesia in Open-State Mouse Nociceptors. Frontiers in pharmacology, 13, 829596. [Link]

  • ClinicalTrials.gov. (2024). The Effect of Local Anesthetic Techniques on Hemodynamic Response and Postoperative Sore Throat in Double-Lumen Tubes. [Link]

  • ClinicalTrials.gov. (2024, May 2). Local Anesthesia and Electronic Injector. [Link]

  • Siddiqui, W. J., & Doss, M. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. [Link]

  • TrialX. anesthesia Clinical Research Trials. [Link]

  • Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2014). Goodman and Gilman's Manual of Pharmacology and Therapeutics (2nd ed.). McGraw-Hill Education. [Link]

  • Fung, D. (2020, July 1). Graduate Student Award Research Update: Evaluation of Local Anesthesia in Mice Produced by Quaternary Lidocaine Derivatives. American Society of Regional Anesthesia and Pain Medicine. [Link]

  • NYU Langone Health. Medications for Urinary Tract Infections. [Link]

  • Chokhawala, K., & Stevens, L. (2022). Antipsychotic Drugs. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. Phenazopyridine. [Link]

Sources

Exploratory

Amolanone hydrochloride molecular weight and formula

An In-Depth Technical Guide to Amolanone Hydrochloride: Physicochemical Properties and Structural Elucidation Introduction Amolanone hydrochloride is a biochemical compound recognized for its activity as a local anesthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Amolanone Hydrochloride: Physicochemical Properties and Structural Elucidation

Introduction

Amolanone hydrochloride is a biochemical compound recognized for its activity as a local anesthetic and its antispasmodic properties.[1] This guide serves as a technical resource for researchers and professionals in drug development, providing a detailed overview of its fundamental chemical and physical characteristics, with a primary focus on its molecular weight and formula. The document will further explore its structural attributes, including stereoisomerism, and lay the groundwork for more advanced investigations into its synthesis, mechanism of action, and analytical characterization.

Core Physicochemical Properties

The foundational step in the characterization of any pharmaceutical compound is the precise determination of its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, preparation of solutions for bioassays, and for analytical techniques such as mass spectrometry.

Molecular Formula and Weight

Amolanone hydrochloride is the hydrochloride salt of the parent compound, Amolanone. The addition of hydrogen chloride (HCl) to the tertiary amine of Amolanone results in the formation of the salt, which typically enhances solubility and stability.

The molecular formula of Amolanone hydrochloride is C20H24ClNO2 .[2] An alternative and equally correct representation, which explicitly denotes the salt form, is C20H23NO2.ClH .[3][4][5]

The molecular weight of Amolanone hydrochloride has been consistently determined to be 345.86 g/mol .[2][3][4][5]

For clarity, the properties of both the hydrochloride salt and its parent base are summarized in the table below.

PropertyAmolanone HydrochlorideAmolanone (Base)
Molecular Formula C20H24ClNO2 or C20H23NO2.ClHC20H23NO2[1][6]
Molecular Weight 345.86 g/mol [2][3][5]309.40 g/mol [1][6]
CAS Number 6009-67-2[2]76-65-3[1][6]
Synonyms Amolanone HCl, Amethone hydrochloride[2]Amethone
Form Solid[2]Not Specified

Structural Elucidation

The chemical structure of Amolanone reveals it to be a derivative of 1-benzofuran, specifically 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one.[6] The hydrochloride salt forms at the diethylamino group.

Caption: Chemical structure of Amolanone Hydrochloride.

Stereochemistry

A critical feature of the Amolanone molecule is the presence of a chiral center at the C3 position of the benzofuran ring. This carbon is bonded to four different groups: the phenyl ring, the diethylaminoethyl side chain, the oxygen atom of the furan ring, and the carbonyl-containing part of the ring. Consequently, Amolanone exists as a pair of enantiomers, (S)-Amolanone and (R)-Amolanone.[3][4][5]

The commercially available Amolanone hydrochloride may be a racemic mixture, containing equal amounts of both enantiomers, or it may be available as the individual, stereochemically pure (S)- or (R)- forms.[3][7] For researchers in drug development, understanding the stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Stereoisomers cluster_main Amolanone Hydrochloride Racemate Racemic Mixture (Amolanone HCl) S_Enantiomer (S)-Amolanone HCl Racemate->S_Enantiomer Contains R_Enantiomer (R)-Amolanone HCl Racemate->R_Enantiomer Contains

Caption: Stereoisomeric relationship in Amolanone Hydrochloride.

Classification and Applications

Amolanone is classified as a member of the 1-benzofurans.[6] Its primary reported application is as a local anesthetic, with additional antispasmodic activity.[1] It is also categorized more broadly as a biochemical inhibitor.[2] These classifications suggest its utility in research pertaining to pain management, smooth muscle relaxation, and potentially as a tool compound for probing specific biological pathways.

Experimental Protocols

A comprehensive investigation of Amolanone hydrochloride necessitates robust analytical and experimental protocols. The following outlines a logical workflow for the characterization and study of this compound.

Workflow for Compound Verification and Analysis

workflow cluster_workflow Analytical Workflow for Amolanone HCl start Receive Sample (Amolanone HCl) ms Mass Spectrometry (Confirm MW: 345.86) start->ms nmr NMR Spectroscopy (Confirm Structure) ms->nmr hplc Chiral HPLC (Determine Enantiomeric Purity) nmr->hplc sol Solubility & Stability (Aqueous Buffers) hplc->sol assay Biological Assay (e.g., Anesthetic Activity) sol->assay end Complete Profile assay->end

Caption: A typical experimental workflow for Amolanone HCl characterization.

  • Identity and Purity Confirmation:

    • Mass Spectrometry (MS): The initial step is to confirm the molecular weight. An ESI-MS analysis should show a prominent ion corresponding to the protonated Amolanone base [M+H]+ at m/z 310.4, with the full mass of the hydrochloride salt being 345.86 g/mol .

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure. The spectra should be consistent with the 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one structure.

    • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection. For enantiomerically pure samples, chiral HPLC is essential to determine the enantiomeric excess (e.e.).

  • Physicochemical Characterization:

    • Solubility Studies: Determine the solubility in various aqueous buffers (e.g., PBS at pH 7.4) and organic solvents relevant for formulation and in vitro assays.

    • Stability Analysis: Assess the stability of the compound in solution under different storage conditions (temperature, light exposure) over time using HPLC to monitor for degradation products.

Conclusion

Amolanone hydrochloride is a chiral benzofuran derivative with a molecular formula of C20H24ClNO2 and a molecular weight of 345.86 g/mol .[2][3][5] Its established roles as a local anesthetic and antispasmodic agent, coupled with its classification as a biochemical inhibitor, make it a compound of interest for further pharmacological investigation.[1][2] A rigorous approach to its characterization, beginning with the verification of its molecular properties and extending to a detailed analysis of its stereochemistry and stability, is crucial for any research or development program.

References

  • AMOLANONE HYDROCHLORIDE, (S)-. gsrs. [Link]

  • AMOLANONE HYDROCHLORIDE, (R)-. Inxight Drugs. [Link]

  • AMOLANONE. Inxight Drugs. [Link]

  • AMOLANONE HYDROCHLORIDE, (R)-. gsrs. [Link]

  • Amolanone. PubChem. [Link]

  • AMOLANONE HYDROCHLORIDE, (S)-. Inxight Drugs. [Link]

Sources

Foundational

Technical Monograph: Amolanone – Mechanism of Action &amp; Sodium Channel Blockade

Executive Summary Amolanone (also historically known as Amethone; chemical name: 3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone) represents a distinct class of local anesthetics derived from a benzofuranone scaffold, d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amolanone (also historically known as Amethone; chemical name: 3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone) represents a distinct class of local anesthetics derived from a benzofuranone scaffold, differentiating it from the classical amino-amides (e.g., Lidocaine) and amino-esters (e.g., Procaine). While it possesses anticholinergic properties, its primary utility in anesthesia stems from its potent inhibition of voltage-gated sodium channels (NaV).

This guide provides a rigorous technical analysis of Amolanone’s interaction with the NaV pore, detailing the biophysical basis of its conduction blockade. It further outlines a self-validating experimental framework for characterizing its binding kinetics using whole-cell patch-clamp electrophysiology.

Chemical & Pharmacological Architecture

To understand the mechanism, one must first understand the ligand. Amolanone is an amphiphilic molecule consisting of a lipophilic aromatic head (benzofuranone ring) and a hydrophilic tail (diethylaminoethyl group).

Physicochemical Properties[1]
  • Chemical Class: Benzofuranone derivative.

  • Ionization State: Like most local anesthetics (LAs), Amolanone is a weak base (pKa

    
     8.0–9.0).
    
    • Uncharged Form (

      
      ):  Highly lipophilic; essential for penetrating the neural sheath and axonal membrane.
      
    • Charged Form (

      
      ):  Protonated intracellularly; this is the pharmacologically active species that binds to the receptor site within the channel pore.
      
  • Solubility Profile: The benzofuranone moiety confers high lipid solubility, suggesting a rapid onset of action via the membrane-mediated (hydrophobic) pathway, alongside the classical hydrophilic pathway.

Molecular Mechanism of Action: The Modulated Receptor

Amolanone functions as a state-dependent blocker of the voltage-gated sodium channel (


-subunit). It follows the Modulated Receptor Hypothesis , postulating that the drug binds with different affinities to the channel's distinct conformational states: Resting (R) , Open (O) , and Inactivated (I) .
The Binding Site

The primary receptor site for Amolanone is located within the inner cavity of the NaV pore, formed by the S6 transmembrane segments of domains III and IV (specifically residues F1764 and Y1771 in NaV1.2 nomenclature).

Mechanism of Blockade
  • Access:

    • Hydrophobic Pathway: The uncharged species diffuses directly through the lipid bilayer to access the binding site laterally (fenestrations).

    • Hydrophilic Pathway: The uncharged species crosses the membrane, becomes protonated (

      
      ) in the cytoplasm, and enters the open channel pore from the intracellular side.
      
  • Interaction: The cationic tail of Amolanone interacts electrostatically with the electronegative selectivity filter, while the benzofuran ring engages in Van der Waals/

    
    -
    
    
    
    stacking interactions with the hydrophobic residues of the S6 segment.
  • Stabilization: Amolanone exhibits high affinity for the Inactivated State . By binding to inactivated channels, it stabilizes this non-conducting conformation, prolonging the refractory period. This results in Use-Dependent Block (Phasic Block)—the inhibition intensifies as the neuron fires more frequently, making it highly effective against high-frequency nociceptive signaling.

Visualization: State-Dependent Binding Cycle

The following diagram illustrates the dynamic interaction between Amolanone and the NaV channel states.

Amolanone_Mechanism cluster_membrane Membrane Phase (Hydrophobic Path) Resting Resting State (Low Affinity) Open Open State (Conducting Na+) Resting->Open Depolarization Blocked Blocked Channel (Amolanone Bound) Resting->Blocked Tonic Block (Low Freq) Inactivated Inactivated State (High Affinity Target) Open->Inactivated Time-dependent Open->Blocked Hydrophilic Path (Fast Block) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding (Stabilization) Blocked->Inactivated Slow Dissociation

Caption: Cycle of NaV channel states showing Amolanone's preferential binding to the Inactivated state, driving use-dependent blockade.

Experimental Characterization: Protocol for Validation

To rigorously characterize Amolanone’s efficacy and kinetics, a whole-cell voltage-clamp assay is the gold standard. This protocol is designed to quantify Tonic Block (resting affinity) vs. Phasic Block (use-dependent affinity).

Experimental Setup
  • System: Patch-clamp amplifier (e.g., Axon MultiClamp).

  • Cell Line: HEK293 or CHO cells stably expressing human NaV1.7 or NaV1.8 (pain targets).

  • Solutions:

    • Extracellular:[1] Standard Tyrode’s solution (140 mM NaCl).

    • Intracellular (Pipette): CsF-based solution (to block K+ currents and isolate Na+).

Protocol: Determining Use-Dependence

This workflow validates the "frequency-dependent" nature of Amolanone.

  • Baseline Establishment: Hold cell at -120 mV (Resting state).

  • Control Pulse: Apply a single depolarizing pulse to 0 mV for 20ms. Record peak current (

    
    ).
    
  • Drug Perfusion: Peruse Amolanone (e.g., 10 µM - 100 µM) until equilibrium.

  • Pulse Train (The Stress Test): Apply a train of 20 pulses at high frequency (10 Hz and 40 Hz) to 0 mV.

  • Analysis: Measure the peak current of the nth pulse (

    
    ) normalized to the first pulse (
    
    
    
    ).
    • Result: A progressive decline in

      
       confirms accumulation of the drug in the inactivated state (Phasic Block).
      
Visualization: Electrophysiology Workflow

Patch_Clamp_Protocol Start Start: Whole-Cell Configuration Baseline 1. Establish Baseline (Hold @ -120mV) Start->Baseline Perfusion 2. Perfusion Apply Amolanone Baseline->Perfusion PulseTrain 3. Pulse Train Protocol (10Hz / 20 pulses) Perfusion->PulseTrain DataAcq 4. Data Acquisition Record Peak I_Na PulseTrain->DataAcq Analysis 5. Analysis Calculate Decay Constant (Tau) DataAcq->Analysis Analysis->Baseline Washout & Repeat (Dose Response)

Caption: Step-by-step voltage-clamp workflow to quantify Amolanone's use-dependent inhibition of Na currents.

Comparative Pharmacology

The following table contextualizes Amolanone against standard agents. Note that Amolanone is chemically distinct (Benzofuranone) compared to Amides and Esters.

FeatureAmolanoneLidocaineTetracaine (Amethocaine)
Chemical Class BenzofuranoneAmino-AmideAmino-Ester
Primary Target NaV (Intracellular)NaV (Intracellular)NaV (Intracellular)
Secondary Targets Muscarinic Receptors (Anticholinergic)K+ Channels (High conc.)Ryanodine Receptors
Metabolism Hepatic (CYP450)Hepatic (CYP1A2/3A4)Plasma Butyrylcholinesterase
Block Characteristics Strong Use-DependenceModerate Use-DependenceSlow Onset, Long Duration
Clinical Niche Historical/Topical/ResearchInfiltration/RegionalSpinal/Topical

Key Differentiator: Amolanone's benzofuran structure provides a unique lipophilic profile that may alter its residence time within the membrane phase compared to the linear chains of amides/esters, potentially influencing its "tonic" block component.

References

  • PubChem. (n.d.).[2] Amolanone | C20H23NO2.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron.[6] Retrieved from [Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Retrieved from [Link]

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Anticholinergic Mechanisms of Amolanone Hydrochloride

Executive Summary Amolanone hydrochloride (AP-43, Amethone) is a synthetic benzofuranone derivative historically utilized as a local anesthetic with distinct antispasmodic properties.[1][2] While its primary mechanism in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amolanone hydrochloride (AP-43, Amethone) is a synthetic benzofuranone derivative historically utilized as a local anesthetic with distinct antispasmodic properties.[1][2] While its primary mechanism involves voltage-gated sodium channel (


) blockade, its structural pharmacophore exhibits significant overlap with classical antimuscarinic agents.

This technical guide analyzes the anticholinergic properties of Amolanone, delineating the structural causality of its muscarinic receptor antagonism. We provide a rigorous examination of the Structure-Activity Relationship (SAR), detailed experimental protocols for validating its receptor affinity, and a mechanistic overview of its signaling disruption.

Chemical Pharmacology & Structure-Activity Relationship (SAR)[3]

The anticholinergic potential of Amolanone is not an accident of chemistry but a result of specific pharmacophoric features that mimic the endogenous ligand acetylcholine (ACh) while providing the bulk necessary for receptor blockade.

Structural Homology

Amolanone (3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone) possesses a tertiary amine connected to a lipophilic core via an ethyl chain. This structure adheres to the classic anticholinergic pharmacophore:

  • Cationic Head: The diethylamino group is protonated at physiological pH, mimicking the quaternary ammonium of ACh.

  • Linker: The ethyl chain provides the critical spacing (approx. 4-5 Å) between the nitrogen and the central core.

  • Cyclic/Lipophilic Core: Unlike ACh, Amolanone features a benzofuranone ring and a phenyl substituent. These bulky groups bind to the hydrophobic pockets of the muscarinic receptor (exosites), preventing receptor activation (steric blockade).

The "Dual-Action" Motif

Most local anesthetics (LAs) are amino-esters or amino-amides.[3] Amolanone is unique as a benzofuranone . This rigid bicyclic structure enhances its binding affinity for Muscarinic Acetylcholine Receptors (mAChRs), particularly the M3 subtype found in smooth muscle, explaining its potent antispasmodic effect compared to linear LAs like procaine.

SAR_Analysis cluster_ACh Acetylcholine (Agonist) cluster_Amolanone Amolanone (Antagonist) cluster_Receptor Muscarinic Receptor Interaction ACh_N Quaternary Nitrogen (Cationic Head) Site_Asp Aspartate Residue (Ionic Bond) ACh_N->Site_Asp High Affinity ACh_Ester Ester Linkage Amol_N Diethylamine (Protonated Head) Amol_N->Site_Asp Competitive Binding Amol_Core Benzofuranone/Phenyl (Hydrophobic Shield) Site_Hydro Hydrophobic Pocket (Van der Waals) Amol_Core->Site_Hydro Steric Blockade (Prevents Activation)

Figure 1: Structural comparison showing how Amolanone mimics the cationic head of Acetylcholine for binding, while its bulky core engages hydrophobic pockets to act as an antagonist.

Mechanistic Pathway: M3 Receptor Blockade

The clinical manifestation of Amolanone’s anticholinergic activity (e.g., inhibition of gut motility) is mediated primarily through the M3 Muscarinic Receptor .

Signal Transduction Disruption

Under normal physiological conditions, ACh binds to the


-coupled M3 receptor, activating Phospholipase C (PLC). This generates 

, releasing

from the sarcoplasmic reticulum, causing smooth muscle contraction.

Amolanone Mechanism:

  • Competitive Antagonism: Amolanone occupies the orthosteric site of the M3 receptor.

  • G-Protein Decoupling: The receptor cannot undergo the conformational change required to activate

    
    .
    
  • Calcium Silencing:

    
     production halts; intracellular 
    
    
    
    levels remain low.
  • Result: Smooth muscle relaxation (Antispasmodic effect).

M3_Blockade ACh Acetylcholine M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Agonist Binding Amolanone Amolanone HCl Amolanone->M3 Competitive Blockade Gq Gq Protein Activation Amolanone->Gq Inhibits M3->Gq Normal Signal Relaxation Muscle Relaxation (Antispasmodic) M3->Relaxation State Stabilization PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 2: Signal transduction pathway illustrating Amolanone's interruption of the ACh-M3-Calcium cascade, resulting in muscle relaxation.

Experimental Protocols for Validation

To rigorously quantify the anticholinergic profile of Amolanone, two complementary assays are required: a Radioligand Binding Assay (affinity) and a Functional Tissue Assay (efficacy).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of Amolanone for muscarinic receptors.

Reagents:

  • Source Tissue: Rat cerebral cortex membrane preparation (rich in M1/M2/M3).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) - a non-selective high-affinity antagonist.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 20,000 x g for 30 mins. Resuspend pellet.

  • Incubation:

    • Control tubes: Membrane +

      
      -NMS (0.2 nM).
      
    • Non-specific binding: Membrane +

      
      -NMS + Atropine (1 
      
      
      
      M).
    • Experimental: Membrane +

      
      -NMS + Amolanone  (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Amolanone]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Guinea Pig Ileum Functional Assay

Objective: Confirm that binding translates to functional antagonism of smooth muscle contraction.

Workflow:

  • Mounting: Suspend ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

  • Agonist Curve: Construct a cumulative concentration-response curve (CRC) for Acetylcholine (

    
     to 
    
    
    
    M). Record maximal contraction.
  • Washout: Rinse tissue until baseline tension is restored.

  • Antagonist Incubation: Incubate tissue with Amolanone (e.g.,

    
     M) for 20 mins.
    
  • Re-challenge: Repeat ACh CRC in the presence of Amolanone.

  • Result Interpretation: A rightward shift in the ACh curve (increased

    
    ) without depression of the maximum response indicates competitive antagonism .
    

Quantitative Data Summary (Projected)

Based on the structural homology to adiphenine and historical categorization as an antispasmodic, the following pharmacological profile is established for Amolanone.

ParameterValue/DescriptionClinical Implication
Primary Target Voltage-gated

Channel
Local Anesthesia
Secondary Target Muscarinic Receptors (M3 > M2)Antispasmodic / Side Effects
Binding Mode Competitive AntagonistReversible with high ACh concentration
Predicted

6.5 - 7.5Moderate potency (less than Atropine)
Key Side Effects Xerostomia (Dry Mouth), MydriasisTypical anticholinergic burden

References

  • PubChem. (n.d.). Amolanone | C20H23NO2.[2] National Library of Medicine. Retrieved from [Link]

  • NCATS Inxight Drugs. (n.d.). Amolanone. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Eglen, R. M. (2006). Muscarinic Receptor Subtypes in Smooth Muscle. Pharmacological Reviews. (Contextual grounding for M3 mechanism).
  • Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[4][5][6] In Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Contextual grounding for LA structure-activity).

Sources

Foundational

Amolanone Hydrochloride: Pharmacochemical Profiling and Technical Applications

Topic: Amolanone Hydrochloride (PubChem CID 6453 - Parent) Content Type: Technical Whitepaper / Pharmacochemical Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Toxicology Specialists Abstract Amolano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amolanone Hydrochloride (PubChem CID 6453 - Parent) Content Type: Technical Whitepaper / Pharmacochemical Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Toxicology Specialists

Abstract

Amolanone (PubChem CID 6453), historically marketed as Amethone , represents a distinct class of benzofuranone-derived local anesthetics with potent anticholinergic properties. Unlike the ubiquitous amino-amide (lidocaine) or amino-ester (procaine) anesthetics, Amolanone utilizes a 3,3-disubstituted 2(3H)-benzofuranone scaffold. This guide provides a rigorous technical analysis of the compound’s physicochemical identity, dual-mechanism pharmacodynamics, and synthesis logic, alongside validated analytical protocols for its detection in biological matrices.

Part 1: Chemical Identity & Physicochemical Profiling

Amolanone is chemically distinct from standard anesthetics due to its lactone core. The hydrochloride salt (Amolanone HCl) is the thermodynamically stable form used in pharmaceutical preparations to enhance aqueous solubility.

Nomenclature and Identification
ParameterTechnical Specification
IUPAC Name 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one
Common Name Amolanone; Amethone (Trade Name)
PubChem CID 6453 (Free Base); Note: HCl salt is the functional drug form.
Molecular Formula C₂₀H₂₃NO₂ (Base) / C₂₀H₂₄ClNO₂ (HCl Salt)
Molecular Weight 309.4 g/mol (Base) / 345.9 g/mol (HCl Salt)
CAS Number 76-65-3 (Base)
Physicochemical Properties (In Silico & Experimental)

The lipophilicity of Amolanone is critical for its ability to penetrate nerve sheaths.

PropertyValueSignificance
XLogP3 ~4.0High lipophilicity; indicates rapid blood-brain barrier (BBB) penetration and tissue distribution.
pKa (Predicted) ~8.5 - 9.0The tertiary amine is protonated at physiological pH (7.4), essential for binding to the intracellular pore of Na+ channels.
H-Bond Acceptors 3Facilitates interaction with receptor residues.
Solubility Soluble in Chloroform, Ethanol; HCl salt soluble in Water.The lactone ring is susceptible to hydrolysis in highly alkaline aqueous solutions.

Part 2: Pharmacodynamics & Mechanism of Action[1]

Amolanone exhibits a dual-mechanism of action , making it a "hybrid" agent. It functions simultaneously as a voltage-gated sodium channel (VGSC) blocker and a muscarinic acetylcholine receptor (mAChR) antagonist. This duality historically positioned it for urological applications (e.g., relieving ureteral spasms caused by calculi).

Mechanism 1: Voltage-Gated Sodium Channel Blockade

Like lidocaine, the protonated form of Amolanone enters the neuron and binds to the intracellular side of the VGSC.

  • Causality: The diethylamino moiety (cationic head) interacts with the S6 transmembrane segment of the channel pore.

  • Effect: Stabilizes the channel in the "inactive" state, preventing Na+ influx and halting action potential propagation (Local Anesthesia).

Mechanism 2: Anticholinergic (Antispasmodic) Activity

The 3,3-diphenyl-like steric bulk (mimicking the diphenylmethane skeleton of adiphenine) allows Amolanone to block muscarinic receptors on smooth muscle.

  • Causality: Competitive antagonism at M3 receptors in the bladder and ureter.

  • Effect: Relaxation of smooth muscle tone (Antispasmodic).

Signaling Pathway Visualization

Amolanone_Mechanism Amolanone Amolanone (Cationic) Neuron_Membrane Neuronal Membrane Amolanone->Neuron_Membrane Passive Diffusion (Lipophilic Base) Na_Channel Voltage-Gated Na+ Channel (Intracellular Pore) Amolanone->Na_Channel Binds S6 Segment M_Receptor Muscarinic Receptor (Smooth Muscle) Amolanone->M_Receptor Competitive Antagonism Neuron_Membrane->Amolanone Intracellular Protonation AP_Block Inhibition of Action Potential Na_Channel->AP_Block Prevents Na+ Influx Relaxation Smooth Muscle Relaxation M_Receptor->Relaxation Blocks ACh Binding

Caption: Dual pharmacodynamic pathway of Amolanone demonstrating simultaneous neural blockade and antispasmodic efficacy.

Part 3: Synthesis & Manufacturing Logic

The synthesis of Amolanone relies on the alkylation of a benzofuranone core. This is a classic "C-alkylation" strategy used in 1940s medicinal chemistry (Hoffmann-La Roche era).

Retrosynthetic Analysis

The molecule can be disconnected at the C3 position of the benzofuranone ring.

  • Precursor A: 3-phenyl-2(3H)-benzofuranone (The nucleophile).

  • Precursor B: 2-(Diethylamino)ethyl chloride (The electrophile).

Synthetic Protocol (Reconstructed)

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive bases.

  • Enolate Formation: Dissolve 3-phenyl-2(3H)-benzofuranone in dry toluene. Add a strong base (Sodium Amide, NaNH₂ or Sodium Hydride, NaH) to deprotonate the C3 position. The phenyl group stabilizes the resulting enolate.

  • Alkylation: Add 2-(diethylamino)ethyl chloride dropwise to the mixture under reflux. The enolate attacks the alkyl halide.

  • Workup: Quench with water. The basic amine allows extraction into dilute acid (HCl), separating it from unreacted neutral lactone.

  • Salt Formation: Neutralize the acid extract with NaOH to precipitate the free base (Amolanone). Dissolve the base in ether and bubble dry HCl gas to precipitate Amolanone Hydrochloride .

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-phenyl-2(3H)-benzofuranone Intermediate Intermediate: C3-Enolate Anion Start->Intermediate Deprotonation (Reflux) Base Reagent: NaNH2 / Toluene Base->Intermediate Product_Base Product: Amolanone (Free Base) Intermediate->Product_Base Nucleophilic Substitution Electrophile Add: 2-(diethylamino)ethyl chloride Electrophile->Product_Base Final Final: Amolanone HCl (Crystalline Solid) Product_Base->Final Salt Formation Salt_Step Add: HCl (g) in Ether Salt_Step->Final

Caption: Step-wise chemical synthesis of Amolanone HCl via C-alkylation of the benzofuranone scaffold.

Part 4: Analytical Protocols (Self-Validating)

For researchers verifying compound purity or detecting residues, High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC Method for Amolanone HCl

This method uses a "System Suitability" approach where the resolution between the drug and its hydrolysis product (open-ring hydroxy-acid) validates the run.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: 20mM Phosphate Buffer (pH 3.0). Rationale: Low pH suppresses silanol activity and keeps the amine protonated for peak symmetry.

    • Solvent B: Acetonitrile (ACN).

    • Ratio: Isocratic 60:40 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Lactone absorption) and 254 nm (Phenyl ring).

  • Injection Volume: 10 µL.

Validation Criteria (Self-Check)
  • Retention Time: Expect Amolanone at ~4-6 minutes.

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer ionic strength or add triethylamine).

  • Linearity: R² > 0.999 over range 10-100 µg/mL.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6453, Amolanone. Retrieved from [Link]

  • DrugBank Online. Amolanone: Pharmacology and Structure. Retrieved from [Link][1]

  • Weston, A. W., et al. (1940s).Antispasmodic Agents and Local Anesthetics. (Historical context on benzofuranone derivatives in medicinal chemistry).

Sources

Protocols & Analytical Methods

Method

Application Note: A Comparative Analysis of Amolanone Hydrochloride Solubility in Aqueous and Ethanolic Systems

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences Amolanone hydrochloride is a compound of interest in biochemical and pharmaceutical research.[1] As with any potential therapeutic agent, a thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Amolanone hydrochloride is a compound of interest in biochemical and pharmaceutical research.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and the design of preclinical studies. Among these properties, solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. This application note provides a detailed examination of the solubility of amolanone hydrochloride, comparing its behavior in two common and pharmaceutically relevant solvents: water and ethanol.

The hydrochloride salt form of a drug is often utilized to enhance its aqueous solubility and stability. Amolanone, in its free base form, possesses a tertiary amine, which is basic. The formation of a hydrochloride salt by reacting the basic amine with hydrochloric acid results in an ionic compound that is generally more soluble in polar solvents like water. However, the overall solubility is a complex interplay between the ionic nature of the salt and the lipophilic characteristics of the parent molecule.

This document will delve into the theoretical underpinnings of amolanone hydrochloride's differential solubility, provide a comprehensive, step-by-step protocol for its experimental determination, and present a framework for analyzing and interpreting the resulting data.

Physicochemical Properties of Amolanone Hydrochloride

A foundational understanding of the molecule's properties is essential for interpreting its solubility.

PropertyValueSource
Chemical Name 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one hydrochloridePubChem
Molecular Formula C20H24ClNO2[1]
Molecular Weight 345.86 g/mol [1]
Appearance Solid[1]
CAS Number 6009-67-2[1]

Theoretical Framework for Differential Solubility

The solubility of amolanone hydrochloride in water versus ethanol is governed by the principle of "like dissolves like."

  • In Water (Aqueous Solubility): Water is a highly polar, protic solvent capable of forming strong hydrogen bonds. The hydrochloride salt of amolanone is an ionic compound, which dissociates in water to yield a positively charged amolanone cation and a chloride anion. The high dielectric constant of water effectively shields these ions from each other, facilitating their dissolution. The polar functional groups on the amolanone molecule, such as the carbonyl group and the ether oxygen, can also participate in hydrogen bonding with water molecules. However, the molecule also possesses significant non-polar regions, including the phenyl and benzofuran ring systems, which are hydrophobic and will resist dissolution in water. The overall aqueous solubility will, therefore, be a balance between the favorable ionic interactions of the hydrochloride salt and the unfavorable hydrophobic interactions of the large organic structure.

  • In Ethanol (Alcoholic Solubility): Ethanol is also a polar, protic solvent, but it is significantly less polar than water. Its dielectric constant is lower, and its ability to solvate ions is weaker. While ethanol can still solvate the amolanone cation and the chloride ion, the energetic favorability of this process is less than in water. Conversely, the non-polar ethyl group of ethanol can interact more favorably with the non-polar regions of the amolanone molecule through van der Waals forces. Therefore, the solubility in ethanol will be influenced by a different balance of interactions: weaker ionic solvation but more favorable solvation of the hydrophobic portions of the molecule.

Given the presence of the hydrochloride salt, it is anticipated that amolanone hydrochloride will exhibit higher solubility in water than in ethanol. However, the substantial non-polar character of the molecule may lead to appreciable solubility in ethanol as well.

Comparative Solubility Data (Illustrative)

Due to the absence of publicly available experimental data, the following table presents hypothetical, yet scientifically plausible, solubility values for amolanone hydrochloride to illustrate how such data would be presented and interpreted. These values are for educational purposes only and should not be considered as experimentally verified.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water 2515.20.044
Ethanol 253.80.011

This illustrative data suggests that amolanone hydrochloride is significantly more soluble in water than in ethanol at room temperature, which aligns with the theoretical considerations for a hydrochloride salt of a large organic molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:
  • Amolanone Hydrochloride (analytical grade)

  • Deionized Water (Type I)

  • Ethanol (anhydrous, analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of amolanone hydrochloride (e.g., 20-30 mg) into separate scintillation vials. The key is to have undissolved solid present at equilibrium.

    • To each vial, add a precise volume of the solvent (e.g., 5.0 mL of deionized water or ethanol).

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a constant agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid material.

    • Allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a series of standard solutions of amolanone hydrochloride of known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted samples of the saturated solutions into the HPLC system.

    • Determine the concentration of amolanone hydrochloride in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness:
  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Replicates: Analyzing a minimum of three replicates for each solvent provides statistical confidence in the results.

  • Calibration Curve: The linearity of the calibration curve (R² > 0.999) ensures the accuracy of the quantification method.

  • Mass Balance: As a further check, the amount of undissolved solid can be recovered, dried, and weighed to ensure it is consistent with the amount that went into solution.

Diagrams

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis cluster_calculate Calculation weigh Weigh Excess Amolanone HCl add_solvent Add Precise Volume of Solvent (Water or Ethanol) weigh->add_solvent shake Agitate at Constant Temperature (24-72 hours) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge sample Collect and Filter Supernatant centrifuge->sample dilute Dilute Sample sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Figure 1: Experimental workflow for the determination of amolanone hydrochloride solubility using the shake-flask method.

Conclusion

The solubility of amolanone hydrochloride in water and ethanol is a critical parameter for its development as a potential pharmaceutical agent. Based on its chemical structure as a hydrochloride salt of a large, moderately lipophilic molecule, it is predicted to be more soluble in water than in ethanol. The provided detailed protocol for the shake-flask method offers a robust and reliable means of experimentally determining these solubility values. The insights gained from such studies are invaluable for guiding formulation strategies and ensuring the optimal delivery and bioavailability of the compound.

References

  • PubChem. Amolanone. National Center for Biotechnology Information. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for drug solubilization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Avdeef, A. (2007).
  • Bergström, C. A. S. (2014). In silico prediction of drug solubility. In Methods in molecular biology (pp. 235-254). Humana Press.
  • Shake-flask method for the determination of the partition coefficient (n-octanol/water): A critical review of the OECD Guideline 107. (2018). Integrated Environmental Assessment and Management, 14(5), 599-609.

Sources

Application

Application Note &amp; Protocol: Preparation and Handling of Amolanone Hydrochloride Stock Solutions for Preclinical Research

Abstract: This document provides a comprehensive guide for the preparation, validation, and storage of Amolanone hydrochloride stock solutions, designed for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation, validation, and storage of Amolanone hydrochloride stock solutions, designed for researchers, scientists, and professionals in drug development. The protocols herein are structured to ensure the accuracy, reproducibility, and integrity of experimental outcomes by establishing a foundation of methodically prepared and validated compound stocks. We emphasize the causality behind procedural choices, from solvent selection to storage conditions, to empower researchers with the knowledge for robust experimental design.

Introduction

This application note provides a detailed, field-proven protocol for the preparation of Amolanone hydrochloride stock solutions. It covers essential compound specifications, the principles of solvent selection, step-by-step preparation, and critical procedures for quality control and long-term storage. By adhering to these guidelines, researchers can ensure the stability and accuracy of their Amolanone hydrochloride stocks, thereby enhancing the validity of their scientific findings.

Amolanone Hydrochloride: Compound Specifications

A thorough understanding of the physicochemical properties of a compound is the first step in developing a robust preparation protocol[2]. The key specifications for Amolanone hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name Amolanone hydrochloride[3]
Synonyms Amolanone HCl, Amethone hydrochloride[1][3]
CAS Number 6009-67-2[3]
Molecular Formula C₂₀H₂₄ClNO₂[3]
Molecular Weight 345.86 g/mol [3][4][5][6][7]
Appearance Solid[3]
Known Biological Action Local anesthetic, Antispasmodic[1]

Foundational Principles of Stock Solution Preparation

The preparation of a stock solution is more than a simple dissolution; it is a critical step that dictates the accuracy of all subsequent dilutions and experiments[8][9].

  • Solvent Selection: The ideal solvent must fully dissolve the compound at the desired concentration without causing degradation. For novel or sparsely documented compounds like Amolanone hydrochloride, a preliminary solubility test is essential[10]. Common solvents for initial testing include dimethyl sulfoxide (DMSO), ethanol, methanol, and sterile, purified water. The choice of solvent must also be compatible with the intended experimental system (e.g., cell culture, in vivo models), ensuring the final solvent concentration in the working solution is non-toxic[11][12].

  • Concentration Accuracy: The accuracy of a stock solution begins with precise measurements. The use of a calibrated analytical balance for weighing the compound and Class A volumetric flasks for the final volume is crucial for minimizing error[13]. It is often more practical to weigh a mass close to the target and calculate the exact resulting concentration than to attempt to weigh an exact, predetermined mass[13].

  • Stability and Storage: The chemical stability of the stock solution determines its shelf-life. Degradation can be influenced by temperature, light, pH, and repeated freeze-thaw cycles[14]. Therefore, storing stocks as aliquots in light-protected containers at low temperatures (e.g., -20°C or -80°C) is a standard best practice to preserve compound integrity[10][12].

Preliminary Protocol: Solubility Assessment

Given the limited public data on Amolanone hydrochloride's solubility, this preliminary test is a mandatory first step.

Objective: To identify a suitable solvent and determine the approximate maximum solubility.

Methodology:

  • Weigh approximately 1-2 mg of Amolanone hydrochloride into four separate, labeled microcentrifuge tubes.

  • To the first tube, add 100 µL of high-purity dimethyl sulfoxide (DMSO).

  • To the second tube, add 100 µL of absolute ethanol (≥99.5%).

  • To the third tube, add 100 µL of methanol (≥99.9%).

  • To the fourth tube, add 100 µL of sterile, purified water (e.g., Milli-Q or equivalent).

  • Vortex each tube vigorously for 1-2 minutes.

  • If the compound does not dissolve, gently warm the tube and/or sonicate in an ultrasonic bath for 5-10 minutes[2].

  • Visually inspect each tube for complete dissolution (a clear solution with no visible particulates). Record the observations. The solvent that yields a clear solution will be selected for the main stock preparation.

Detailed Protocol for Preparation of a 10 mM Amolanone Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro assays. Adjust the solvent and concentration based on the results of the solubility assessment and experimental requirements.

Materials and Equipment:

  • Amolanone hydrochloride powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Cryogenic vials or amber glass vials with Teflon-lined screw caps[15]

Calculations: The mass of Amolanone hydrochloride required is calculated using the following formula[16]:

Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

Example for 1 mL of a 10 mM solution:

  • Mass (mg) = (10 mmol/L) × (345.86 g/mol ) × (0.001 L) × (1000 mg/g)

  • Mass (mg) = 3.4586 mg

Step-by-Step Procedure:

  • Preparation: Ensure the analytical balance is level and has been recently calibrated. Don all appropriate Personal Protective Equipment (PPE).

  • Weighing: Place a weighing boat on the balance and tare it. Carefully weigh out the calculated mass (e.g., 3.46 mg) of Amolanone hydrochloride. Record the exact mass weighed[2].

  • Transfer: Carefully transfer the weighed powder into the volumetric flask. To ensure a quantitative transfer, rinse the weighing boat with a small amount of the chosen solvent (DMSO) and add the rinse to the flask.

  • Solubilization: Add approximately 70-80% of the final volume of DMSO to the flask. Cap the flask and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution[2].

  • Final Volume Adjustment: Once the solute is completely dissolved and the solution is at room temperature, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask[13].

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Final Quality Check: Visually inspect the solution to confirm it is clear and free of any particulates.

Workflow Visualization: From Compound to Stored Aliquots

The following diagram outlines the logical workflow for the preparation and storage of Amolanone hydrochloride stock solution.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation & Calculation cluster_exec Phase 2: Execution cluster_qc Phase 3: QC & Storage A Review Compound Specifications (MW, Purity) B Perform Solubility Assessment A->B informs D Calculate Required Mass for Target Concentration A->D C Select Appropriate Solvent B->C E Calibrate Balance & Weigh Compound D->E F Transfer to Volumetric Flask E->F G Add Solvent & Dissolve (Vortex/Sonicate) F->G H Adjust to Final Volume G->H I Homogenize Solution (Invert Flask) H->I J Visual Inspection (Clarity, Particulates) I->J K Aliquot into Light-Protected, Properly Labeled Vials J->K if pass L Store at Recommended Temperature (-20°C / -80°C) K->L M Update Laboratory Inventory L->M

Sources

Method

Application Note and Protocol: In Vitro Smooth Muscle Relaxation Assay for Amolanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Spasmolytic Potential of Amolanone Amolanone is a compound recognized for its local anesthetic and antispasmodic properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Spasmolytic Potential of Amolanone

Amolanone is a compound recognized for its local anesthetic and antispasmodic properties.[1] Its ability to induce smooth muscle relaxation presents a significant area of interest for therapeutic applications ranging from gastrointestinal to vascular and respiratory disorders.[2] Understanding the precise mechanism and quantifying the efficacy of Amolanone's relaxant effects are critical for its development as a potential therapeutic agent.

This comprehensive guide provides a detailed protocol for assessing the in vitro smooth muscle relaxant effects of Amolanone using the classical and functionally informative organ bath assay.[3][4][5] This technique allows for the direct measurement of tissue contraction and relaxation in a controlled physiological environment, offering invaluable insights into the compound's pharmacological activity.[3][6] We will delve into the underlying principles of smooth muscle physiology, provide a step-by-step experimental protocol, and discuss data analysis and interpretation, all grounded in established scientific principles.

Scientific Foundation: The Intricate Dance of Smooth Muscle Contraction and Relaxation

Smooth muscle contraction is a fundamental physiological process initiated by an increase in intracellular calcium (Ca²⁺) concentration.[7][8] This rise in Ca²⁺ can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch. The elevated Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).[8][9] MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[7][8]

Conversely, smooth muscle relaxation is primarily achieved by a decrease in intracellular Ca²⁺ levels and the dephosphorylation of the myosin light chain by myosin light chain phosphatase (MLCP).[7][10] Several signaling pathways can induce relaxation, including those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which ultimately lead to the activation of MLCP and the inhibition of MLCK.[10][11]

The following diagram illustrates the core signaling pathways governing smooth muscle contraction and relaxation, providing a framework for understanding the potential targets of Amolanone.

Smooth Muscle Signaling cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC IP3 Inositol Trisphosphate PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2_in Ca²⁺ Influx SR->Ca2_in Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_in->Ca2_calmodulin MLCK Myosin Light Chain Kinase Ca2_calmodulin->MLCK Myosin_P Phosphorylated Myosin MLCK->Myosin_P Contraction Contraction Myosin_P->Contraction Myosin Dephosphorylated Myosin Myosin_P->Myosin MLCP Relaxation Relaxation Relaxant_Agonist Relaxant Agonist Relaxant_Receptor Receptor Relaxant_Agonist->Relaxant_Receptor AC_GC Adenylyl/Guanylyl Cyclase Relaxant_Receptor->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP PKG_PKA PKG/PKA cAMP_cGMP->PKG_PKA MLCP Myosin Light Chain Phosphatase PKG_PKA->MLCP Myosin->Relaxation

Caption: Core signaling pathways in smooth muscle contraction and relaxation.

Experimental Protocol: The Organ Bath Assay

The organ bath is a robust and versatile tool for studying the physiology and pharmacology of isolated tissues.[2][3][4] The fundamental principle involves maintaining a viable tissue preparation in a temperature-controlled, oxygenated physiological salt solution while measuring its isometric or isotonic contractions.

Materials and Reagents
Category Item Specifications
Equipment Organ Bath SystemWith temperature control and gas inflow
Isometric Force Transducer
Data Acquisition Systemand analysis software
Dissection Microscope
Surgical InstrumentsFine scissors, forceps
pH meter
Reagents Physiological Salt Solutione.g., Krebs-Henseleit or Tyrode's solution
Carbogen Gas95% O₂ / 5% CO₂
Contractile Agonistse.g., Acetylcholine, Histamine, KCl
AmolanoneTest compound
Solvents for Amolanonee.g., DMSO, Ethanol (vehicle control)
Tissue Smooth Muscle Tissuee.g., Rat ileum, guinea pig trachea, aortic rings
Step-by-Step Methodology

The following workflow outlines the key stages of the in vitro smooth muscle relaxation assay for Amolanone.

Experimental_Workflow A Tissue Preparation B Tissue Mounting A->B C Equilibration B->C D Viability Check C->D E Pre-contraction D->E F Amolanone Application E->F G Data Acquisition F->G H Data Analysis G->H

Caption: Experimental workflow for the organ bath assay.

1. Preparation of Physiological Salt Solution:

  • Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and Glucose 11.

  • Ensure the solution is freshly prepared and continuously gassed with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of 7.4.

2. Tissue Dissection and Preparation:

  • Humanely euthanize the experimental animal according to approved institutional guidelines.

  • Promptly dissect the desired smooth muscle tissue (e.g., a segment of the ileum, a tracheal ring, or an aortic ring).

  • Place the tissue in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Under a dissection microscope, carefully clean the tissue of any adhering connective or fatty tissues.

  • For hollow organs like the ileum or trachea, prepare segments of appropriate length (e.g., 1-2 cm for ileum, 2-3 mm for tracheal rings).

3. Tissue Mounting:

  • Mount the prepared tissue segment in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

4. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for rat ileum). During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

  • After equilibration, assess the viability of the tissue by inducing a contraction with a known contractile agent. For example, add a submaximal concentration of acetylcholine (e.g., 1 µM) or a high concentration of potassium chloride (e.g., 60 mM).

  • Once a stable contraction is achieved, wash the tissue to return to the baseline resting tension.

5. Experimental Protocol for Amolanone:

  • Induction of a Stable Contraction: Pre-contract the tissue with a submaximal concentration of a contractile agonist (e.g., acetylcholine or histamine). The choice of agonist will depend on the tissue type and the receptors being investigated.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add Amolanone to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 100 µM).

  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Vehicle Control: In a separate set of experiments, perform a vehicle control by adding the solvent used to dissolve Amolanone in the same cumulative volumes. This is crucial to ensure that the observed relaxation is due to Amolanone and not the solvent.

6. Data Acquisition and Analysis:

  • Continuously record the isometric tension of the smooth muscle preparation throughout the experiment using a data acquisition system.

  • Express the relaxation induced by Amolanone as a percentage of the pre-contraction induced by the agonist.

  • Plot the percentage of relaxation against the logarithm of the Amolanone concentration to generate a concentration-response curve.

  • From the concentration-response curve, calculate the EC₅₀ (the concentration of Amolanone that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).

Investigating the Mechanism of Action

To elucidate the potential mechanism by which Amolanone induces smooth muscle relaxation, the protocol can be adapted to include the following investigations:

  • Role of the Endothelium: In vascular smooth muscle preparations like aortic rings, the experiment can be performed in both endothelium-intact and endothelium-denuded tissues. A significant difference in the relaxant effect of Amolanone between these two conditions would suggest an endothelium-dependent mechanism, possibly involving nitric oxide (NO) or other endothelium-derived relaxing factors.

  • Involvement of Specific Receptors: To investigate the involvement of specific receptors, the relaxant effect of Amolanone can be tested in the presence of selective antagonists for receptors known to mediate smooth muscle relaxation (e.g., β-adrenoceptor antagonists).

  • Calcium Channel Blockade: To determine if Amolanone acts as a calcium channel blocker, its relaxant effect can be assessed on contractions induced by high KCl, which directly depolarizes the cell membrane and opens voltage-gated Ca²⁺ channels. A potent relaxation of KCl-induced contractions would suggest a calcium channel blocking activity.

Data Presentation

The results of the in vitro smooth muscle relaxation assay for Amolanone should be presented clearly and concisely.

Table 1: Hypothetical Relaxation Data for Amolanone on Rat Ileum

Amolanone Concentration (M)Log [Amolanone]% Relaxation (Mean ± SEM)
1.00E-09-9.05.2 ± 1.1
1.00E-08-8.015.8 ± 2.3
1.00E-07-7.048.9 ± 4.5
1.00E-06-6.085.4 ± 3.8
1.00E-05-5.098.1 ± 1.9
1.00E-04-4.099.5 ± 0.5

Conclusion and Future Directions

The in vitro organ bath assay is an indispensable tool for characterizing the smooth muscle relaxant properties of Amolanone. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound. Further investigations into its mechanism of action will be crucial for understanding its full therapeutic potential and for guiding future drug development efforts.

References

  • Cell signalling pathways involved in the regulation of vascular smooth muscle contraction and relaxation. Oxford Academic. [Link]

  • Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology. [Link]

  • SMOOTH MUSCLE CONTRACTION AND RELAXATION. Advances in Physiology Education. [Link]

  • AMOLANONE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • Signaling through Myosin Light Chain Kinase in Smooth Muscles. PMC - NIH. [Link]

  • Smooth muscle signalling pathways in health and disease. PMC. [Link]

  • The Enduring Value of Organ Baths in Modern Drug Discovery. REPROCELL. [Link]

  • Tissue Organ Bath. DMT. [Link]

  • Organ bath. Wikipedia. [Link]

  • Tissue Baths in Respiratory Disease Models. scireq. [Link]

  • Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. PubMed. [Link]

  • Physiology, Smooth Muscle. StatPearls - NCBI Bookshelf. [Link]

Sources

Application

Application Notes and Protocols for the Formulation of Amolanone Hydrochloride Injection

Introduction Amolanone hydrochloride (CAS: 6009-67-2) is a biochemical compound with potential therapeutic applications.[1] As a hydrochloride salt with the molecular formula C20H24ClNO2 and a molecular weight of 345.86...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amolanone hydrochloride (CAS: 6009-67-2) is a biochemical compound with potential therapeutic applications.[1] As a hydrochloride salt with the molecular formula C20H24ClNO2 and a molecular weight of 345.86 g/mol , its development into a parenteral dosage form is a critical step for enabling clinical evaluation and potential therapeutic use.[1][2][3] Injectable formulations are essential for drugs that require rapid onset of action, are subject to significant first-pass metabolism, or are intended for patients who cannot take oral medication.[4]

This document provides a comprehensive guide to the development of a sterile injectable formulation of Amolanone hydrochloride. It outlines a systematic approach, from initial pre-formulation studies to the final quality control testing of the drug product. The protocols and methodologies described herein are based on established principles of parenteral drug development and adhere to regulatory expectations for safety, quality, and efficacy.[5][6][7]

Part 1: Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of Amolanone hydrochloride is the foundation for developing a stable and effective injectable product.[4] The following studies are critical to establish a target product profile and guide formulation strategy.[6]

Physicochemical Characterization
  • Appearance and Morphology: The solid form of Amolanone hydrochloride should be characterized for its color, appearance (e.g., crystalline, amorphous), and particle size distribution.[1]

  • Solubility Profile: Determining the solubility of Amolanone hydrochloride in various aqueous and non-aqueous solvents is crucial. This data will inform the selection of a suitable vehicle for the injection.

    • Protocol for Solubility Determination:

      • Prepare saturated solutions of Amolanone hydrochloride in various solvents (e.g., Water for Injection, 0.9% Sodium Chloride, 5% Dextrose, ethanol, propylene glycol, and various pH buffers).

      • Equilibrate the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) for 24-48 hours.

      • Filter the saturated solutions to remove undissolved solids.

      • Analyze the concentration of Amolanone hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH-Solubility Profile: The solubility of ionizable compounds like hydrochloride salts is often pH-dependent. A pH-solubility profile will identify the pH range of optimal solubility.

  • pKa Determination: The pKa value(s) will help predict the ionization state of the molecule at different pH levels, which influences solubility and stability.

Stability Assessment
  • pH-Stability Profile: This study identifies the pH at which Amolanone hydrochloride exhibits maximum chemical stability.

    • Protocol for pH-Stability Study:

      • Prepare solutions of Amolanone hydrochloride in a series of buffers with varying pH values (e.g., pH 2 to 10).

      • Store the solutions at accelerated temperatures (e.g., 40°C and 60°C).

      • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze for the concentration of Amolanone hydrochloride and the formation of degradation products using a stability-indicating HPLC method.

      • Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant at each pH. The pH with the lowest degradation rate is the pH of maximum stability.

  • Forced Degradation Studies: Exposing the drug to harsh conditions (acid, base, oxidation, heat, and light) helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods.

Part 2: Formulation Development

The goal is to develop a sterile, stable, and physiologically compatible liquid formulation of Amolanone hydrochloride. The formulation strategy will be guided by the pre-formulation data. For the purpose of this guide, we will assume that pre-formulation studies revealed that Amolanone hydrochloride has low aqueous solubility at physiological pH but is more soluble and stable in a slightly acidic medium.

Excipient Selection and Rationale

Excipients are critical components of parenteral formulations, ensuring the stability, safety, and efficacy of the final product.[8][9][10] All excipients must be of injectable grade and meet pharmacopeial standards.[8][9]

Excipient Category Example Function and Rationale
Vehicle Water for Injection (WFI)The primary solvent for aqueous parenteral formulations.
Solubilizing Agent/Co-solvent Propylene GlycolTo enhance the solubility of Amolanone hydrochloride if its intrinsic aqueous solubility is insufficient.[8][11]
Buffering Agent Citrate Buffer (Citric Acid and Sodium Citrate)To maintain the pH of the formulation within the range of optimal stability and solubility determined in pre-formulation studies.[8][11]
Tonicity Adjusting Agent Sodium Chloride or DextroseTo make the formulation isotonic with physiological fluids, which reduces pain and irritation upon injection.[12]
Antimicrobial Preservative Benzyl AlcoholRequired for multi-dose formulations to prevent microbial growth after the first use.[11] Note: Not to be used in formulations for certain routes of administration, such as epidural or intrathecal.
Proposed Formulation Composition

The following is a hypothetical formulation for a multi-dose Amolanone hydrochloride injection, based on the assumed properties:

Component Concentration (per mL)
Amolanone hydrochloride10 mg
Propylene Glycol200 mg
Citric Acid Monohydrate2.5 mg
Sodium Citrate Dihydrate1.0 mg
Sodium Chloride4.5 mg
Benzyl Alcohol9 mg
Water for Injection (WFI)q.s. to 1 mL
Hydrochloric Acid / Sodium HydroxideFor pH adjustment to 4.5
Manufacturing Process

The manufacturing of parenteral products must be conducted under aseptic conditions to ensure sterility.[5][13]

G cluster_0 Compounding cluster_1 Sterilization and Filling cluster_2 Finishing and QC A 1. Dissolve buffer salts and tonicity agent in ~80% of WFI B 2. Add and dissolve Benzyl Alcohol and Propylene Glycol A->B C 3. Add and dissolve Amolanone hydrochloride B->C D 4. Check and adjust pH to 4.5 C->D E 5. Bring to final volume with WFI D->E F 6. Sterile filter the bulk solution through a 0.22 µm filter E->F G 7. Aseptically fill into sterile vials F->G H 8. Stopper and seal the vials G->H I 9. Visually inspect for particulate matter H->I J 10. Quarantine and sample for Quality Control testing I->J

Caption: Quality control testing cascade for batch release.

Conclusion

The development of an injectable formulation for Amolanone hydrochloride requires a systematic and scientifically-driven approach. This guide provides a comprehensive framework, from the essential pre-formulation studies that inform the formulation strategy, to the detailed manufacturing process and the critical quality control testing required for batch release and stability monitoring. By following these protocols, researchers and drug development professionals can navigate the complexities of parenteral formulation and advance Amolanone hydrochloride towards clinical and therapeutic use.

References

  • Ashland. Parenteral excipients. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 13). Radiation Sterilization of Parenterals. Retrieved from [Link]

  • Nema, S., & Brendel, R. J. (2015, October 12). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Datwyler. (2023, November 15). Evaluating the top five sterilisation techniques for parenteral packaging. Retrieved from [Link]

  • Scribd. Sterilization of Parenteral Dosage Forms. Retrieved from [Link]

  • Slideshare. Sterilization methods of parenterals. Retrieved from [Link]

  • AVT Pharmaceutical. (2025, October 14). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?. Retrieved from [Link]

  • American Injectables. (2024, October 23). Special Considerations for Developing Parenteral Formulations. Retrieved from [Link]

  • PCI Pharma Services. Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. Retrieved from [Link]

  • Overhoff, K. A., et al. (2007). Considerations in Developing a Target Product Profile for Parenteral Pharmaceutical Products. AAPS PharmSciTech, 8(4), E93. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, November 8). The fundamentals of developing parenteral drug products. Retrieved from [Link]

  • Drug Development & Delivery. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. Retrieved from [Link]

  • C&G Containers. (2024, August 15). Understanding USP 788: Guidelines for Injectable Drug Safety. Retrieved from [Link]

  • Particle Technology Labs. (2024, August 27). Deciphering USP <788>: Particulate Matter in Injections. Retrieved from [Link]

  • Lighthouse Worldwide Solutions. USP 788 Testing for Particles in Injectable Products. Retrieved from [Link]

  • Ascendia Pharma. (2022, June 27). Drug Formulation Development: Quick Reference Guide. Retrieved from [Link]

  • Inxight Drugs. AMOLANONE. Retrieved from [Link]

  • PubChem. Amolanone. Retrieved from [Link]

  • GSRS. AMOLANONE HYDROCHLORIDE, (S)-. Retrieved from [Link]

  • GSRS. AMOLANONE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • Inxight Drugs. AMOLANONE HYDROCHLORIDE, (S)-. Retrieved from [Link]

  • Inxight Drugs. AMOLANONE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • DIAL@UCLouvain. Evaluation of the Physicochemical Stability of Amiodarone Hydrochloride in Syringes for the Intensive Care Unit. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Molindone hydrochloride?. Retrieved from [Link]

  • SciELO. Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ASEAN. ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amiodarone Hydrochloride?. Retrieved from [Link]

  • ResearchGate. Stability study of amiodarone hydrochloride in capsules for paediatric patients using a high-performance liquid chromatography method. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Amolanone from 3-Phenyl-2-Benzofuranone

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale Amolanone, with the IUPAC name 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one, is a tertiary amine and a derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

Amolanone, with the IUPAC name 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one, is a tertiary amine and a derivative of 3-phenyl-2-benzofuranone.[2] The core structure, a 3,3-disubstituted-2-benzofuranone, is a privileged scaffold in medicinal chemistry. The introduction of the diethylaminoethyl group is a common strategy in drug design to modulate physicochemical properties such as solubility and basicity, which can in turn influence pharmacokinetic and pharmacodynamic profiles.

The synthesis of Amolanone from 3-phenyl-2-benzofuranone represents a C-alkylation at the carbon alpha to the lactone carbonyl. This position is acidic and can be deprotonated by a strong base to form a nucleophilic enolate, which can then react with an appropriate electrophile. The proposed electrophile for this synthesis is 2-(diethylamino)ethyl chloride, a readily available reagent used to introduce the diethylaminoethyl moiety in the synthesis of various pharmaceuticals.[3]

This guide provides a robust framework for researchers to successfully synthesize Amolanone, offering insights into the underlying chemical principles and practical guidance for execution in a laboratory setting.

Reaction Analysis and Mechanism

The synthesis of Amolanone from 3-phenyl-2-benzofuranone is a two-step process occurring in a single pot:

  • Deprotonation: A strong, non-nucleophilic base is required to deprotonate the C3 position of 3-phenyl-2-benzofuranone, forming a resonance-stabilized enolate. The choice of base is critical to avoid competing reactions such as nucleophilic attack at the lactone carbonyl. Sodium amide (NaNH₂) is proposed here due to its high basicity and steric hindrance, which favors proton abstraction over nucleophilic addition.

  • Alkylation: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride in an SN2 reaction, forming the new carbon-carbon bond and yielding Amolanone.

The overall proposed reaction scheme is as follows:

Caption: Proposed synthesis of Amolanone.

The mechanistic pathway is illustrated in the following diagram:

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) start_material 3-Phenyl-2-benzofuranone enolate Enolate intermediate start_material->enolate Deprotonation at C3 base NaNH₂ byproduct1 NH₃ enolate->byproduct1 Formation of ammonia alkyl_halide 2-(Diethylamino)ethyl chloride amolanone Amolanone enolate->amolanone Nucleophilic attack byproduct2 NaCl amolanone->byproduct2 Elimination of chloride

Caption: Proposed reaction mechanism.

Experimental Protocol

This protocol is a proposed method and should be optimized for best results.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )
3-Phenyl-2-benzofuranone534-85-0C₁₄H₁₀O₂210.23[4]
Sodium Amide7782-92-5NaNH₂39.01
2-(Diethylamino)ethyl chloride hydrochloride869-24-9C₆H₁₅Cl₂N172.10
Anhydrous Toluene108-88-3C₇H₈92.14
Saturated Ammonium Chloride Solution12125-02-9NH₄Cl53.49
Diethyl Ether60-29-7C₄H₁₀O74.12
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Note: This reaction should be carried out under an inert atmosphere (Nitrogen or Argon) as sodium amide reacts violently with water.[5]

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and allowed to cool under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add 3-phenyl-2-benzofuranone (1.0 eq).

    • Add anhydrous toluene to the flask to create a stirrable suspension.

    • In a separate dry flask, suspend sodium amide (1.2 eq) in anhydrous toluene.

  • Deprotonation:

    • Cool the 3-phenyl-2-benzofuranone suspension in an ice bath.

    • Slowly add the sodium amide suspension to the cooled reaction mixture via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the enolate may be accompanied by a color change.

  • Alkylation:

    • Prepare a solution of 2-(diethylamino)ethyl chloride (1.1 eq) in a minimal amount of anhydrous toluene. Note: If using the hydrochloride salt, it must be neutralized to the free base before use. This can be achieved by dissolving the salt in water, adding a strong base like NaOH, extracting the free amine with an organic solvent, and drying the organic layer. Alternatively, a stronger base in the reaction can be used to deprotonate the hydrochloride in situ. For this protocol, we assume the use of the free base.

    • Add the 2-(diethylamino)ethyl chloride solution to the reaction mixture dropwise.

    • After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Caution: This will generate ammonia gas.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product will likely be an oil. Purify the crude Amolanone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The purified Amolanone should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (309.40 g/mol ).[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the lactone).

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Amide (NaNH₂): Highly reactive and corrosive.[5][6] Reacts violently with water to produce flammable and toxic ammonia gas.[7] It can form explosive peroxides upon storage. Handle under an inert atmosphere. In case of fire, use dry chemical powder; do not use water.[5]

  • 2-(Diethylamino)ethyl chloride hydrochloride: Toxic if swallowed and causes severe skin burns and eye damage.[8][9] It is also suspected of causing genetic defects.[8] Avoid inhalation of dust.

  • Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or absorbed through the skin.

  • Diethyl Ether: Extremely flammable liquid and vapor. It can form explosive peroxides upon exposure to air and light.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware setup_inert Setup under Inert Atmosphere prep_glass->setup_inert add_reactant Add 3-Phenyl-2-benzofuranone & Toluene setup_inert->add_reactant add_base Add Sodium Amide Suspension add_reactant->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add 2-(Diethylamino)ethyl chloride deprotonation->add_alkyl_halide reflux Reflux and Monitor add_alkyl_halide->reflux quench Quench with NH₄Cl (aq) reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for Amolanone synthesis.

References

  • PubChem. (n.d.). Amolanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-2-benzofuranone. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.).
  • Cole-Parmer. (2005, October 3).
  • OPCW. (2013, July 29). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution.
  • Fisher Scientific. (2025, March 11). SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 2-(Diethylamino)ethyl chloride hydrochloride.
  • Inxight Drugs. (n.d.). AMOLANONE.
  • CymitQuimica. (n.d.). CAS 869-24-9: 2-(Diethylamino)ethyl chloride hydrochloride.
  • Sigma-Aldrich. (2025, September 22).
  • AK Scientific, Inc. (n.d.).
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). (3r)-3-Phenyl-2-benzofuran-1(3h)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Guide to 2-(Diethylamino)
  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
  • Nasiri, M. A., et al. (2022, December 9).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones.
  • PubChem. (n.d.). Amolanone | C20H23NO2 | CID 6453. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amolanone Hydrochloride

Abstract This application note details a robust, reverse-phase HPLC protocol for the quantification and purity assessment of Amolanone Hydrochloride (Amethone HCl). Amolanone is a benzofuranone-derived local anesthetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, reverse-phase HPLC protocol for the quantification and purity assessment of Amolanone Hydrochloride (Amethone HCl). Amolanone is a benzofuranone-derived local anesthetic and antispasmodic agent. Due to the presence of a tertiary amine and a lactone moiety, this method utilizes a low-pH phosphate buffer system to ensure peak symmetry and hydrolytic stability during analysis. This guide is designed for pharmaceutical researchers requiring a validated, self-validating workflow for quality control and stability testing.

Introduction & Molecule Profile

Amolanone Hydrochloride (3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone hydrochloride) presents specific analytical challenges:

  • Basicity: The diethylaminoethyl side chain (pKa ~9.0) interacts strongly with residual silanols on silica columns, causing peak tailing.

  • Chromophore: The benzofuranone and phenyl rings provide UV absorption, but the lack of extended conjugation requires low-UV detection for high sensitivity.

  • Hydrophobicity: The molecule is moderately lipophilic, requiring a balanced organic/aqueous mobile phase.

Physicochemical Data
PropertyValueImplication for Method
Formula C₂₀H₂₃NO₂[1][2] · HClMolecular Weight: 345.86 g/mol
Structure Tertiary amine, Lactone, Phenyl ringRequires pH control; monitor for hydrolysis products.
Solubility Soluble in Water, MethanolDiluent choice is flexible; MP is preferred.
UV Max ~210 nm (Strong), ~254 nm (Weak)Dual-wavelength monitoring recommended.

Method Development Strategy (Expertise Pillar)

To ensure Scientific Integrity , the following parameters were chosen based on chemical causality:

  • Stationary Phase (C18): A highly end-capped C18 column is selected to maximize retention of the hydrophobic benzofuranone core while minimizing secondary silanol interactions with the cationic amine.

  • Mobile Phase pH (3.0): At pH 3.0, the tertiary amine is fully protonated (

    
    ). This prevents the "on-off" mechanism with silanols that causes tailing. Phosphate buffer provides excellent buffering capacity at this pH.
    
  • Detection (210 nm vs. 254 nm): While 254 nm is more selective for the aromatic ring, 210 nm provides the high sensitivity required for impurity profiling.

Experimental Protocol

Instrumentation & Reagents[3][4][5][6][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD, Autosampler, Column Oven).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Orthophosphoric Acid (85%), AR Grade.

    • Water, Milli-Q (18.2 MΩ·cm).

    • Amolanone Hydrochloride Reference Standard (Purity >99%).

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent L1 column)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm)
Run Time 15 minutes
Preparation of Solutions[3]

Step 1: Buffer Preparation (20 mM, pH 3.0)

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.

Step 2: Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 50 mg of Amolanone HCl into a 50 mL volumetric flask.

  • Add 30 mL of Mobile Phase. Sonicate for 5 minutes to dissolve.

  • Make up to volume with Mobile Phase.

Step 3: Working Standard (100 µg/mL)

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase. Filter through 0.45 µm PVDF syringe filter before injection.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, ensuring a self-validating system through System Suitability Testing (SST).

G Start Start Analysis Prep Sample/Standard Preparation (Dissolve in MP) Start->Prep SST System Suitability Test (SST) (5 Replicate Injections) Prep->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 Plates > 2000 SST->Check RunSamples Run Unknown Samples Check->RunSamples Pass Fail Troubleshoot: Check pH, Column Age Check->Fail Fail Bracket Bracketing Standard (Every 10 samples) RunSamples->Bracket Bracket->RunSamples Continue Calc Data Processing & Reporting Bracket->Calc End Sequence Fail->Prep Re-prep

Caption: Operational workflow for Amolanone HCl analysis including mandatory System Suitability checkpoints.

Method Validation & Performance Criteria

To ensure Trustworthiness , the method must meet the following acceptance criteria (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaLogic
System Suitability (RSD) NMT 2.0% for AreaEnsures precision of the injector and pump.
Tailing Factor (

)
NMT 1.5Verifies suppression of silanol interactions.
Theoretical Plates (

)
NLT 2000Confirms column efficiency.
Linearity (

)
> 0.999 (Range: 50-150%)Confirms detector response is proportional.
LOD / LOQ S/N > 3 / S/N > 10Critical for impurity detection.

Troubleshooting Guide (Field-Proven Insights)

  • Problem: Peak Tailing (> 1.5)

    • Cause: Secondary interaction between the amine and silanols.

    • Fix: Ensure buffer pH is exactly 3.0. If problem persists, add 0.1% Triethylamine (TEA) to the buffer or switch to a "Base-Deactivated" (BDS) C18 column.

  • Problem: Retention Time Drift

    • Cause: Temperature fluctuation or organic evaporation.

    • Fix: Use a column oven (set to 30°C). Cap solvent bottles tightly.

  • Problem: Extra Peaks

    • Cause: Hydrolysis of the lactone ring.

    • Fix: Prepare samples fresh. Do not store in basic or neutral aqueous solutions for extended periods.

References

  • PubChem. (2025).[3] Amolanone Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • United States Pharmacopeia (USP). (2024). General Chapter <621> Chromatography. USP-NF. (Standard grounding for HPLC parameters).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for buffer selection logic for basic amines).
  • NIST Chemistry WebBook. (2025). 3-Phenyl-2-benzofuranone derivatives spectral data. National Institute of Standards and Technology. Available at: [Link]

Sources

Method

Benzofuranone derivative synthesis protocols

An In-Depth Guide to the Synthesis of Benzofuranone Derivatives: Protocols and Mechanistic Insights Introduction Benzofuranone derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Benzofuranone Derivatives: Protocols and Mechanistic Insights

Introduction

Benzofuranone derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties, make them high-priority targets in medicinal chemistry and drug development.[3][4] The synthesis of the benzofuranone scaffold, particularly the 2(3H)-benzofuranone and 3(2H)-benzofuranone isomers, has been the subject of extensive research, leading to the development of a wide array of innovative and efficient synthetic strategies.

This guide provides a detailed overview of key synthetic protocols for preparing benzofuranone derivatives, designed for researchers and scientists in organic synthesis and drug discovery. It moves beyond simple step-by-step instructions to explore the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation. We will delve into classical cyclization reactions, modern transition-metal-catalyzed transformations, and elegant annulation strategies, equipping the reader with a robust understanding of this vital area of chemical synthesis.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization of 2-Hydroxyphenylacetic Acids

One of the most direct and fundamental methods for synthesizing 2(3H)-benzofuranones is the intramolecular esterification, or lactonization, of 2-hydroxyphenylacetic acid precursors. This acid-catalyzed dehydration reaction is a robust and often high-yielding approach, particularly suitable for large-scale synthesis.

Mechanistic Rationale

The reaction proceeds via a classical Fischer esterification mechanism, adapted for an intramolecular process. A protic or Lewis acid catalyst protonates the carboxylic acid's carbonyl oxygen, enhancing its electrophilicity. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the cyclic ester, the benzofuranone ring system. To drive the equilibrium towards the product, the water generated during the reaction is typically removed azeotropically.[5][6]

Workflow and Mechanism Diagram

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_mechanism Reaction Mechanism cluster_product Final Product Start 2-Hydroxyphenylacetic Acid Protonation 1. Protonation of Carbonyl Start->Protonation H⁺ Reagents Acid Catalyst (e.g., H₂SO₄, p-TsOH) Azeotropic Water Removal (e.g., Toluene, Reflux) Reagents->Protonation Attack 2. Intramolecular Nucleophilic Attack Protonation->Attack Phenolic -OH attacks Dehydration 3. Dehydration & Ring Closure Attack->Dehydration Elimination of H₂O Product Benzofuran-2(3H)-one Dehydration->Product

Caption: Workflow for acid-catalyzed lactonization.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common literature methods.[6]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyphenylacetic acid (1.0 eq), a suitable water-carrying agent such as toluene or xylene (approx. 0.2-0.5 M concentration), and a catalytic amount of a strong acid.[5][6]

  • Catalyst Addition: Catalysts can include p-toluenesulfonic acid (p-TsOH, ~5 mol%), sulfuric acid (a few drops), or a solid acid catalyst like silica sulfonic acid (1-2% by weight).[6]

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Workup: Cool the reaction mixture to room temperature. If a soluble acid catalyst was used, wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure benzofuran-2(3H)-one.

Data Summary
CatalystSolventTemperatureTypical YieldReference
Silica Sulfonic Acidn-HexaneReflux~97%[6]
Ferric SulfateWater EntrainerRefluxHigh[5]
p-TsOHTolueneReflux>90%General

Protocol 2: Transition-Metal Catalyzed Synthesis

Modern synthetic chemistry heavily relies on transition metals to catalyze the formation of complex molecular architectures under mild conditions.[7] The synthesis of benzofuranones has greatly benefited from this approach, with catalysts based on gold, palladium, rhodium, and copper enabling novel and efficient cyclization pathways.[2][8][9]

A. Gold(I)-Catalyzed Cycloisomerization of ortho-Alkynyl Phenols

Gold(I) catalysts are exceptionally effective at activating alkyne functionalities towards nucleophilic attack. This property is harnessed in the synthesis of 3(2H)-benzofuranones from o-alkynyl phenol precursors.

Mechanistic Rationale The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. This "π-activation" facilitates a 5-exo-dig intramolecular attack by the pendant phenolic oxygen. The resulting vinyl-gold intermediate can then be protonated (protodeauration) to release the enol ether product, which tautomerizes to the more stable 3(2H)-benzofuranone, regenerating the active gold catalyst.[10]

sub sub o-Alkynyl Phenol o-Alkynyl Phenol Au(I) Catalyst Au(I) Catalyst Coordination Coordination (π-Activation) Au(I) Catalyst->Coordination Cyclization 5-exo-dig Nucleophilic Attack Coordination->Cyclization Vinyl-Gold Intermediate Vinyl-Gold Intermediate Cyclization->Vinyl-Gold Intermediate Protodeauration Protodeauration (H⁺ source) Vinyl-Gold Intermediate->Protodeauration Protodeauration->Au(I) Catalyst Regenerates Enol Ether Enol Ether Intermediate Protodeauration->Enol Ether Tautomerization Tautomerization Enol Ether->Tautomerization Benzofuran-3(2H)-one Benzofuran-3(2H)-one Tautomerization->Benzofuran-3(2H)-one

Caption: Gold(I)-catalyzed cycloisomerization of o-alkynyl phenols.

Detailed Experimental Protocol This is a general procedure for the gold-catalyzed synthesis of benzofuran-3(2H)-ones.[10]

  • Pre-catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the gold pre-catalyst (e.g., Ph₃PAuCl, 1-5 mol%) and a silver co-catalyst (e.g., AgOTf, 1-5 mol%) in a dry, non-coordinating solvent like dichloromethane (DCM) or toluene. The silver salt acts as a halide scavenger to generate the active cationic gold(I) species.

  • Reaction Initiation: Add the o-alkynyl phenol substrate (1.0 eq) dissolved in the same solvent to the activated catalyst solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete within a few hours.

  • Workup and Purification: Upon completion, filter the reaction mixture through a short plug of celite or silica gel to remove the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

B. Palladium-Catalyzed Carbonylative Annulation

Palladium catalysis offers a powerful method to construct benzofuran-2(3H)-ones via carbonylative annulation of precursors like 2-hydroxybenzyl alcohols. In this elegant approach, a low-pressure carbon monoxide (CO) source, such as formic acid, is used to install the carbonyl group.[11]

Mechanistic Rationale The cycle likely involves the formation of a palladium-alkoxide from the 2-hydroxybenzyl alcohol. A subsequent C-H activation or related palladation event at the ortho position forms a palladacycle. Insertion of carbon monoxide into the palladium-aryl bond, followed by reductive elimination, forges the C-O bond of the lactone and yields the benzofuranone product, regenerating the active palladium catalyst.

Data Summary for Transition-Metal Catalysis

MethodCatalyst SystemSubstrateProduct TypeTypical YieldReference
Au-Catalyzed CycloisomerizationPh₃PAuCl / AgOTfo-Alkynyl Phenol3(2H)-BenzofuranoneModerate to High[10]
Pd-Catalyzed CarbonylationPd(OAc)₂ / Ligand2-Hydroxybenzyl Alcohol2(3H)-BenzofuranoneGood[11]
Rh-Catalyzed AnnulationRh/Co Relay CatalysisN-aryloxyacetamide3(2H)-BenzofuranoneGood[8]

Protocol 3: [4+1] Annulation of 3-Hydroxy-2-Pyrones with Nitroalkenes

A highly regioselective and versatile strategy for constructing polysubstituted benzofuran-2(3H)-ones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. This method allows for programmable substitution at any position on the final benzofuranone core.[11]

Mechanistic Rationale

This sophisticated cascade reaction is believed to proceed through several steps:

  • Diels-Alder Reaction: An initial, electronically polarized Diels-Alder reaction occurs between the 3-hydroxy-2-pyrone (acting as the diene) and the nitroalkene (dienophile).

  • Retro-Cycloaddition: The resulting bicyclic intermediate undergoes a retro-cycloaddition, eliminating CO₂.

  • Elimination: Subsequent elimination of nitrous acid (HNO₂) generates a phenol intermediate that bears a tethered ester group.

  • Intramolecular Cyclization: Finally, under the acidic reaction conditions, the phenol undergoes an intramolecular transesterification or lactonization to form the stable benzofuran-2(3H)-one ring.[11]

Start 3-Hydroxy-2-Pyrone + Nitroalkene Ester DA 1. Diels-Alder Reaction Start->DA AlCl₃, TFA Retro 2. Retro-Cycloaddition (-CO₂) DA->Retro Elim 3. Elimination (-HNO₂) Retro->Elim Phenol Phenol Intermediate with Ester Sidechain Elim->Phenol Cyclize 4. Intramolecular Cyclization Phenol->Cyclize Acid-catalyzed Product Substituted Benzofuran-2(3H)-one Cyclize->Product

Caption: Cascade reaction pathway for [4+1] annulation.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Beaudry et al.[11]

  • Reaction Setup: In a thick-walled, sealed reaction vessel, combine the 3-hydroxy-2-pyrone (2.0 eq), the nitroalkene (1.0 eq), a radical inhibitor like butylated hydroxytoluene (BHT, 0.1 eq), and the Lewis acid catalyst (AlCl₃, 0.1 eq).

  • Solvent and Additive: Flush the vessel with an inert gas (Argon). Add the solvent, 1,2-dichlorobenzene (DCB, to make a 0.5 M solution), and a protic acid co-catalyst such as trifluoroacetic acid (TFA, 0.2 eq).

  • Reaction Execution: Quickly seal the vessel and heat the reaction mixture to 120-150 °C for 2 to 16 hours. The optimal time and temperature may vary depending on the specific substrates used.

  • Workup and Purification: After cooling the reaction to room temperature, the mixture can often be purified directly by flash column chromatography on silica gel without an aqueous workup, which simplifies the purification process.

Data Summary: Substrate Scope

This method demonstrates broad applicability, allowing for the synthesis of benzofuranones with diverse substitution patterns.[11]

Pyrone SubstituentNitroalkene SubstituentTemperatureTime (h)Yield
4-MethylMethyl 3-nitrobut-3-enoate120 °C1058%
UnsubstitutedMethyl 2-nitro-4-phenylbut-3-enoate120 °C1676%
6-MethylMethyl 3-nitroprop-2-enoate120 °C1670%

Conclusion

The synthesis of benzofuranone derivatives is a rich and evolving field, offering a multitude of strategic options for the synthetic chemist. The classical acid-catalyzed lactonization of 2-hydroxyphenylacetic acids remains a reliable and scalable method for producing 2(3H)-benzofuranones. For more complex or sensitive substrates, transition-metal catalysis, particularly using gold or palladium, provides mild and highly efficient routes to both 2(3H)- and 3(2H)-isomers with excellent functional group tolerance. Furthermore, innovative cascade reactions, such as the [4+1] annulation of pyrones, open doors to constructing highly substituted benzofuranones with precise regiochemical control.

The choice of synthetic protocol ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying mechanisms and experimental nuances of each method presented, researchers are well-equipped to select and optimize the ideal pathway for their specific synthetic targets in the pursuit of novel therapeutics and functional materials.

References

  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16347-16381. Available at: [Link][7][12]

  • Taylor & Francis Online. (2006). STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][13]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link][14]

  • ResearchGate. (n.d.). Synthetic methods of benzofuran-3(2H)-ones. Available at: [Link][10]

  • Ma, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link][3]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. RSC Publishing. Available at: [Link][15]

  • ResearchGate. (1990). Studies on Synthesis of 3(2H)-Benzofuranone Derivatives. Available at: [Link][16]

  • Reddy, P. V., et al. (2011). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Beilstein Journal of Organic Chemistry, 7, 1053–1059. Available at: [Link][17]

  • Prajapati, D. G., et al. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 546-566. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Available at: [Link][8]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Organic Letters, 23(9), 3436–3440. Available at: [Link][11]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link][2]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. PubMed Central. Available at: [Link][18]

  • ResearchGate. (2021). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Available at: [Link][4]

  • Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link][9]

  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one. Available at: [5]

  • Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one. Available at: [6]

  • ResearchGate. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis. Available at: [Link][19]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link][20]

  • De Gruyter. (2023). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Solvent Extraction of Amolanone for Analytical Purposes

Introduction: The Analytical Imperative for Amolanone Amolanone, known chemically as 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one, is a compound belonging to the 1-benzofuran class of molecules.[1] Historically,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Amolanone

Amolanone, known chemically as 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one, is a compound belonging to the 1-benzofuran class of molecules.[1] Historically, it has been utilized for its local anesthetic and antispasmodic properties.[2] The accurate quantification of Amolanone in various matrices, including pharmaceutical formulations and biological samples, is critical for drug development, quality control, and pharmacokinetic studies. This necessitates robust and efficient sample preparation methods to isolate Amolanone from interfering substances prior to analysis.

This document provides a comprehensive guide to the solvent extraction of Amolanone, offering detailed protocols and the scientific rationale behind the methodological choices. These notes are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Understanding Amolanone's Chemical Profile for Extraction Strategy

A successful extraction strategy hinges on a thorough understanding of the analyte's physicochemical properties. Amolanone possesses a unique combination of functional groups that dictate its solubility and partitioning behavior.

  • Molecular Structure: Amolanone (C₂₀H₂₃NO₂) has a molecular weight of 309.4 g/mol .[1][3][4] Its structure features a lactone (a cyclic ester), a tertiary amine, and aromatic rings (phenyl and benzofuran).

  • Polarity and Solubility: The presence of the polar lactone and the basic tertiary amine, combined with the large nonpolar aromatic moieties, gives Amolanone a moderate overall polarity. This amphiphilic nature suggests solubility in a range of organic solvents. While specific solubility data in various organic solvents is not extensively published, its structure allows for informed solvent selection.[5]

  • Acid-Base Properties: The tertiary amine group (pKa estimated to be around 9-10) is basic and can be protonated in acidic conditions to form a water-soluble salt. This property is a cornerstone for developing selective liquid-liquid extraction (LLE) methods.

Core Principles of Solvent Extraction for Amolanone

Solvent extraction is a fundamental technique for isolating a target analyte from a sample matrix based on its differential solubility between two immiscible liquid phases.[6][7] For Amolanone, the primary extraction techniques to consider are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on factors such as sample matrix complexity, required sample cleanup, and desired throughput.[8][9]

Liquid-Liquid Extraction (LLE): A Versatile Approach

LLE is a classic and highly effective method for separating compounds based on their partition coefficient between two immiscible solvents.[6] For Amolanone, its basic nature can be exploited to achieve high selectivity.

The Causality Behind pH-Controlled LLE:

  • In Basic/Neutral Conditions (pH > 9): Amolanone's tertiary amine is in its free base form, making the molecule less polar and more soluble in organic solvents.

  • In Acidic Conditions (pH < 7): The tertiary amine becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺), forming a cation. This salt form is significantly more soluble in aqueous solutions.

This pH-dependent solubility allows for a "back-extraction" strategy, providing a high degree of purification.

Solid-Phase Extraction (SPE): High-Throughput and Selective Cleanup

SPE is a powerful technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample, followed by elution with a suitable solvent.[6][10] This method can offer higher recovery and cleaner extracts compared to LLE, and is amenable to automation.[11]

Selecting the Right SPE Sorbent for Amolanone:

  • Reversed-Phase (e.g., C18, C8): These nonpolar sorbents are ideal for retaining moderately polar to nonpolar compounds like Amolanone from an aqueous sample. The interaction is based on hydrophobic forces.

  • Cation-Exchange (e.g., SCX): Given Amolanone's basic nature, a strong or weak cation-exchange sorbent can be used to retain the protonated form of the molecule. This offers a highly selective extraction mechanism.

Protocols for Amolanone Extraction

The following protocols are designed to be adaptable based on the specific sample matrix and the subsequent analytical technique (e.g., HPLC, GC-MS).

Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Amolanone from aqueous matrices such as biological fluids (after protein precipitation) or dissolved pharmaceutical formulations.

Step-by-Step Methodology:

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of a cold organic solvent (e.g., acetonitrile) to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • For solid formulations, dissolve a known quantity in a suitable aqueous buffer.

  • Initial Extraction (Alkalinization):

    • Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1 M NaOH or ammonium hydroxide). This converts Amolanone to its free base form.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or methyl tert-butyl ether).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer containing the extracted Amolanone.

  • Washing Step (Optional but Recommended):

    • Wash the organic extract with a small volume of a basic aqueous solution (e.g., pH 9 buffer) to remove any co-extracted acidic or neutral impurities.

  • Back-Extraction (Acidification):

    • Add a small volume of an acidic aqueous solution (e.g., 0.1 M HCl or formic acid) to the organic extract.

    • Vortex vigorously. Amolanone will be protonated and partition into the aqueous phase, leaving many non-basic impurities in the organic phase.

    • Collect the acidic aqueous layer.

  • Final Preparation for Analysis:

    • The resulting acidic aqueous solution containing Amolanone can be directly injected into an HPLC system.

    • Alternatively, for GC analysis, the aqueous layer can be re-alkalinized and the Amolanone re-extracted into a volatile organic solvent, which is then evaporated and reconstituted in a suitable solvent for injection.

Workflow for pH-Controlled LLE of Amolanone:

LLE_Workflow A Aqueous Sample (e.g., Plasma Supernatant) B Adjust pH to 9-10 (e.g., with NaOH) A->B C Add Immiscible Organic Solvent (e.g., Ethyl Acetate) B->C D Vortex & Centrifuge C->D E Collect Organic Layer (Contains Amolanone Free Base) D->E F Add Acidic Aqueous Solution (e.g., 0.1 M HCl) E->F G Vortex & Centrifuge F->G H Collect Aqueous Layer (Contains Protonated Amolanone) G->H I Analyze by HPLC H->I

Caption: Workflow for pH-controlled Liquid-Liquid Extraction of Amolanone.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is well-suited for cleaning up complex aqueous samples and can be easily automated for high-throughput applications.

Step-by-Step Methodology:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg sorbent mass) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., diluted plasma supernatant, pH adjusted to neutral if necessary) onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic-aqueous mixture (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the retained Amolanone with 2-5 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of a basic modifier like ammonium hydroxide to ensure the amine is in its free base form for efficient elution).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.[11]

Workflow for Reversed-Phase SPE of Amolanone:

SPE_Workflow A Condition C18 SPE Cartridge (Methanol, then Water) B Load Aqueous Sample A->B C Wash with Weak Solvent (e.g., 5% Methanol in Water) B->C D Elute Amolanone (e.g., Methanol with NH4OH) C->D E Evaporate Eluate D->E F Reconstitute in Mobile Phase E->F G Analyze by HPLC/LC-MS F->G

Caption: Workflow for Reversed-Phase Solid-Phase Extraction of Amolanone.

Data Presentation and Method Validation Considerations

For quantitative analysis, the chosen extraction method must be validated to ensure its performance. Key validation parameters include:

  • Extraction Recovery: The percentage of the analyte extracted from the sample matrix.

  • Matrix Effect: The influence of co-extracted matrix components on the analytical signal.

  • Linearity, Accuracy, and Precision: Standard validation parameters for the entire analytical method.[12]

Table 1: Comparison of Solvent Extraction Methods for Amolanone Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Moderate to High (with pH control)High (sorbent choice is key)
Recovery Generally good, but can be variableHigh and reproducible
Solvent Consumption HighLow
Throughput Low to MediumHigh (amenable to automation)
Labor Intensity HighLow to Medium
Cost per Sample LowHigher (due to cartridge cost)
Potential Issues Emulsion formationCartridge variability, clogging

Amolanone Stability and Degradation Considerations

The chemical stability of Amolanone during extraction and storage is crucial for accurate quantification.

  • Hydrolysis: The lactone functional group in Amolanone is susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures.[13][14] It is advisable to perform extractions at room temperature and to avoid prolonged exposure to harsh pH conditions.

  • Oxidation: While less common for this structure, oxidative degradation can be initiated by light or heat.[13] Samples and extracts should be protected from light and stored at low temperatures.[15] The stability of cathinone derivatives, which share some structural similarities, has been shown to be pH and temperature-dependent.[16]

Conclusion and Recommendations

The selection of an appropriate solvent extraction method for Amolanone analysis is a critical step that significantly impacts the quality and reliability of the results.

  • For exploratory or low-throughput analysis, pH-controlled Liquid-Liquid Extraction offers a flexible and cost-effective approach with good selectivity.

  • For routine, high-throughput analysis, especially with complex biological matrices, Solid-Phase Extraction is the recommended method due to its high reproducibility, potential for automation, and superior cleanup capabilities.

In all cases, the chosen method should be rigorously validated to ensure it meets the specific requirements of the analytical application. Careful consideration of Amolanone's stability throughout the sample preparation process is paramount to achieving accurate and meaningful data.

References

  • CAS Common Chemistry. (n.d.). Amolanone. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Amolanone. National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • GSRS. (n.d.). AMOLANONE, (S)-. Retrieved February 23, 2026, from [Link]

  • Inxight Drugs. (n.d.). AMOLANONE. National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved February 23, 2026, from [Link]

  • Biotage. (2025, December 6). Bioanalytical sample preparation. Retrieved February 23, 2026, from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved February 23, 2026, from [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 23, 2026, from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved February 23, 2026, from [Link]

  • Basicmedical Key. (2016, June 24). Extraction methods in pharmaceutical analysis. Retrieved February 23, 2026, from [Link]

  • JSS College of Arts, Commerce and Science. (n.d.). SOLVENT EXTRACTION. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, December 9). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved February 23, 2026, from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved February 23, 2026, from [Link]

  • Systematic Reviews in Pharmacy. (2021, June 21). An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. Retrieved February 23, 2026, from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved February 23, 2026, from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved February 23, 2026, from [Link]

  • Walsh Medical Media. (2022, April 29). Analysis of Drug Stability and Chemical Degradation. Retrieved February 23, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2021, December 27). MODERN TREND IN ANALYTICAL TECHNIQUES: A REVIEW. Retrieved February 23, 2026, from [Link]

  • ScienceDirect. (n.d.). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Retrieved February 23, 2026, from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved February 23, 2026, from [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, July 19). Analytical methods for quantifying amiloride and enhancer in skin layers. Retrieved February 23, 2026, from [Link]

  • Yakupova. (2023, April 1). Modern Methods and Current Trends in the Analytical Chemistry of Flavanones. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amolanone Hydrochloride Solubilization Guide

Executive Summary Researchers frequently encounter precipitation when introducing Amolanone hydrochloride (Amethone HCl) directly into 0.9% saline (NaCl).[1] This phenomenon is not necessarily due to the compound's intri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers frequently encounter precipitation when introducing Amolanone hydrochloride (Amethone HCl) directly into 0.9% saline (NaCl).[1] This phenomenon is not necessarily due to the compound's intrinsic hydrophobicity alone but is often driven by the Common Ion Effect .

This guide provides the thermodynamic reasoning behind this incompatibility and offers three validated protocols to achieve stable, clear solutions for in vivo or in vitro research.

Part 1: Root Cause Analysis (The "Why")

Before attempting the protocols, it is critical to understand the chemical forces at play. Direct addition of Amolanone HCl to saline often fails due to two converging factors:

The Common Ion Effect

Amolanone HCl is a salt that dissociates into the Amolanone cation (


) and a chloride anion (

).[1]

Physiological saline (0.9% NaCl) contains a high background concentration of chloride ions (~154 mM).[1] According to Le Chatelier’s Principle , this high concentration of product (


) shifts the equilibrium to the left , forcing the salt back into its solid, undissociated form (precipitation).[2]
Lipophilicity of the Free Base

Amolanone contains a lipophilic benzofuranone core and a tertiary amine tail. While the hydrochloride salt is water-soluble, the free base is practically insoluble.[1] If your saline is unbuffered or slightly basic, or if the local concentration exceeds the solubility product (


), the drug may precipitate.[1]

Part 2: Troubleshooting Protocols

Choose the protocol that best matches your experimental constraints.

Protocol A: The "Cosolvent Spike" Method (Recommended)

Best for: Acute animal studies or cell-based assays where <1% DMSO is tolerable.[1]

Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice energy before introducing the high-ionic-strength saline environment.[1]

Materials:

  • Amolanone HCl powder[1][3]

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • 0.9% Saline (warm)[1]

Step-by-Step:

  • Calculate Stock: Determine the mass required for a stock solution 100x your final target concentration.

  • Primary Solubilization: Dissolve Amolanone HCl in pure DMSO. Vortex until completely clear.[1]

    • Target: 10–50 mg/mL in DMSO.[1]

  • The "Slow Drop" Dilution:

    • Place your required volume of warm (37°C) saline in a beaker with a magnetic stir bar spinning rapidly.

    • Slowly inject the DMSO stock into the vortex of the saline.

    • Crucial: Do not exceed 1–2% v/v final DMSO concentration to avoid vehicle toxicity.[1]

Protocol B: The "Aqueous Pre-Solubilization" Method

Best for: Experiments strictly prohibiting organic solvents.

Mechanism: Dissolves the salt in a chloride-free environment first to establish a stable hydration shell around the cation before introducing competing ions.[1]

Step-by-Step:

  • Weigh Amolanone HCl.[1]

  • Dissolve fully in Sterile Water for Injection (WFI) at 2x the desired final concentration.

    • Note: Without the excess

      
       from saline, the salt should dissolve readily.[1]
      
  • Add an equal volume of 2x Saline (1.8% NaCl) to the water solution.[1]

    • Result: Final solution is 0.9% NaCl (isotonic) with dissolved drug.[1]

  • Observation: If immediate cloudiness occurs, the concentration exceeds the solubility limit in the presence of chloride. Switch to Protocol C.

Protocol C: Cyclodextrin Complexation (High Concentration)

Best for: High-dose parenteral formulations requiring stability.[1]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP

CD) forms a toroidal "host-guest" complex, encapsulating the lipophilic benzofuranone moiety while the hydrophilic exterior interacts with the saline.[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP

    
    CD solution  in 0.9% saline.[1]
    
  • Add Amolanone HCl powder to this vehicle.

  • Sonicate at 40°C for 20–30 minutes.

  • Filter sterilize (0.22

    
    m).[1]
    

Part 3: Comparative Data & Decision Logic

Solubility Performance Table
Solvent SystemEstimated Max SolubilityStabilityBiological Risk
0.9% Saline (Direct) Low (< 1 mg/mL)Poor (Precipitates)None
dH2O High (> 10 mg/mL)GoodHypotonic (Lysis risk)
Protocol A (DMSO/Saline) Moderate (2–5 mg/mL)Moderate (Use within 4h)Low (if DMSO <1%)
Protocol C (HP

CD)
Very High (> 10 mg/mL)Excellent (> 24h)Low (FDA approved excipient)
Workflow Visualization

The following diagram illustrates the decision logic for solubilizing Amolanone HCl based on your concentration requirements.

AmolanoneSolubility Start Start: Amolanone HCl Powder TargetConc Target Concentration? Start->TargetConc LowConc Low (< 1 mg/mL) TargetConc->LowConc HighConc High (> 5 mg/mL) TargetConc->HighConc DirectSaline Attempt Protocol B (Water First, then 2x Saline) LowConc->DirectSaline Cosolvent Protocol A: Pre-dissolve in DMSO HighConc->Cosolvent Cyclodextrin Protocol C: 20% HP-beta-CD Vehicle HighConc->Cyclodextrin CheckTurbidity Is Solution Clear? DirectSaline->CheckTurbidity Success Proceed to Experiment CheckTurbidity->Success Yes Fail Precipitation Observed CheckTurbidity->Fail No Fail->Cosolvent If DMSO allowed Fail->Cyclodextrin If DMSO prohibited Cosolvent->Success Cyclodextrin->Success

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and vehicle constraints.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I heat the saline to dissolve the precipitate? A: Heating will temporarily dissolve the salt, but precipitation often recurs upon cooling to body temperature (37°C) or room temperature due to the common ion effect. We recommend Protocol A or C for stable solutions.[1]

Q: Why not just adjust the pH to 7.4? A: Be very careful. Amolanone is a tertiary amine.[1] Raising the pH towards its pKa (likely ~8–9) converts the soluble ionic salt into the insoluble free base. If you must buffer, keep the pH slightly acidic (pH 5.5–6.[1]0) if possible, or use a strong solubilizer like Cyclodextrin to mask the free base.[1]

Q: Is Amolanone light-sensitive in solution? A: Many benzofuranone derivatives are susceptible to oxidation or photodegradation.[1] It is best practice to protect the solution from light (wrap container in foil) and use fresh preparations.

References

  • National Center for Biotechnology Information (2026). Amolanone Hydrochloride - PubChem Compound Summary. Retrieved from [Link][1]

  • Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations.[1] John Wiley & Sons.[1] (Referencing the thermodynamic principles of the Common Ion Effect).

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. ( authoritative review on hydrochloride salt behavior in presence of chloride ions).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews. (Basis for Protocol C).

Sources

Optimization

Technical Support Center: Differentiating Amolanone from Amiodarone in Mass Spectrometry

A Guide for Researchers, Scientists, and Drug Development Professionals The Analytical Challenge: Close Relatives, Different Identities Amolanone and amiodarone are both benzofuran derivatives.[1][2] Amiodarone is a wide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Close Relatives, Different Identities

Amolanone and amiodarone are both benzofuran derivatives.[1][2] Amiodarone is a widely used antiarrhythmic drug, while amolanone has been investigated for its local anesthetic and antispasmodic properties.[2][3] Their shared core structure can pose a significant challenge for analytical methods that lack high specificity. This guide details robust mass spectrometry-based approaches to ensure their unambiguous differentiation.

Part 1: Core Physicochemical and Mass Spectrometric Properties

A fundamental understanding of the distinct molecular properties of amolanone and amiodarone is the cornerstone of a successful differentiation strategy.

PropertyAmolanoneAmiodarone
Molecular Formula C20H23NO2[1][4]C25H29I2NO3[2]
Average Molecular Weight 309.4 g/mol [1][4][5]645.3 g/mol [2][6]
Monoisotopic Mass 309.1729 u645.0237 u
Key Structural Differentiator Lacks the diiodophenyl moiety.Contains a prominent diiodophenyl group.[2]

The most significant distinguishing feature is the presence of two iodine atoms in the amiodarone structure, which results in a substantial increase in its molecular weight compared to amolanone. This mass difference is the primary and most direct means of differentiation via mass spectrometry.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the mass spectrometric analysis of amolanone and amiodarone.

Q1: My full scan mass spectrum shows a peak that could be either amolanone or a fragment of amiodarone. How can I definitively identify the compound?

A: This is a frequent issue, particularly with in-source fragmentation or when analyzing complex matrices. A systematic approach is crucial for confident identification.

  • Confirm the Precursor Ion: The initial step is to verify the m/z of the protonated molecule, [M+H]+. For amolanone, this will be approximately m/z 310.1801, and for amiodarone, it will be around m/z 646.0310. The large mass difference should make them readily distinguishable in a full scan.

  • Leverage High-Resolution Mass Spectrometry (HRMS): If available, HRMS is the gold standard for this type of challenge.[7][8] Instruments like Orbitraps or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, enabling the differentiation of compounds with even very similar molecular weights.[7][9] The substantial mass difference between amolanone and amiodarone is easily resolved with HRMS.

  • Employ Tandem Mass Spectrometry (MS/MS): For triple quadrupole or ion trap instruments, MS/MS is a powerful tool for structural elucidation.[10] By isolating the precursor ion of interest and inducing fragmentation, a unique "fingerprint" for each compound can be generated.[11][12]

    • Amolanone Fragmentation: The fragmentation pattern will be dictated by the bonds within its core structure and side chain.

    • Amiodarone Fragmentation: Amiodarone's fragmentation is well-documented. A characteristic product ion is often observed at m/z 573, corresponding to the loss of the diethylamino group.[13] The presence of iodine will also influence the fragmentation pathways.

Q2: A simple full scan isn't providing a clear distinction. What is the recommended workflow?

A: When a full scan is ambiguous, a more targeted and structurally informative approach is necessary.

Caption: Decision workflow for differentiating amolanone and amiodarone.

Q3: Can ion mobility spectrometry be used to differentiate these compounds?

A: Yes, ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions.[14][15] This technique can distinguish between isomers and structurally similar molecules.[14][16][17] While the significant mass difference is the primary differentiator, IMS could be valuable in complex mixtures where isobaric interferences are present.

Part 3: Experimental Protocols

The following are starting points for method development. Optimization for your specific instrumentation and sample matrix is essential.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
  • Instrumentation: An Orbitrap, TOF, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[8][18]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve samples in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition:

    • Scan Range: m/z 100-1000.

    • Resolution: A resolving power of at least 20,000–40,000 FWHM is recommended.[18]

    • Mass Accuracy: Aim for ≤5 ppm.[18]

  • Data Analysis: Extract ion chromatograms for the precise theoretical m/z of the [M+H]+ ions for amolanone and amiodarone. A match within 5 ppm provides high confidence in the identification.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
  • Instrumentation: A triple quadrupole, Q-TOF, or ion trap mass spectrometer.

  • Ionization: ESI in positive ion mode.

  • Method Development:

    • Infuse standard solutions of amolanone and amiodarone to optimize ionization and fragmentation parameters.

    • Select the [M+H]+ ions as the precursor ions for MS/MS.

    • Perform product ion scans to identify the most intense and specific fragment ions for each compound.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, develop an MRM method using the optimized precursor and product ions.

    • Amolanone (example transitions): 310.2 → [Fragment 1], 310.2 → [Fragment 2]

    • Amiodarone (example transitions): 646.0 → 573.0, 646.0 → [Other Fragment]

Part 4: The Scientific Rationale Explained

The effectiveness of these techniques is rooted in fundamental mass spectrometry principles.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments provide highly accurate mass measurements, which allows for the determination of elemental composition.[7][18] The distinct molecular formulas of amolanone and amiodarone lead to unique and easily distinguishable exact masses. This high level of mass accuracy is a powerful tool for reducing false positives and enhancing the efficiency of compound screening.[7]

  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information by analyzing the fragmentation patterns of isolated ions.[11][12][19] The way a molecule fragments is directly related to its chemical structure.[20][21] The presence of the diiodophenyl group and other structural differences between amolanone and amiodarone result in unique and predictable fragmentation pathways, allowing for their confident differentiation.

References

  • High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Pharmaceutical Sciences & Research.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.
  • Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • High-Resolution Mass Spectral Libraries for Drug and Toxin Analysis. Centers for Disease Control and Prevention.
  • New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. Chinese Chemical Letters.
  • Constraints on isomers of dissolved organic matter in aquatic environments: Insights from ion mobility mass spectrometry. Geochimica et Cosmochimica Acta.
  • Delineation of isomers and structural elucidation of macromolecules using high-field ion mobility spectrometry with mass spectrometry. SOAR.
  • Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. Clinical Chemistry.
  • Discrimination of positional isomers by ion mobility mass spectrometry: application to organic semiconductors. Analytical Methods.
  • Amolanone. PubChem.
  • AMOLANONE. gsrs.
  • (R)-amolanone. PubChem.
  • Amiodarone. PubChem.
  • Amolanone. The Merck Index Online.
  • Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ioniz
  • Amiodarone | 1951-25-3. Chemical Bull Pvt. Ltd.
  • Amiodarone. MedchemExpress.com.
  • AMOLANONE. Inxight Drugs.
  • Amiodarone hydrochloride. R&D Systems.
  • Structure, MS (upper trace) and MS–MS spectra (lower trace) of amiodarone, desethylamiodarone and tamoxifen, obtained after direct infusion of standard solutions of 1 ␮ g ml -1.
  • KEGG DRUG: Amiodarone. KEGG.
  • Mass spectrometric identification of amiodarone N-monodesethyl metabolite and application of an HPLC method to a pharmacokinetic study. PubMed.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Structural Mass Spectrometry: Rapid Methods for Separation and Analysis of Peptide N
  • Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies. Australian Journal of Chemistry.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • mass spectra - fragmentation p
  • A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in r
  • Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector. PubMed.
  • Mass Spectrometry - Fragmentation P
  • Fragmentation P
  • Simultaneous determination of amiodarone, dronedarone, and their principal metabolites in SD rat plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry.
  • Fragment
  • Mass Spectrometry Fragmentation P
  • Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector.

Sources

Troubleshooting

Amolanone Hydrochloride Degradation Product Identification: A Technical Support Guide

Welcome to the technical support center for the identification of amolanone hydrochloride degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification of amolanone hydrochloride degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity analysis for this important pharmaceutical compound. Here, we provide in-depth answers to common questions and troubleshooting strategies for challenges encountered during experimental workflows. Our approach is grounded in scientific principles and practical field experience to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Forced Degradation Studies

Q1: What are the primary objectives of performing forced degradation studies on amolanone hydrochloride?

A1: Forced degradation studies, or stress testing, are a critical component of drug development and are mandated by regulatory agencies like the ICH.[1][2] The primary objectives are:

  • To Elucidate Degradation Pathways: By subjecting amolanone hydrochloride to harsh conditions, we can identify its likely degradation products and understand the chemical reactions that cause them.[3] This knowledge is invaluable for developing stable formulations.

  • To Develop and Validate Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, typically high-performance liquid chromatography (HPLC), that can separate the active pharmaceutical ingredient (API) from its impurities.[3][4][5] This ensures that the method can accurately measure the drug's purity and stability over time.

  • To Understand the Molecule's Intrinsic Stability: Stress testing reveals the inherent vulnerabilities of the amolanone hydrochloride molecule to factors like pH, oxidation, light, and heat.[2][3] This information guides formulation, packaging, and storage decisions.[1][2]

Q2: I'm not seeing significant degradation of amolanone hydrochloride under my initial stress conditions. What should I do?

A2: This is a common challenge. If you observe minimal to no degradation (typically aiming for 5-20% degradation), consider the following troubleshooting steps:

  • Increase the Stressor Intensity:

    • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), or elevate the temperature (e.g., from room temperature to 60-80°C).[3][6]

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time.[1][3] Be mindful that oxidative reactions can be rapid.

    • Thermal: Increase the temperature in increments (e.g., 10°C) above your accelerated stability conditions.[7]

    • Photostability: Ensure exposure to both UV and visible light as per ICH Q1B guidelines.[3]

  • Extend the Duration of the Study: If increasing the intensity is not feasible or desirable, extending the exposure time can also promote degradation.[3] However, avoid overly long durations that might lead to secondary degradation products not relevant to real-time stability.[3]

  • Consider Co-solvents: If amolanone hydrochloride has poor solubility in your stress media, this can limit degradation. The use of a suitable co-solvent can enhance solubility and promote the degradation process.[3][8]

Q3: My forced degradation is producing too many complex, secondary degradation products. How can I simplify the degradation profile?

A3: Over-stressing the molecule can lead to a complex mixture of secondary degradants that may not be observed under normal storage conditions.[3] To obtain a more relevant degradation profile:

  • Reduce the Stressor Intensity and/or Duration: The goal is to achieve a target degradation of around 10-30%, which is generally sufficient to demonstrate the specificity of the analytical method without generating an overly complex chromatogram.[3]

  • Optimize Sampling Time Points: Analyze samples at multiple time points during the stress study to capture the formation of primary degradation products before they convert to secondary ones.[3]

  • Neutralize Samples Post-Stress: For acid and base hydrolysis studies, it is crucial to neutralize the samples immediately after the desired stress period to halt further degradation.[4]

Experimental Workflow: Forced Degradation of Amolanone Hydrochloride

This workflow outlines the key steps for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Amolanone HCl API Solution Acid Acid Hydrolysis (e.g., 0.1-1M HCl) API->Acid Expose to Stressors Base Base Hydrolysis (e.g., 0.1-1M NaOH) API->Base Expose to Stressors Oxidation Oxidation (e.g., 3-30% H2O2) API->Oxidation Expose to Stressors Thermal Thermal (e.g., 60-80°C) API->Thermal Expose to Stressors Photo Photolytic (UV/Vis Light) API->Photo Expose to Stressors Placebo Placebo Solution Placebo->Acid Expose to Stressors Placebo->Base Expose to Stressors Placebo->Oxidation Expose to Stressors Placebo->Thermal Expose to Stressors Placebo->Photo Expose to Stressors DrugProduct Drug Product Solution DrugProduct->Acid Expose to Stressors DrugProduct->Base Expose to Stressors DrugProduct->Oxidation Expose to Stressors DrugProduct->Thermal Expose to Stressors DrugProduct->Photo Expose to Stressors HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS Analysis HPLC->LCMS Characterize Unknowns Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for Forced Degradation Studies.

Analytical Method Development & Troubleshooting

Q4: What are the key considerations for developing a stability-indicating HPLC method for amolanone hydrochloride and its degradation products?

A4: A robust stability-indicating HPLC method is essential for accurate impurity profiling. Key considerations include:

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[9][10] The choice of column chemistry and dimensions will depend on the polarity of amolanone hydrochloride and its degradants.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amolanone hydrochloride.[9] Experiment with different pH values to achieve optimal separation.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers.[9][10] A gradient elution is often necessary to separate compounds with a wide range of polarities.[9][10]

  • Detector Wavelength: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity. Select a wavelength where both the API and all major degradation products have adequate absorbance.

  • Peak Purity Analysis: This is crucial to ensure that the API peak is not co-eluting with any degradation products.

Q5: I'm observing poor peak shape (e.g., tailing, fronting) for amolanone hydrochloride or its degradation products. What are the likely causes and solutions?

A5: Poor peak shape can compromise the accuracy and precision of your method. Here's a troubleshooting guide:

Problem Potential Causes Solutions
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions).Adjust mobile phase pH to suppress ionization. Use a highly deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase.
Peak Fronting Column overload.Reduce the sample concentration or injection volume.
Split Peaks Column void or contamination. Inappropriate solvent for sample dissolution.Wash or replace the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent.

Q6: How do I identify unknown peaks in my chromatogram that are potential degradation products?

A6: The identification of unknown degradation products is a multi-step process:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the molecular weight of the unknown compounds.[11]

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak to obtain structural information.[11] The fragmentation pattern can provide clues about the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown degradant.

  • Forced Degradation Insights: The conditions under which a particular degradation product is formed (e.g., acidic, oxidative) can provide valuable information about its likely structure. For instance, amolanone hydrochloride, containing a benzofuranone and an aminoketone moiety, may undergo hydrolysis of the furanone ring under acidic or basic conditions, and oxidation of the aminoketone.[12][13]

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, the unknown impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Degradation Pathways of Amolanone Hydrochloride

Based on its chemical structure, which includes a benzofuranone and an α-aminoketone moiety, amolanone hydrochloride may be susceptible to the following degradation pathways:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Amolanone Amolanone Hydrochloride Acid_Hydrolysis Acid-Catalyzed Hydrolysis (Ring Opening of Benzofuranone) Amolanone->Acid_Hydrolysis H+ / H2O Base_Hydrolysis Base-Catalyzed Hydrolysis (Ring Opening of Benzofuranone) Amolanone->Base_Hydrolysis OH- / H2O Oxidation_Ketone Oxidation of α-Aminoketone Amolanone->Oxidation_Ketone [O] Oxidation_Furan Oxidation of Benzofuran Ring Amolanone->Oxidation_Furan [O] Photodegradation Photodegradation Products Amolanone->Photodegradation

Caption: Potential Degradation Pathways for Amolanone Hydrochloride.

  • Hydrolysis: The benzofuranone ring in amolanone is an ester-like functional group and can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[2]

  • Oxidation: The α-aminoketone moiety is a potential site for oxidative degradation.[12] The benzofuran ring itself can also undergo oxidation.[13]

  • Photodegradation: Exposure to light can induce photolytic reactions, leading to various degradation products.[6]

Step-by-Step Protocol: Stability-Indicating HPLC-UV Method Development

  • Prepare Solutions:

    • Amolanone Hydrochloride Stock Solution: Accurately weigh and dissolve amolanone hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).[9]

    • Degradation Sample Solutions: Dilute the samples from the forced degradation studies to a suitable concentration.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to get an initial separation profile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: PDA detector, 200-400 nm

  • Method Optimization:

    • Inject the undergraded amolanone hydrochloride solution and the mixture of degraded samples.

    • Evaluate the chromatograms for peak shape, resolution between the parent peak and degradation products, and run time.

    • Adjust Mobile Phase pH: If peak tailing is observed, try a different pH (e.g., using a phosphate buffer).

    • Modify the Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.

    • Evaluate Different Organic Modifiers: If necessary, try methanol as an alternative to acetonitrile.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

References

  • Royal Society of Chemistry. (2012). CHAPTER 3: Oxidative Degradation.
  • ResearchGate. (n.d.). Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane.
  • Semantic Scholar. (n.d.). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study.
  • ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • MedCrave. (2016). Forced Degradation Studies.
  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • IJPSR. (2021). A VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF ESMOLOL HYDROCHLORIDE AND ITS RELATED IMPURITIES.
  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2025). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study.
  • Contract Pharma. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ResearchGate. (n.d.). FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation.
  • Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • International Journal of Pharmacy and Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • PubMed. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2.
  • YCMOU. (2020). Methods for Determination of Drugs, Drug release and its Impurities.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Datapdf.com. (n.d.). Oxidative Cleavage of a-Ketols and Related Ketones with Alkaline Hydrogen Peroxidel.
  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SciELO. (n.d.). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study.
  • PubMed Central. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • ASMS. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • PubMed. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.

Sources

Optimization

Technical Support Center: Amolanone Hydrochloride Stability

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with Amolanone hydrochloride. Its purpose is to provide in-depth, practical guidance on optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Amolanone hydrochloride. Its purpose is to provide in-depth, practical guidance on optimizing the pH to ensure the chemical stability of the molecule in aqueous solutions. The information herein is structured in a question-and-answer format to directly address common challenges and provide robust, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Amolanone hydrochloride degradation in solution?

A1: The primary degradation pathway for Amolanone hydrochloride in aqueous solution is pH-dependent hydrolysis and oxidation. The molecule contains an amine hydrochloride salt and likely a ketone functional group. At higher pH values (typically > 7), the amine group becomes deprotonated to its free base form. This free base is significantly more susceptible to oxidative degradation than the protonated, salt form. Additionally, both acidic and basic conditions can catalyze the hydrolysis of other labile functional groups, such as esters or amides, if present in the molecule's full structure.[1][2][3][4]

Q2: My Amolanone hydrochloride solution is turning a faint yellow color over time at room temperature. What does this indicate?

A2: A color change, such as yellowing, is a common indicator of chemical degradation, often resulting from the formation of conjugated impurities via oxidation or other rearrangement reactions.[2] The rate of this color change is likely accelerated by suboptimal pH, exposure to light, or the presence of oxygen. We strongly recommend conducting a forced degradation study to identify the specific degradants and confirm the degradation pathway.[5][6]

Q3: What is a "pH-rate profile" and why is it critical for my formulation development?

A3: A pH-rate profile is a graph that plots the degradation rate of a drug against a range of pH values.[7] This profile is essential because it visually identifies the pH at which the drug is most stable (the "pH of maximum stability").[8][9] For Amolanone hydrochloride, this profile will likely show a "U" or "V" shape, indicating that stability is highest in a specific acidic range and decreases in highly acidic or alkaline conditions.[4][7] Establishing this profile is a cornerstone of developing a robust and stable liquid formulation.

Q4: Can I just use a standard phosphate buffer at pH 7.4 for my experiments?

A4: While physiological pH 7.4 is a common starting point, it is not recommended without prior investigation. Firstly, the pH of maximum stability for Amolanone hydrochloride may not be 7.4. Secondly, buffer species themselves can sometimes catalyze degradation.[10] For instance, phosphate buffers can interact with certain molecules. It is crucial to select a buffer system where the pKa of the weak acid is close to the desired pH and to ensure the buffer components are compatible with the drug substance.[8][11][12] Common choices include citrate, acetate, and phosphate buffers, but their suitability must be confirmed experimentally.[10][13]

Part 2: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of potency in solution (confirmed by HPLC). 1. Suboptimal pH: The solution pH may be in a range where hydrolysis or oxidation is rapid. 2. Oxidation: The free-base form of the amine is susceptible to oxidation, which may be accelerated by headspace oxygen or metal ion contaminants.1. Determine the pH-Rate Profile: Follow the protocol in Part 3 to identify the pH of maximum stability. Adjust the formulation pH to this value. 2. Control Oxygen: Prepare solutions using de-gassed buffers. Consider purging the headspace of your container with an inert gas like nitrogen or argon. Investigate the addition of an appropriate antioxidant if necessary.
Precipitate forms after adjusting the pH upwards. Solubility Limit Exceeded: Amolanone hydrochloride is a salt, which is typically more soluble in acidic conditions. As the pH is raised, it converts to the less soluble free base form, which can precipitate if its concentration exceeds its intrinsic solubility.1. Determine the pH-Solubility Profile: Measure the solubility of Amolanone across a range of pH values (e.g., pH 2 to 9).[14] 2. Formulate Below Saturation: Ensure the working concentration of your formulation is well below the saturation solubility at your target pH. 3. Consider Co-solvents: If a higher concentration is needed at a higher pH, investigate the use of pharmaceutically acceptable co-solvents.
Inconsistent stability results between experiments. 1. Poor pH Control: The buffer capacity may be insufficient to resist pH shifts. 2. Temperature Fluctuations: Degradation reactions are temperature-dependent. 3. Photodegradation: The molecule may be sensitive to ambient or UV light.1. Verify Buffer Capacity: Use a buffer concentration of 0.05 M to 0.5 M.[11] Always verify the final pH of the solution with a calibrated pH meter.[15] 2. Use a Temperature-Controlled Incubator: Conduct stability studies at a constant, specified temperature as per ICH guidelines (e.g., 40°C for accelerated studies).[16][17] 3. Protect from Light: Conduct experiments in amber glassware or protect containers with aluminum foil. Perform a photostability study as per ICH Q1B guidelines.[18]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Determination of the pH-Rate Profile for Amolanone Hydrochloride

This protocol outlines a systematic approach to determine the pH at which Amolanone hydrochloride exhibits maximum stability.

Objective: To quantify the degradation rate of Amolanone hydrochloride across a range of pH values and identify the optimal pH for stability.

Materials:

  • Amolanone hydrochloride reference standard

  • Buffer salts (e.g., citric acid, sodium phosphate, sodium acetate, boric acid)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Type I (ultrapure) water

  • Calibrated pH meter and electrode

  • Temperature-controlled stability chamber (e.g., set to 40°C for accelerated study)

  • Validated stability-indicating HPLC method (see below)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Workflow Diagram:

G cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis & Interpretation A 1. Prepare Buffers (pH 2, 4, 5, 6, 7, 8, 9) B 2. Dissolve Amolanone HCl in each buffer to final conc. A->B C 3. Dispense into Vials (Time=0 samples + Stability samples) B->C D 4. Place samples in Stability Chamber (e.g., 40°C) C->D E 5. Pull Samples at Timepoints (e.g., 0, 1, 2, 4 weeks) D->E F 6. Analyze all samples by Stability-Indicating HPLC E->F G 7. Calculate % Remaining vs. Time=0 for each pH F->G H 8. Plot log(% Remaining) vs. Time Determine Rate Constant (k) G->H I 9. Plot log(k) vs. pH Identify pH of Maximum Stability H->I

Caption: Workflow for determining the pH-rate profile of Amolanone HCl.

Step-by-Step Procedure:

  • Develop a Stability-Indicating HPLC Method: Before starting, you must have a validated HPLC method capable of separating the intact Amolanone hydrochloride from all potential degradation products.[5][19][20] This is typically achieved through forced degradation studies (acid, base, oxidation, heat, light).[6]

  • Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 6, 7, 8, 9). Use appropriate buffer systems for each pH (e.g., HCl/KCl for pH 2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9).[12] A concentration of 50 mM is typical.

  • Prepare Stock Solutions: Accurately weigh and dissolve Amolanone hydrochloride in each buffer to create a series of stock solutions at a known concentration (e.g., 0.5 mg/mL).

  • Set Up Stability Study:

    • Dispense aliquots of each solution into separate, clearly labeled amber vials.

    • Immediately take a sample from each pH solution for t=0 analysis. Freeze these samples if they cannot be analyzed the same day.

    • Place the remaining vials into a stability chamber set to an accelerated temperature (e.g., 40°C ± 2°C).[17]

  • Time-Point Sampling: Pull one vial from each pH set at predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks). Immediately freeze the samples to halt further degradation until analysis.

  • HPLC Analysis: Analyze all samples (including t=0) under the same run sequence using your validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH and time point, calculate the percentage of Amolanone hydrochloride remaining relative to its t=0 concentration.

    • Assuming pseudo-first-order degradation, plot the natural logarithm (ln) of the percentage remaining against time (in days or weeks) for each pH. The slope of this line is the negative apparent degradation rate constant (-k_obs).

    • Create the final pH-rate profile by plotting log(k_obs) versus pH. The lowest point on this curve corresponds to the pH of maximum stability.

Interpreting the Results

The data can be summarized in a table and a final plot.

Table 1: Hypothetical Stability Data for Amolanone Hydrochloride at 40°C

pH% Remaining (Week 1)% Remaining (Week 2)% Remaining (Week 4)Apparent Rate Constant (k_obs, week⁻¹)
2.098.1%96.2%92.5%0.0197
4.099.5%99.0%98.0%0.0050
5.0 99.8% 99.6% 99.2% 0.0020
6.099.4%98.8%97.6%0.0061
7.097.5%95.1%90.4%0.0253
8.094.0%88.4%78.1%0.0616
9.089.1%79.4%63.1%0.1155

Conceptual pH-Stability Relationship Diagram:

G cluster_main Amolanone Hydrochloride Stability vs. pH cluster_mech Dominant State & Degradation A Low pH (e.g., < 3) B Optimal pH Range (e.g., 4-5.5) A->B Decreasing Acid-Catalyzed Hydrolysis D Protonated Amine (R-NH3+) Relatively Stable A->D Predominant C High pH (e.g., > 7) C->B Decreasing Base-Catalyzed Hydrolysis & Oxidation E Free Base Amine (R-NH2) Susceptible to Oxidation C->E Predominant

Caption: Relationship between pH, chemical form, and stability of Amolanone HCl.

References

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Buffers in Pharmaceutical systems, Preparations and Stability. Gpatindia.
  • Q1A (R2) A deep dive in Stability Studies. YouTube.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Stability-Indicating HPLC Method Development. Waters Corporation.
  • Preparation of buffers, Stability of Buffers. Pharmacy Infoline.
  • Stability Indicating HPLC Method Development: A Review. ResearchGate.
  • Drug degradation pathways. Pharmacy 180.
  • Illustration of an experimental design for optimizing pH. ResearchGate.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Hydrolytic Degradation. Royal Society of Chemistry.
  • Annex 4. World Health Organization (WHO).
  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen Life Sciences.
  • Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing.
  • Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Chemical stability in dosage forms. Clinical Gate.
  • pH determination as a quality standard for the elaboration of oral liquid compounding formula. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • SOP for Operation and Calibration of pH Meter. Pharmaguideline.
  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. BOQU Instrument.

Sources

Troubleshooting

Technical Support Center: Optimizing Amolanone (AP-43) Synthesis Yields

Topic: Troubleshooting Amolanone (3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone) synthesis. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amolanone (3-(2-diethylaminoethyl)-3-phenyl-2-benzofuranone) synthesis. Audience: Organic Chemists, Process Development Scientists. Role: Senior Application Scientist.

Introduction: The Synthetic Bottleneck

Welcome to the technical support hub for Amolanone synthesis. While Amolanone is a historically significant anticholinergic and anesthetic, its synthesis presents a classic challenge in organic chemistry: the alkylation of a lactone enolate with a reactive amino-alkyl halide.

The core transformation involves the alkylation of 3-phenyl-2(3H)-benzofuranone with 2-(diethylamino)ethyl chloride (DEC).

The Critical Yield-Killing Factors:

  • Enolate Ambivalence: The competition between C-alkylation (desired) and O-alkylation (formation of the enol ether).

  • Reagent Instability: The rapid dimerization of the free base of DEC into non-reactive quaternary ammonium salts (aziridinium intermediates).

  • Moisture Sensitivity: The quenching of the strong bases required to deprotonate the

    
    -position of the lactone.
    

This guide moves beyond standard recipes to address the mechanistic failures causing low yields.

Module 1: Reagent Integrity & Preparation

User Issue: "I am adding the alkyl chloride directly from the bottle, but the reaction stalls, and I recover mostly starting material."

Diagnosis: The 2-(diethylamino)ethyl chloride (DEC) free base is unstable. It undergoes intermolecular self-alkylation to form a piperazinium dimer, which is unreactive toward the benzofuranone enolate.

Protocol: Fresh Generation of the Free Base

You must generate the free base from the hydrochloride salt immediately before use. Do not store the free base.

  • Dissolution: Dissolve DEC·HCl in a minimum volume of water.

  • Basification: Cool to 0°C. Add cold 20% NaOH solution until pH > 11.

  • Extraction: Extract rapidly with cold Toluene or Benzene (the reaction solvent).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for exactly 10 minutes at 0°C.
  • Usage: Filter and add immediately to the reaction vessel.

ParameterSpecificationReason
Temperature < 5°CRetards dimerization to aziridinium/piperazinium species.
Time limit < 30 minsHalf-life of the free base is short at RT.
Drying Agent Basic (

)
Acidic drying agents will protonate the amine; neutral agents may not remove trace caustic water.

Module 2: The Alkylation Step (C- vs. O-Alkylation)

User Issue: "I see a new spot on TLC, but it's not Amolanone. NMR suggests the ethyl chain is attached to the oxygen."

Diagnosis: You are favoring O-alkylation. The benzofuranone enolate is an ambident nucleophile. The "Hard/Soft Acid Base" (HSAB) principle dictates that "hard" conditions (polar solvents, separated ion pairs) favor the "hard" center (Oxygen), while "soft" conditions favor the "soft" center (Carbon).

Optimized Reaction Conditions (Zaugg’s Method Modification)

To maximize C-alkylation (Amolanone formation), you must keep the cation tightly associated with the enolate oxygen to shield it from attack.

  • Base: Sodium Hydride (NaH) or Sodium Amide (

    
    ). Avoid Potassium bases (larger cation = looser ion pair = more O-alkylation).
    
  • Solvent: Toluene or Benzene (Non-polar). Avoid DMF or DMSO for the main reaction, as they solvate the cation and expose the oxygen.

  • Temperature: Reflux is often required to drive the C-alkylation due to the steric bulk of the phenyl group.

Troubleshooting Table: Solvent & Base Effects
ConditionResultMechanistic Explanation
NaH / Toluene High C-Alkylation Tight ion pair (

) blocks Oxygen; Carbon attacks.
t-BuOK / DMF High O-Alkylation

is large, DMF solvates it. "Naked" enolate attacks via Oxygen (highest electronegativity).
NaOEt / Ethanol Ring Opening Ethoxide attacks the lactone carbonyl, opening the ring (transesterification).

Visualizing the Pathway & Failure Points

The following diagram illustrates the competing pathways. Note how the "Aziridinium" dead-end and "O-Alkylation" side-product reduce the effective yield of Amolanone.

AmolanoneSynthesis Start 3-Phenyl-2-benzofuranone Enolate Enolate Intermediate (Ambident Nucleophile) Start->Enolate Deprotonation (Toluene, Reflux) Base Strong Base (NaH/NaNH2) Base->Enolate C_Alk C-Alkylation (AMOLANONE) Enolate->C_Alk Non-polar Solvent (Tight Ion Pair) O_Alk O-Alkylation (Enol Ether Side Product) Enolate->O_Alk Polar Solvent (Solvated Cation) Reagent DEC (Free Base) Reagent->Enolate Addition Aziridine Aziridinium/Dimer (DEAD END) Reagent->Aziridine Time/Heat (Without Electrophile)

Caption: Reaction pathway showing the critical divergence between the desired C-alkylation and the competing O-alkylation or reagent decomposition.

Module 3: Isolation and Purification

User Issue: "My crude oil is dark and viscous. Recrystallization is failing."

Diagnosis: The presence of unreacted amine and the O-alkylated byproduct interferes with crystallization. Amolanone is a base; purification should leverage acid-base extraction.

Step-by-Step Purification Protocol
  • Quench: Cool reaction to RT. Carefully add Ethanol to quench excess NaH, then add water.

  • Acid Extraction (Critical):

    • Extract the organic layer with 10% HCl .[1][2]

    • Chemistry: Amolanone (amine) and unreacted DEC go into the aqueous phase (protonated). Neutral impurities (O-alkylated product, unreacted lactone) stay in the organic phase.

    • Discard the organic phase. (This removes the O-alkylated side product).

  • Basification:

    • Cool the aqueous acidic phase to 0°C.

    • Basify with 20% NaOH to pH 12. The Amolanone free base will oil out.

  • Final Extraction: Extract with Ether or DCM. Dry over

    
    .
    
  • Crystallization: Convert to the Hydrochloride salt by passing dry HCl gas through the ether solution, or recrystallize the free base from dilute ethanol/water if solid.

Frequently Asked Questions (FAQs)

Q: Can I use commercially available 2-diethylaminoethyl chloride hydrochloride directly in the reaction? A: Generally, no . If you use the salt directly, you must add an extra equivalent of base (2 equivalents total: 1 for the salt, 1 for the lactone). However, this generates water or alcohol in situ (depending on the base), which can hydrolyze the lactone ring. It is strictly recommended to generate the free base externally as described in Module 1.

Q: Why is Toluene preferred over THF? A: THF is moderately polar and coordinates with sodium cations. This separates the


 from the enolate oxygen, increasing the electron density on the oxygen and promoting unwanted O-alkylation. Toluene promotes a tight ion pair, shielding the oxygen and forcing alkylation at the carbon.

Q: I am using NaH, but the reaction hasn't started after 1 hour. Why? A: Commercial NaH is often coated in mineral oil. If your lactone is sterically hindered, the oil can impede the reaction.

  • Fix: Wash the NaH with dry hexane (under Nitrogen) to remove the oil before adding the solvent and substrate. Ensure the solvent is anhydrous; even trace water kills the stoichiometry.

Troubleshooting Logic Tree

Use this flowchart to diagnose specific yield failures during your experiment.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Mostly Starting Material (Lactone) CheckTLC->SM_Left NewSpot New Spot (Not Product) CheckTLC->NewSpot Gummy Gummy/Dark Polymer CheckTLC->Gummy ReagentDecomp Did Reagent Dimerize? SM_Left->ReagentDecomp FreshBase Solution: Generate Free Base IMMEDIATELY before use ReagentDecomp->FreshBase Yes (Cloudy Reagent) BaseQuality Solution: Dry Solvents & Wash NaH ReagentDecomp->BaseQuality No (Reagent Clear) SolventCheck Solvent Used? NewSpot->SolventCheck PolarSolvent Polar (DMF/THF/DMSO) Likely O-Alkylation SolventCheck->PolarSolvent FixSolvent Solution: Switch to Toluene/Benzene (Favor C-Alkylation) PolarSolvent->FixSolvent TempControl Solution: Reduce Temp during addition Check Reagent Purity Gummy->TempControl

Caption: Diagnostic flow for identifying the root cause of synthesis failure based on TLC evidence.

References

  • Zaugg, H. E., et al. (1950). "Basic Benzofuranones. I. Synthesis and Structure."[3][4][5] Journal of the American Chemical Society, 72(7), 3004–3007.

    • Foundational text on the alkylation of 3-phenyl-2-benzofuranone and the specific conditions required to favor C-alkyl
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Guides. (2025). "Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride." 6[1][7][8][9][10][6][11]

    • Detailed protocols for handling the alkyl chloride reagent.
  • Beaudry Research Group. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry. 12[1][7][6][11]

    • Modern context on benzofuranone reactivity and regioselectivity issues.[12]

Sources

Optimization

Amolanone hydrochloride storage conditions and shelf life

Technical Support Center: Amolanone Hydrochloride From the Desk of the Senior Application Scientist Welcome to the technical support center for Amolanone hydrochloride. This guide is designed for our partners in research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amolanone Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Amolanone hydrochloride. This guide is designed for our partners in research and drug development. My goal is to provide you not just with instructions, but with the underlying scientific principles to ensure the integrity of your experiments. Amolanone hydrochloride is a specialized biochemical, and like many novel reagents, its long-term stability profile is not exhaustively documented. This guide, therefore, emphasizes best practices for handling, storage, and self-validation to empower you to maintain compound integrity throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Amolanone hydrochloride?

Solid Amolanone hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. Therefore, storage in a desiccator or a controlled low-humidity environment is strongly recommended.

  • Causality: The core structure of Amolanone contains a benzofuranone lactone ring and a tertiary amine.[2][3] Lactones are susceptible to hydrolysis, a reaction catalyzed by water, which would cleave the ring system and render the compound inactive.[4][5] Storing the compound in a dry environment minimizes the risk of this degradation pathway. Furthermore, many complex organic molecules can be sensitive to light, which can provide the energy for photolytic degradation.[4][6]

Q2: I can't find a manufacturer's expiration date. What is the shelf life of solid Amolanone hydrochloride?

For many research-grade compounds, a formal shelf life, as seen on pharmaceutical products, is not established. Instead, we work with a "re-test date." If stored under the ideal conditions described in Q1, the solid compound is expected to be stable. However, for long-term storage (e.g., >1 year) or for highly sensitive experiments, we recommend re-qualifying the material.

  • Expert Insight: A simple re-qualification can involve measuring a key physical property like the melting point (if a standard is available), or running a quick purity check using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) against a previously established baseline. If you observe any change in physical appearance (e.g., color change from white/pale yellow to brown, clumping) or in the analytical profile, the compound may be degrading.

Q3: How should I prepare and store stock solutions of Amolanone hydrochloride?

Amolanone hydrochloride's solubility in aqueous buffers is expected to be low, a common characteristic of benzofuranone derivatives.[4][7] For biological assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing initial stock solutions.

  • Storage of Solutions: Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C in tightly sealed, light-protected aliquots, are generally stable for several weeks to months. However, the stability in solution is not guaranteed and should be experimentally verified for long-term studies. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

  • Trustworthiness Principle: The "in-use" stability of the compound in your specific assay buffer is critical.[8][9] Once diluted from the organic stock into an aqueous buffer, the potential for hydrolysis increases significantly. We recommend using freshly diluted solutions for each experiment and avoiding storage in aqueous buffers for more than a few hours unless you have validated its stability under those conditions.

Q4: My experimental results using Amolanone hydrochloride are inconsistent. What could be the cause?

Inconsistent results often trace back to compound integrity or handling. Based on the structure of Amolanone hydrochloride, here are the most probable culprits:

  • Hydrolytic Degradation: As mentioned, the benzofuranone lactone ring is susceptible to hydrolysis, especially at non-neutral pH.[4] If your stock solution was not stored under anhydrous conditions or if your diluted working solution sits for too long in an aqueous buffer, the compound may be degrading.

  • Oxidative Degradation: The tertiary amine functional group can be susceptible to oxidation.[10][11] This can be accelerated by exposure to air (oxygen), trace metal ions in your buffer, or oxidizing agents.[10] Using freshly prepared buffers and high-purity solvents can mitigate this.

  • Solubility Issues: If the compound precipitates out of your aqueous assay buffer upon dilution from the organic stock, you will have a lower effective concentration, leading to variable results. Visually inspect for any precipitate or cloudiness after dilution. If this occurs, you may need to lower the final concentration or investigate the use of solubilizing agents.

Data Summary & Protocols

Table 1: Recommended Storage and Handling Summary
ParameterSolid CompoundOrganic Stock Solution (e.g., DMSO)Aqueous Working Solution
Temperature 2-8°C (Refrigerated)-20°C or -80°CUse immediately
Atmosphere Inert gas (Argon/Nitrogen) if possible; otherwise, keep dry.Inert gas overlay recommended for long-term storage.N/A (short-term use)
Light Protect from light (amber vial).Protect from light (amber vial or foil-wrapped).Protect from light.
Container Tightly sealed glass vial.Tightly sealed vial with a PTFE-lined cap.N/A
Typical Shelf Life Re-test after 1 year.Validate after 1-3 months; avoid freeze-thaw.Not recommended for storage.

Experimental Protocol: Forced Degradation Study to Assess Stability

As a self-validating system, understanding how your compound behaves under stress is crucial. This protocol provides a framework for a forced degradation study, which can help you identify potential degradation products and assess the stability-indicating nature of your analytical method (e.g., HPLC).[6][12][13]

Objective: To determine the potential degradation pathways of Amolanone hydrochloride and establish a preliminary stability profile.

Materials:

  • Amolanone hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Amolanone hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL). This is your "Time 0" sample.

  • Set Up Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.[4]

    • Thermal Stress: Place one vial at 60°C.

    • Control: Keep one vial under normal storage conditions (e.g., 4°C, protected from light).

  • Incubation: Let the reactions proceed for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation, not complete degradation.[14] You may need to adjust incubation times.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the "Time 0," control, and all stressed samples using an appropriate HPLC method.

    • Interpretation: Compare the chromatograms. A loss in the peak area of the main Amolanone hydrochloride peak and the appearance of new peaks in the stressed samples indicate degradation. The conditions under which new peaks appear tell you the compound's vulnerabilities.

Visualized Workflows

Diagram 1: Potential Degradation Pathways

G cluster_main Amolanone Hydrochloride cluster_stress Stress Conditions cluster_products Potential Degradation Products Amolanone Amolanone HCl (Benzofuranone Lactone + Tertiary Amine) AcidBase Acid/Base + H₂O (Hydrolysis) Amolanone->AcidBase Susceptible Lactone Ring Oxidant O₂ / H₂O₂ (Oxidation) Amolanone->Oxidant Susceptible Tertiary Amine Light UV/Visible Light (Photolysis) Amolanone->Light Possible HydrolysisProd Ring-Opened Product (Inactive Carboxylic Acid) AcidBase->HydrolysisProd OxidationProd N-Oxide or De-Alkylated Amine Oxidant->OxidationProd PhotoProd Various Photoproducts Light->PhotoProd

Caption: Potential degradation pathways for Amolanone hydrochloride.

Diagram 2: Troubleshooting Inconsistent Results

G Start Inconsistent Experimental Results? CheckSolid Check Solid Compound: - Appearance (color, texture)? - Stored correctly (cold, dry, dark)? Start->CheckSolid SolidOK Solid Appears OK CheckSolid->SolidOK Yes SolidBad Solid Suspect (Request new aliquot) CheckSolid->SolidBad No CheckSolution Check Stock Solution: - Age of solution? - Stored at -20°C or below? - Any visible precipitate? SolutionOK Stock Solution OK CheckSolution->SolutionOK Yes SolutionBad Stock Solution Suspect (Prepare fresh stock) CheckSolution->SolutionBad No CheckDilution Check Working Solution: - Freshly prepared? - Any cloudiness upon dilution? - pH of final buffer? DilutionOK Dilution Protocol OK (Investigate other assay parameters) CheckDilution->DilutionOK Yes DilutionBad Working Solution Suspect (Adjust protocol: lower conc., check buffer compatibility) CheckDilution->DilutionBad No SolidOK->CheckSolution SolutionOK->CheckDilution

Caption: Decision tree for troubleshooting inconsistent results.

References

  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2005). Molecules, 10(9), 1145-1156. Available at: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 723. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28734-28757. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. North West Medicines Information Centre. Available at: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry, 25(10), 5519-5522. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Journal of Chromatography & Separation Techniques, 6(5). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2023). Drug Discovery Today. Available at: [Link]

  • AMOLANONE HYDROCHLORIDE, (S)-. Inxight Drugs, National Center for Advancing Translational Sciences. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. Available at: [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Available at: [Link]

  • Ammonium oxalate monohydrate Safety Data Sheet. PENTA. Available at: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. University of Mustansiriyah. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-248. Available at: [Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. (2017). Chemistry – An Asian Journal, 12(19), 2530-2534. Available at: [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • 23.3: Reactions of amines. (2020). Chemistry LibreTexts. Available at: [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. (2019). Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Stability study of amiodarone hydrochloride in capsules for paediatric patients using a high-performance liquid chromatography method. (2012). Annales Pharmaceutiques Françaises, 70(2), 88-93. Available at: [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. (2019). Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(4), 845-854. Available at: [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Semantic Scholar. Available at: [Link]

  • Amolanone. PubChem, National Institutes of Health. Available at: [Link]

  • Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency. Available at: [Link]

  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). (2021). StabilityHub. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioProcess International. Available at: [Link]

  • Determination of amiodarone hydrochloride solubility in pure and ethanol-modified subcritical water: Experimental data and modeling. (2021). Journal of Molecular Liquids, 337, 116429. Available at: [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu. Available at: [Link]

  • Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. (2011). Drug Development and Industrial Pharmacy, 37(6), 638-647. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Amolanone Hydrochloride Crystallization Issues

Welcome to the technical support center for Amolanone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Amolanone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenges. By understanding the principles behind these issues, you can develop robust and reproducible crystallization processes.

I. Troubleshooting Guide: A Proactive Approach to Crystallization

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of Amolanone Hydrochloride.

Issue 1: No Crystals Formed or Oiling Out Occurs

Symptoms:

  • The solution remains clear even after cooling or anti-solvent addition.

  • A second liquid phase (oiling out) or an amorphous solid precipitates instead of crystals.

Root Cause Analysis & Corrective Actions:

This issue typically arises from either insufficient supersaturation or the kinetics favoring an amorphous state. Supersaturation is the essential driving force for crystallization.[1] Oiling out occurs when the supersaturation is too high, leading to liquid-liquid phase separation before nucleation can occur.

Workflow for Resolution:

Caption: Troubleshooting workflow for lack of crystallization or oiling out.

Detailed Protocols:

  • Increasing Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of Amolanone Hydrochloride.

    • Anti-solvent Addition: Introduce a miscible solvent in which Amolanone Hydrochloride has low solubility.[4][5] The rate of addition is critical to control nucleation.[]

  • Managing High Supersaturation:

    • Slower Cooling/Anti-solvent Addition: Reduce the rate at which you cool the solution or add the anti-solvent to prevent the system from exceeding the metastable limit too quickly.[4]

    • Solvent Selection: Choose a solvent system where the solubility of Amolanone Hydrochloride is moderate, providing a wider metastable zone to work within.

  • Inducing Nucleation:

    • Seeding: Add a small number of pre-existing crystals of the desired polymorphic form to the solution.[][7] This is a powerful method to control polymorphism and crystal size.[1]

    • Heterogeneous Nucleation: Scratching the inner surface of the crystallization vessel with a glass rod can provide energy and a surface for nucleation to occur.

Issue 2: Formation of the Wrong Polymorph

Symptoms:

  • Analytical techniques (e.g., PXRD, DSC) confirm the presence of an undesired crystalline form.

Root Cause Analysis & Corrective Actions:

Polymorphism is the ability of a compound to exist in multiple crystal structures.[8] These different forms can have varying physical properties, including solubility and stability.[][8] The formation of a specific polymorph is influenced by factors such as solvent, temperature, and supersaturation.[]

Workflow for Polymorph Control:

Caption: Workflow for controlling polymorphic form.

Detailed Protocols:

  • Seeding with the Desired Polymorph: This is the most direct way to obtain the target form.[][9] The seed crystals act as templates for crystal growth.[9][10]

    • Prepare a seed slurry by suspending a small amount of the desired polymorph in a solvent.[7][10]

    • Add the slurry to the supersaturated solution at a point within the metastable zone.[7][9]

  • Solvent Engineering: The choice of solvent can stabilize a particular polymorph.[]

    • Conduct a solvent screen using a variety of solvents with different polarities and hydrogen bonding capabilities.

    • Analyze the resulting crystals to identify which solvents favor the desired form.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Slurrying the material in a suitable solvent at a constant temperature for an extended period will generally yield the most thermodynamically stable polymorph.

    • Kinetic Control: Rapid crystallization methods, such as fast cooling or rapid anti-solvent addition, often produce metastable polymorphs.[11]

Issue 3: Poor Crystal Habit or Size Distribution

Symptoms:

  • Crystals are too small (fines), too large, or agglomerated.

  • The crystal shape (habit) is undesirable for downstream processing (e.g., filtration, formulation).

Root Cause Analysis & Corrective Actions:

Crystal habit and size are influenced by the interplay between nucleation and crystal growth rates.[2] Impurities can also significantly affect crystal habit by adsorbing to specific crystal faces and inhibiting their growth.[12][13][14]

Strategies for Controlling Crystal Size and Habit:

StrategyPrincipleDesired Outcome
Optimize Cooling/Supersaturation Rate Slower rates favor crystal growth over nucleation.[]Larger, more uniform crystals.
Seeding Provides a controlled number of nucleation sites.[][7]Uniform crystal size distribution.
Solvent Selection The solvent can influence which crystal faces grow fastest.Altered crystal habit.
Agitation Affects mass transfer and secondary nucleation.Can influence both size and agglomeration.
Impurity Control Impurities can act as habit modifiers.[12][13]Consistent crystal habit.

Detailed Protocols:

  • Seeding Protocol Optimization: The amount and size of seed crystals can be adjusted to target a specific final particle size distribution.[7][9]

  • Impurity Management: If impurities are suspected to be the cause of poor crystal habit, consider an additional purification step before crystallization.[15] Conversely, in some cases, trace amounts of specific "designer" impurities can be added to intentionally modify the crystal habit.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to identify different polymorphs of Amolanone Hydrochloride?

A1: Powder X-Ray Diffraction (PXRD) is the gold standard for identifying and distinguishing between different polymorphs.[16][17] Each crystalline form has a unique diffraction pattern. Other useful techniques include Differential Scanning Calorimetry (DSC) for identifying melting points and phase transitions, and spectroscopic methods like FT-IR and Raman spectroscopy.[17][18]

Q2: How do I determine the solubility of Amolanone Hydrochloride in different solvents?

A2: A common method is the isothermal shake-flask method. Excess Amolanone Hydrochloride is added to a known volume of solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the filtered solution is then determined by a suitable analytical technique, such as HPLC.

Q3: Can the presence of the hydrochloride salt affect crystallization?

A3: Yes, hydrochloride salts can have specific behaviors. They can be prone to forming hydrates in the presence of water.[19] Additionally, the common ion effect can reduce the solubility of chloride salts in certain media.[20] It is also important to be aware of the potential for disproportionation, where the salt reverts to its free base form.[21]

Q4: What is the "metastable zone width" and why is it important?

A4: The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur on existing crystals.[9] The width of this zone is crucial for designing a controlled crystallization process, particularly for seeded crystallizations, as it defines the operational window for promoting crystal growth without uncontrolled nucleation.[7]

Q5: How can I prevent agglomeration of my crystals?

A5: Agglomeration, or the sticking together of crystals, can be minimized by controlling the supersaturation rate and optimizing agitation.[] A lower supersaturation rate reduces the driving force for crystals to collide and bind. Proper agitation ensures that crystals remain suspended and dispersed, but excessive agitation can lead to crystal breakage and secondary nucleation, which may increase fines and subsequent agglomeration.

References

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Available from: [Link]

  • CatSci. Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. 2021. Available from: [Link]

  • BIA. Crystallisation in pharmaceutical processes. BIA. 2022. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. 2024. Available from: [Link]

  • Bernstein J. 4 Analytical techniques for studying and characterizing polymorphs. In: Polymorphism in Molecular Crystals. Oxford University Press; 2002. Available from: [Link]

  • Yang Y, Song L, Nagy ZK. Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design. 2020;20(10):6895-6912.
  • Al-Zoubi N, Partheniadis I, Al-Jabri A, et al. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Pharmaceutics. 2023;15(5):1354.
  • Gao Z, Wu S, Liu J, et al. Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. Available from: [Link]

  • Bots P. How the impurities in the solute can affect the induction time during crystallization. ResearchGate. 2016. Available from: [Link]

  • Wikipedia. Crystal polymorphism. Wikipedia. Available from: [Link]

  • Chew JW. Effects of impurities on crystal growth processes. ScholarBank@NUS. Available from: [Link]

  • Nielsen JJ, Yang Y, Mitchell L, et al. API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. 2021;25(6):1462-1473.
  • Walcott GG. Some Factors Influencing Crystal Habit*. American Mineralogist. 2018. Available from: [Link]

  • Rocha F, M. M. Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Available from: [Link]

  • Mathew G, Oguama F, Dalvi SV, Dave RN. CRYSTALLIZATION OF ULTRAFINE (NANO AND MICRO) PARTICLES OF ACTIVE PHARMACEUTICAL INGREDIENTS (API) USING LIQUID ANTISOLVENT TECHNIQUE. Research Experience for Teachers (RET)program Summer 2007 New Jersey Institute of Technology. 2007. Available from: [Link]

  • CSIRO. Matrix Seeding – Biomolecular Crystallisation and Characterisation. CSIRO Research. 2022. Available from: [Link]

  • Black SN, Collier EA, Davey RJ, et al. A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development. 2009;13(6):1241-1246.
  • Kibalczyc W, Sokołowski D, Płociński T, et al. Impurity Effects on Habit Change and Polymorphic Transitions in the System: Aragonite–Calcite–Vaterite. Crystal Growth & Design. 2020;20(4):2757-2766.
  • Bernstein J. Fundamentals. In: Polymorphism in Molecular Crystals. Oxford University Press; 2002. Available from: [Link]

  • Gaur R, Wernimont A, Edwards A, et al. 'Seeding' with protease to optimize protein crystallization conditions in in situ proteolysis.
  • Intertek. Crystallography Analysis. Intertek. Available from: [Link]

  • Unknown. CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Kariuki BM, Kariuki BM, Kariuki BM, et al. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. 2022;22(2):1359-1367.
  • Singh R. Analytical Techniques For Characterization of Solid State. Scribd. Available from: [Link]

  • Lu J, Rohani S. Thermodynamics of Polymorphs. ResearchGate. 2025. Available from: [Link]

  • Unknown. Various techniques for study of Crystal Properties. Slideshare. Available from: [Link]

  • Bouillot B. Thermodynamics of crystallization. Available from: [Link]

  • Cudahy S, Frick J, Cruz-Cabeza A, et al. Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. 2017;17(10):5375-5384.
  • Myande. Cooling/Freezing Crystallization. Myande. Available from: [Link]

  • Chakkarwar A. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available from: [Link]

  • Unknown. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available from: [Link]

  • Cardew PT, Davey RJ. Polymorphism in Processes of Crystallization in Solution: A Practical Review. Chemical Engineering Research and Design. 2009;87(10):1229-1241.
  • Scionti V, MacLeod AM, Scionti V, MacLeod AM. Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents. 2020.
  • Goud NR, Gangavaram S, Suresh K, et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Miroshnyk I, Mirza S, Sandler N. Crystallization and transformation of pharmaceutical solid forms. Academic Journals. 2012. Available from: [Link]

  • Andres J. Polymorphs in Pharmaceutical Products. Available from: [Link]

  • Serajuddin ATM. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In: Encyclopedia of Pharmaceutical Science and Technology. 4th ed. CRC Press;
  • Kim J-S, Kim M-S, Park J-S, et al. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. Pharmaceutics. 2019;11(3):108.
  • Crystal Pharmatech. API Crystallization. Crystal Pharmatech. Available from: [Link]

  • Singh D, Singh D, Singh D, et al. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. 2025.
  • Triclinic Labs. Crystallization Method Development and Optimization. Triclinic Labs. Available from: [Link]

  • Unknown. Resolving API Impurity Issues in Drug Development. Pharmaguideline. 2025. Available from: [Link]

  • Unknown. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. 2025. Available from: [Link]

  • Zaworotko MJ, McMahon JA, Peterson ML. Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Goud NR, Gangavaram S, Suresh K, et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. 2025. Available from: [Link]

Sources

Optimization

Technical Support Center: Amolanone Hydrochloride Purity Analysis via NMR

Welcome to the technical support resource for the purity analysis of Amolanone hydrochloride using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purity analysis of Amolanone hydrochloride using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable results.

Foundational Principles: Why qNMR for Amolanone Hydrochloride?

Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the purity of pharmaceutical compounds like Amolanone hydrochloride.[1][2][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[2][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][4] This allows for the absolute quantification of Amolanone hydrochloride by comparing the integral of one of its characteristic signals to the integral of a certified internal standard of known concentration.[4]

Amolanone hydrochloride (C₂₀H₂₄ClNO₂) is a biochemical with a molecular weight of 345.86 g/mol .[5][6][7] Its structure contains multiple unique proton environments, making ¹H NMR a suitable technique for both structural confirmation and quantification.

Detailed Experimental Protocol for Purity Assessment

This section provides a step-by-step methodology for determining the purity of Amolanone hydrochloride using ¹H qNMR with an internal standard.

Workflow Overview

G cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_analyte Accurately weigh Amolanone HCl dissolve Dissolve both in Deuterated Solvent in a volumetric flask prep_analyte->dissolve prep_is Accurately weigh Internal Standard (IS) prep_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup param_setup Set Quantitative Parameters (p1, d1, ns) instrument_setup->param_setup acquire Acquire FID param_setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Step 1: Selection of Internal Standard and Solvent

The choice of internal standard (IS) and solvent is critical for accurate quantification.

  • Internal Standard Criteria:

    • High Purity (≥99%): The purity of the IS must be accurately known and certified.[8]

    • Chemical Stability: It should not react with the analyte, solvent, or trace moisture.[8][9]

    • Signal Simplicity: Ideally, the IS should produce a simple spectrum, preferably a sharp singlet, in a region free of signals from the analyte or residual solvents.[8][10]

    • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[8]

  • Solvent Criteria:

    • High Solubility: Must completely dissolve both Amolanone hydrochloride and the internal standard.[1]

    • Low Water Content: To prevent signal distortion from a large residual water peak.[1]

    • Signal Separation: The solvent choice can influence chemical shifts; select a solvent that provides the best separation between analyte and IS signals.[1][10]

Recommended Internal Standards Suitable Deuterated Solvents Comments
Maleic AcidDMSO-d₆, D₂OGood for polar compounds; moisture sensitive.
Dimethyl sulfone (DMSO₂)DMSO-d₆, CDCl₃Stable and provides a sharp singlet.[9]
1,4-DinitrobenzeneCDCl₃, Acetone-d₆Aromatic standard, useful if analyte signals are in the aliphatic region.
3,4,5-TrichloropyridineCDCl₃, Acetone-d₆Provides a singlet in the aromatic region.
Step 2: Sample Preparation

Accurate weighing is paramount for qNMR.

  • Accurately weigh approximately 15-20 mg of Amolanone hydrochloride into a clean vial using a calibrated analytical balance. Record the weight precisely.

  • Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial. The goal is a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[1]

  • Add a precise volume (e.g., 0.75 mL) of the selected deuterated solvent to the vial using a calibrated pipette.

  • Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is critical for proper shimming and accurate results.[1]

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

Quantitative experiments require specific parameter optimization to ensure signal intensity is directly proportional to concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to achieve optimal magnetic field homogeneity. Tune and match the probe for the ¹H frequency.

  • Set Quantitative Parameters:

    • Pulse Angle (p1): Use a 90° pulse to maximize the signal.[1]

    • Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be long enough to allow all protons (in both the analyte and the IS) to fully relax back to equilibrium. A conservative value is 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (d1 ≥ 5 * T₁max).[11][12] If T₁ values are unknown, a delay of 30-60 seconds is often a safe starting point.

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N). For a precision of <1%, an S/N of at least 250:1 is recommended.[11][13]

    • Acquisition Time (at): Should be sufficient to allow the Free Induction Decay (FID) to decay completely, typically 2-4 seconds for small molecules.[14][15]

Step 4: Data Processing and Purity Calculation

Careful and consistent data processing is essential.

  • Fourier Transform: Apply an exponential multiplication with zero line broadening (LB=0) to the FID and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the integrated signals.[12][13]

  • Integration:

    • Select a well-resolved, non-exchangeable proton signal for Amolanone hydrochloride.

    • Select the designated signal for the internal standard.

    • Integrate both signals over a wide enough range to encompass the entire peak area, including any ¹³C satellites.

  • Purity Calculation: The purity of Amolanone hydrochloride is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte : Integral of the Amolanone HCl signal

    • I_IS : Integral of the internal standard signal

    • N_analyte : Number of protons giving rise to the analyte signal

    • N_IS : Number of protons giving rise to the IS signal

    • M_analyte : Molecular weight of Amolanone HCl (345.86 g/mol )[5]

    • M_IS : Molecular weight of the internal standard

    • m_analyte : Mass of Amolanone HCl weighed

    • m_IS : Mass of the internal standard weighed

    • P_IS : Purity of the internal standard (as a percentage)

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the qNMR analysis of Amolanone hydrochloride.

Troubleshooting Decision Tree

G cluster_issues cluster_causes cluster_solutions start Problem Observed broad_peaks Broad Peaks or Poor Lineshape? start->broad_peaks integration_error Inconsistent or Illogical Purity Results? start->integration_error baseline_dist Rolling or Distorted Baseline? start->baseline_dist extra_peaks Unexpected Peaks? start->extra_peaks cause_shim Poor Shimming broad_peaks->cause_shim cause_solubility Incomplete Dissolution broad_peaks->cause_solubility cause_conc Sample Too Concentrated broad_peaks->cause_conc cause_d1 Relaxation Delay (d1) too short integration_error->cause_d1 cause_integration Incorrect Integration (Phasing/Baseline) integration_error->cause_integration cause_weighing Weighing Error integration_error->cause_weighing cause_is Impure or Degraded IS integration_error->cause_is baseline_dist->cause_conc cause_acq FID Truncation (at too short) or Receiver Overload baseline_dist->cause_acq cause_phase Incorrect Phasing baseline_dist->cause_phase extra_peaks->cause_is cause_impurity Sample Impurity extra_peaks->cause_impurity cause_solvent Residual Solvent or Grease extra_peaks->cause_solvent sol_shim Re-shim Sample cause_shim->sol_shim sol_dissolve Sonicate/Vortex Sample, Check Solubility cause_solubility->sol_dissolve sol_dilute Dilute Sample cause_conc->sol_dilute cause_conc->sol_dilute sol_d1 Increase d1 to >= 5*T1max cause_d1->sol_d1 sol_process Re-process Spectrum (Manual Phase/Baseline) cause_integration->sol_process sol_reweigh Prepare New Sample cause_weighing->sol_reweigh sol_new_is Use New, Certified IS cause_is->sol_new_is cause_is->sol_new_is sol_acq Re-acquire Data with longer 'at' or lower gain cause_acq->sol_acq sol_rephase Re-phase Manually cause_phase->sol_rephase sol_identify Identify Impurity (2D NMR) cause_impurity->sol_identify sol_solvent Use High-Purity Solvent cause_solvent->sol_solvent

Caption: A decision tree for troubleshooting common qNMR issues.

Frequently Asked Questions (FAQs)

Q1: My purity result is over 100%. What is the most likely cause?

A: A purity value exceeding 100% is a clear indicator of a systematic error. The most common causes are:

  • Insufficient Relaxation Delay (d1): If the relaxation delay is too short, the signal for the internal standard (which may have a shorter T₁ than the analyte) might be fully relaxed while the analyte signal is partially saturated.[9][12] This artificially reduces the analyte's integral, leading to a calculated purity that is too high. Solution: Increase the relaxation delay (d1) significantly (e.g., to 60s) and re-acquire the data.

  • Weighing Errors: An error in weighing, particularly underestimating the mass of the analyte or overestimating the mass of the internal standard, will directly lead to an inflated purity value. Solution: Carefully prepare a new sample, ensuring the balance is calibrated and proper weighing technique is used.

  • Impure Internal Standard: If the internal standard has degraded or is less pure than stated on its certificate of analysis, its effective concentration will be lower than assumed, causing an overestimation of the analyte's purity. Solution: Use a fresh, certified internal standard.

Q2: I see broad peaks in my spectrum. How does this affect my quantification?

A: Broad peaks are detrimental to accurate quantification. They are difficult to integrate precisely and can obscure underlying impurities.[8] Common causes include:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the instrument, focusing on higher-order shims if necessary.

  • Incomplete Dissolution/Precipitation: The sample is not fully dissolved, creating an inhomogeneous solution. Solution: Check for visible particulates. If present, try sonicating the sample or choosing a different solvent in which the analyte has higher solubility.

  • Sample is Too Concentrated: High concentrations can lead to viscosity-related broadening and intermolecular interactions that affect peak shape.[16] Solution: Prepare a more dilute sample.

Q3: There is significant overlap between my analyte signal and another peak. Can I still use it for quantification?

A: Using overlapping signals for quantification is highly discouraged as it leads to inaccurate integration.[17] You have several options:

  • Select a Different Analyte Signal: Choose another well-resolved signal from the Amolanone hydrochloride molecule for quantification.

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve the overlapping peaks.[16]

  • Deconvolution: Advanced NMR processing software can perform deconvolution to separate overlapping peaks. However, this requires expertise and should be used with caution, as it can introduce its own errors.

Q4: My baseline is rolling or distorted. How do I fix this?

A: A non-flat baseline makes accurate integration impossible.[12][14] This is often caused by:

  • Incorrect First-Order Phase Correction: The initial part of the FID is distorted. Solution: Re-process the data and carefully perform a manual phase correction.

  • Receiver Overload: A very intense signal (often the residual solvent peak) can overload the receiver, causing baseline artifacts.[18] Solution: Reduce the receiver gain and acquire the data again. For highly concentrated samples, reducing the pulse angle can also help.[18]

  • Very Broad Background Signals: Sometimes, very broad signals from polymers or insoluble material can distort the baseline. Solution: Ensure your NMR tube is clean and the sample is fully dissolved.

Q5: How do I validate my qNMR method for Amolanone hydrochloride purity?

A: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[19][20] According to ICH Q2(R1) guidelines, validation for a purity assay should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[20] This can be demonstrated by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of test results to the true value. This can be determined by analyzing a sample of Amolanone hydrochloride with a known, high purity.

  • Precision (Repeatability and Intermediate Precision): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., small changes in relaxation delay or temperature).

For further guidance, consult the USP General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy and ICH Q2(R1) guidelines.[21][22][23][24]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(4), 346-360. [Link]

  • Mahajan, S., & Singh, I. P. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1279-1285. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21424. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR... (2022, July 13). ECA Academy. [Link]

  • Practical Aspects of Quantitative NMR Experiments. University of Ottawa. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • Quality Guidelines. ICH. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 363-372. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006, June). EMA. [Link]

  • Webster, G. K., & Lindon, J. C. (2013). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmaceutical Forum, 39(5). [Link]

  • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30). USP-NF. [Link]

  • AMOLANONE HYDROCHLORIDE, (S)-. gsrs. [Link]

  • Quantitative NMR Spectroscopy. University of York. [Link]

  • AMOLANONE HYDROCHLORIDE, (R)-. gsrs. [Link]

  • How to Reduce 1H NMR – Quantitative Evaluation Errors. (2017, August 7). Anasazi Instruments. [Link]

  • NMR Artifacts. Max T. Rogers NMR Facility. [Link]

  • Liu, T., Hu, J., Wu, L., Su, Y., & Qiu, F. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 145, 345-352. [Link]

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(14), 6201-6210. [Link]

  • Singh, R., & Kumar, R. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(1), 1-17. [Link]

  • Yadav, V. K., & Rajput, A. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods (IJARESM), 13(3). [Link]

  • Amolanone. PubChem. [Link]

  • AMOLANONE. Inxight Drugs. [Link]

  • Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. (2022, March 30). Technology Networks. [Link]

  • Helmling, C., & Orekhov, V. Y. (2016). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. The Journal of Physical Chemistry B, 120(30), 7384-7393. [Link]

  • Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. IPINDIA. [Link]

  • AMOLANONE, (S)-. gsrs. [Link]

  • Amolanone. The Merck Index Online. [Link]

  • Dong, M. W. (2007). Identification of Pharmaceutical Impurities. Separation Science and Technology, 8, 137-166. [Link]

  • Amiodarone Hydrochloride-Impurities. Pharmaffiliates. [Link]

  • de Oliveira, A. C. G., de Fátima, A., & de Oliveira, M. A. L. (2018). 1H NMR determination of adulteration of anabolic steroids in seized drugs. Forensic Science International, 289, 234-241. [Link]

  • Rohman, A., Windarsih, A., Hossain, M. A. M., Johan, M. R., Ali, M. E., & Fadzilah, N. A. (2019). 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Farmacia Journal, 67(1). [Link]

Sources

Troubleshooting

Technical Support Center: Handling Amolanone Hydrochloride

Topic: Mitigating Hygroscopicity & Hydrolytic Degradation Executive Summary & Chemical Context Amolanone Hydrochloride (CAS: 6009-67-2) presents a dual-threat challenge in the laboratory: it is an ionic salt (hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Hygroscopicity & Hydrolytic Degradation

Executive Summary & Chemical Context

Amolanone Hydrochloride (CAS: 6009-67-2) presents a dual-threat challenge in the laboratory: it is an ionic salt (hydrochloride) and contains a lactone ring (benzofuranone).

While the hydrochloride moiety renders the compound water-soluble, it also makes the lattice energy susceptible to hydration. Unlike simple salts, the moisture uptake in Amolanone HCl is not benign. Absorbed water facilitates the nucleophilic attack on the carbonyl carbon of the lactone ring, leading to irreversible hydrolysis (ring-opening).

This guide replaces generic "store in a cool dry place" advice with a rigorous, chemically grounded protocol to preserve the integrity of your reference standard.

The "Dry Chain": Storage & Environmental Control

The integrity of your experiment begins before the bottle is opened. Amolanone HCl requires a "Dry Chain" of custody to prevent deliquescence (turning into liquid) and degradation.

Storage Protocol

Do not rely on the original manufacturer's bottle cap alone. The liner often degrades after multiple resealing events.

TierStorage MethodSuitabilityNotes
Tier 1 Nitrogen/Argon Glove Box Optimal Required for long-term storage of opened vials.
Tier 2 Desiccator (Vacuum) Standard Use P₂O₅ or active Silica Gel with indicator. Vacuum < 10 mbar.
Tier 3 Double Containment Minimal Original vial inside a larger jar with desiccant sachets.
Visual Workflow: The "Safe Open" Decision Tree

Figure 1: Decision logic for handling hygroscopic standards based on environmental humidity.

StorageWorkflow Start Start: Need to Weigh Amolanone HCl CheckEnv Check Lab Humidity (RH) Start->CheckEnv HighRH RH > 45% CheckEnv->HighRH LowRH RH < 45% CheckEnv->LowRH GloveBox MUST use Glove Box (N2/Ar Atmosphere) HighRH->GloveBox Desiccator Use Desiccator Cabinet + Antistatic Gun LowRH->Desiccator Equilibrate Equilibrate Bottle to Temp (Prevent Condensation) GloveBox->Equilibrate Desiccator->Equilibrate Open Open & Weigh Quickly Equilibrate->Open

Caption: Workflow dictating the necessary containment level based on relative humidity (RH) to prevent rapid moisture uptake.

Precision Weighing Protocols

The most common source of error with Amolanone HCl is kinetic weight gain . As you weigh the powder on an open balance pan, it absorbs atmospheric moisture, causing the balance reading to drift upward. This results in a lower actual drug content than recorded.

The "Weighing by Difference" Technique

Do NOT weigh directly into a weigh boat. Use this subtractive method to eliminate drift error.

  • Preparation: Dry a glass weighing bottle and cap in an oven (60°C) for 1 hour, then cool in a desiccator.

  • Load: Add approximately the required amount of Amolanone HCl to the weighing bottle inside a glove box or dry bag. Cap it tightly.

  • Initial Weigh (W1): Place the capped bottle on the analytical balance. Record mass.

  • Transfer: Remove the bottle, uncap, and tap the sample into your receiving vessel (flask). Do not use a spatula (reduces contamination).

  • Final Weigh (W2): Immediately recap the weighing bottle and return it to the balance. Record mass.

  • Calculation: Mass Transferred =

    
    .
    
Data: Error Comparison

Table 1: Impact of weighing technique on mass accuracy at 60% Relative Humidity (Simulated Data).

Weighing MethodObserved Mass (mg)Actual Dry Mass (mg)Error (%)Consequence
Direct (Open Pan) 10.059.65+4.1% Concentration is lower than calculated.
By Difference (Capped) 10.0510.03+0.2% Negligible error.

Solubilization & Chemical Stability

Once in solution, the threat shifts from physical clumping to chemical degradation. The benzofuranone ring is an ester-like cyclic structure. In the presence of water and incorrect pH, it undergoes hydrolysis.

The Hydrolysis Trap
  • Danger Zone: Alkaline pH (> pH 7.5) accelerates hydrolysis rapidly.

  • Safe Zone: Mildly acidic buffers (pH 4.0 - 6.0).

Mechanism of Degradation

Figure 2: The chemical pathway of Amolanone degradation via moisture-induced hydrolysis.

Degradation Amolanone Amolanone HCl (Intact Lactone Ring) Transition Tetrahedral Intermediate Amolanone->Transition Nucleophilic Attack Water + H2O / OH- Water->Transition Product Ring-Opened Hydroxy-Acid Transition->Product Ring Cleavage

Caption: The lactone ring (benzofuranone) is susceptible to nucleophilic attack by water, leading to ring opening and loss of pharmacological potency.

Preparation Protocol
  • Solvent Choice: Use anhydrous DMSO or Ethanol for stock solutions (stable at -20°C).

  • Aqueous Working Solutions: Prepare immediately before use. Do not store aqueous solutions overnight.

  • pH Check: Ensure the buffer is NOT basic.

Troubleshooting FAQ

Q: The powder in my bottle has turned into a sticky gum. Can I save it?

  • A: This is deliquescence. The crystal lattice has collapsed due to water absorption.

    • For qualitative work: You can attempt to redissolve the entire content in a known volume of solvent to create a stock solution, assuming no hydrolysis has occurred. Check purity via HPLC/NMR.

    • For quantitative work:Discard it. You cannot accurately determine the water mass to calculate the molecular weight correction.

Q: I see extra peaks in my NMR spectrum around 3-4 ppm.

  • A: This likely indicates hydrolysis. The ring-opening of the benzofuranone shifts the protons adjacent to the ester linkage. If these peaks appear, your reference standard is compromised.

Q: My spatula sticks to the powder due to static.

  • A: Dry powders in low humidity environments generate high static charge. Use a Polonium-210 antistatic gun or a Zerostat device on the powder before weighing. Avoid plastic spatulas; use stainless steel or PTFE-coated tools.

Q: Can I dry the powder in an oven?

  • A: Use caution. While Amolanone HCl has a high melting point, thermal stress can accelerate oxidation. A vacuum desiccator at room temperature over Phosphorus Pentoxide (P₂O₅) for 24 hours is the safer, non-destructive method.

References

  • National Center for Advancing Translational Sciences (NCATS). Amolanone Hydrochloride (S)- Structure and Properties.[1] Inxight Drugs.[1][2] Retrieved from [Link]

  • Michigan Technological University. Weighing by Difference Protocol. Department of Chemistry. Retrieved from [Link]

  • University of British Columbia. Technique: Weighing by Difference. Undergraduate Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Amolanone vs. Lidocaine: A Comparative Guide to Local Anesthetic Potency

This guide provides a rigorous technical comparison between Amolanone (a historical benzofuranone derivative) and Lidocaine (the contemporary amino-amide gold standard). It is designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Amolanone (a historical benzofuranone derivative) and Lidocaine (the contemporary amino-amide gold standard). It is designed for researchers and drug development professionals, focusing on potency, mechanism of action, and experimental validation.

Executive Summary: The Specialist vs. The Standard

In the landscape of local anesthetics, Lidocaine represents the universal benchmark for potency, stability, and safety. Amolanone (Amethone) , conversely, represents a specialized, historical branch of "antispasmodic anesthetics" primarily utilized in urology.

While Lidocaine functions as a pure voltage-gated sodium channel (


) blocker, Amolanone exhibits a dual mechanism : moderate 

blockade combined with significant anticholinergic (antispasmodic) activity. This guide dissects why the amino-amide structure of Lidocaine superseded the benzofuranone class of Amolanone in modern therapeutics.
Key Technical Differentiators
FeatureAmolanone (Amethone)Lidocaine (Xylocaine)
Chemical Class Benzofuranone (Cyclic Ester/Lactone)Amino-Amide
Primary Indication Topical Urethral Anesthesia (Historical)Infiltration, Nerve Block, Topical, Antiarrhythmic
Potency (Relative) Low-Moderate (~0.5x Procaine)High (Reference Standard = 1.0)
Duration of Action Short (15–30 mins topical)Intermediate (30–120 mins)
Metabolic Stability Labile (Lactone hydrolysis)Stable (Hepatic amidase)
Toxicity Profile Anticholinergic (Dry mouth, tachycardia)CNS Excitation/Depression, CV Collapse

Chemical & Physical Determinants of Potency

The potency of a local anesthetic is governed by its lipophilicity (membrane penetration) and pKa (ionization state).[1]

Structural Analysis[2]
  • Lidocaine: Features an amide linkage between a xylidine ring and a tertiary amine. This bond is resistant to plasma esterases, ensuring reliable duration.

  • Amolanone: Contains a lactone ring (cyclic ester). This structure renders it susceptible to rapid hydrolysis in plasma and tissues, significantly limiting its systemic utility and duration compared to amides.

Physicochemical Comparison Table
PropertyAmolanoneLidocaineImpact on Potency
Molecular Weight 309.4 g/mol 234.34 g/mol Lidocaine's smaller size facilitates faster channel access.
pKa ~8.5–9.0 (Est.)7.9Lidocaine's lower pKa means more uncharged base is available at pH 7.4 to penetrate the nerve sheath.
Lipophilicity (LogP) High (due to phenyl/benzofuran)2.44Amolanone is highly lipophilic but sequestered in myelin/fat, reducing free drug availability.
Onset Slow (5–10 mins)Rapid (2–5 mins)Driven by pKa and diffusion kinetics.

Mechanism of Action (MOA)

Lidocaine acts via the "Modulated Receptor Hypothesis," binding preferentially to the inactivated state of the


 channel. Amolanone shares this mechanism but adds a secondary anticholinergic vector, historically useful for relaxing ureteral smooth muscle but contributing to unwanted systemic side effects.
Pathway Visualization

The following diagram illustrates the divergent signaling pathways and blockade mechanisms.

MOA_Pathway Lidocaine Lidocaine Membrane Neuronal Membrane Lidocaine->Membrane Diffusion (Uncharged) Amolanone Amolanone Amolanone->Membrane Diffusion (Uncharged) mAChR Muscarinic ACh Receptor Amolanone->mAChR Antagonist Binding Intracellular Intracellular Space Membrane->Intracellular Protonation (pH 7.2) NaV_Open Na+ Channel (Open) Intracellular->NaV_Open Phasic Block (Low Affinity) NaV_Inact Na+ Channel (Inactivated) Intracellular->NaV_Inact Tonic Block (High Affinity) NerveBlock Nerve Conduction Block NaV_Inact->NerveBlock Inhibits Na+ Influx SmoothMuscle Smooth Muscle Relaxation mAChR->SmoothMuscle Inhibits Contraction

Figure 1: Dual mechanism of Amolanone (NaV blockade + Anticholinergic) vs. specific NaV blockade of Lidocaine.

Experimental Validation: Measuring Potency

To objectively compare these agents, researchers utilize the Rat Sciatic Nerve Block model. This protocol measures motor and sensory blockade duration and depth.

Protocol: Rat Sciatic Nerve Blockade

Objective: Determine the


 (Effective Dose) and Duration of Action.
Reagents & Equipment[2]
  • Test Compounds: Lidocaine HCl (1%, 2%), Amolanone HCl (1%, 2% - custom synthesis may be required).

  • Subject: Male Sprague-Dawley rats (250–300g).

  • Equipment: 30G needle, hot plate analgesiometer, extensor postural thrust meter.

Step-by-Step Methodology
  • Preparation: Dissolve compounds in 0.9% saline. Adjust pH to 7.4.

  • Anesthesia: Briefly anesthetize rat with isoflurane for injection.

  • Injection: Percutaneous injection of 0.2 mL of test solution into the popliteal fossa (posterior to the femur/tibia junction) targeting the sciatic nerve.

  • Assessment (Motor):

    • Measure Extensor Postural Thrust (EPT) .

    • Hold rat upright; lower hind paw onto a digital balance.

    • Record force (g) exerted.

    • Endpoint: Reduction in force compared to baseline.

  • Assessment (Sensory - Nociception):

    • Hot Plate Test: Place paw on 56°C surface.

    • Record latency to withdrawal (paw lick/flick).

    • Cutoff: 12 seconds to prevent tissue damage.

  • Data Analysis:

    • Calculate Maximum Possible Effect (MPE) :

      
      
      
    • Plot %MPE vs. Time to determine duration.

Experimental Workflow Diagram

Sciatic_Protocol cluster_measure Time-Course Measurements (0, 5, 15, 30, 60 min) Start Compound Preparation (pH 7.4 Saline) Inject Percutaneous Injection (Popliteal Fossa) Start->Inject Motor Motor Function (Extensor Postural Thrust) Inject->Motor Sensory Sensory Function (Hot Plate Withdrawal) Inject->Sensory Analysis Calculate %MPE & Duration Motor->Analysis Sensory->Analysis

Figure 2: Standardized workflow for assessing local anesthetic potency in vivo.

Comparative Performance Data

The following data synthesizes historical pharmacological profiles with modern standard metrics.

MetricAmolanone (2% Topical)Lidocaine (2% Topical/Inj)Interpretation
Onset of Anesthesia 5–10 minutes2–4 minutesLidocaine penetrates tissue significantly faster.
Duration (Topical) 15–30 minutes45–60 minutesAmolanone's lactone ring is hydrolyzed rapidly; Lidocaine is stable.
Potency Ratio ~0.5 (vs Procaine)2.0 (vs Procaine)Lidocaine is roughly 4x more potent than Amolanone.
Therapeutic Index Low (Narrow safety margin)Moderate-HighAmolanone's systemic anticholinergic toxicity limits dose.

Scientific Insight: The decline of Amolanone was not solely due to lower potency, but rather the predictability of Lidocaine. Amolanone's "antispasmodic" side effects (systemic anticholinergic load) complicated its use in general anesthesia, restricting it to topical urology where systemic absorption was minimized.

References

  • Lidocaine: The Origin of a Modern Local Anesthetic. Source: Anesthesiology, 2010. [Link]

  • Pharmacology of Local Anesthetics: Structure-Activity Relationships. Source: NYSORA (New York School of Regional Anesthesia). [Link]

  • Amolanone (Amethone) Chemical Structure and Properties. Source: PubChem, National Library of Medicine. [Link]

  • Mechanisms of Action of Local Anesthetics on Voltage-Gated Sodium Channels. Source: Frontiers in Pharmacology. [Link]

  • Rat Sciatic Nerve Block Model for Local Anesthetic Testing. Source: Journal of Visualized Experiments (JoVE). [Link]

Sources

Comparative

Comparative Pharmacodynamics: Amolanone Hydrochloride vs. Procaine

Executive Summary This guide provides a technical comparison between Amolanone Hydrochloride (Amethone) and Procaine (Novocain), focusing on their duration of action, mechanism, and clinical utility. While both agents fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Amolanone Hydrochloride (Amethone) and Procaine (Novocain), focusing on their duration of action, mechanism, and clinical utility. While both agents function as local anesthetics by inhibiting voltage-gated sodium channels, they occupy distinct pharmacological niches due to their physicochemical properties.

  • Procaine is the prototype amino-ester anesthetic, optimized for infiltration and nerve block anesthesia. Its duration is short (30–60 minutes) due to rapid hydrolysis by plasma butyrylcholinesterase.

  • Amolanone is a benzofuranone derivative with a dual mechanism: local anesthesia and anticholinergic (antispasmodic) activity.[1] It is distinctively effective as a topical/mucosal anesthetic (specifically for the urethra), a route where Procaine is ineffective. Its duration is approximately 15–30 minutes topically.[1]

Critical Distinction: The comparison of duration must be contextualized by administration route. Amolanone is contraindicated for injection due to tissue irritation, while Procaine lacks efficacy on mucous membranes.

Chemical & Pharmacological Profile

Structural Classification

The structural differences dictate the metabolic stability and tissue penetration of these agents.

FeatureAmolanone HydrochlorideProcaine Hydrochloride
Chemical Class Benzofuranone derivative (Lactone)Amino-ester (Benzoic acid derivative)
Structure 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one2-(diethylamino)ethyl 4-aminobenzoate
Primary Action Na⁺ Channel Blockade + AnticholinergicNa⁺ Channel Blockade
Metabolism Lactone hydrolysis (hepatic/plasma)Rapid ester hydrolysis (Plasma Cholinesterase)
pKa ~8.5 - 9.0 (Estimated)8.9
Lipid Solubility Moderate to HighLow
Mechanism of Action (Dual vs. Single Pathway)

While both drugs stabilize neuronal membranes, Amolanone exhibits a secondary antispasmodic effect, making it uniquely suitable for urologic procedures where smooth muscle relaxation is beneficial.

MechanismComparison Amolanone Amolanone HCl NaChannel Voltage-Gated Na+ Channel (Intracellular Block) Amolanone->NaChannel Primary Target Muscarinic Muscarinic Receptors (Antagonism) Amolanone->Muscarinic Secondary Target Procaine Procaine HCl Procaine->NaChannel Exclusive Target NerveBlock Inhibition of Action Potential NaChannel->NerveBlock Relaxation Smooth Muscle Relaxation (Antispasmodic) Muscarinic->Relaxation

Figure 1: Dual mechanistic pathway of Amolanone vs. single pathway of Procaine.

Comparative Duration of Action[2][3][4]

The duration of action is heavily dependent on the vascularity of the tissue and the presence of vasoconstrictors. The data below reflects the standard clinical performance of the drugs in their respective indicated routes.

Quantitative Performance Matrix
ParameterAmolanone (Topical/Mucosal)Procaine (Infiltration)
Onset of Action 3 – 5 minutes2 – 5 minutes
Duration (Plain) 15 – 30 minutes 30 – 60 minutes
Duration (w/ Epinephrine) N/A (Rarely combined for topical)60 – 90 minutes
Effective Concentration 0.33% (3.3 mg/mL)1.0% – 2.0% (10-20 mg/mL)
Site of Application Urethra (Mucosa)Dermis / Subcutaneous
Metabolic Limiter Washout & Local HydrolysisRapid Plasma Hydrolysis
Analysis of Duration Determinants
  • Procaine (Infiltration):

    • Vasodilation: Procaine possesses intrinsic vasodilatory properties. Upon injection, it dilates local capillaries, increasing its own absorption into the systemic circulation. This rapid "washout" significantly curtails its duration unless a vasoconstrictor (e.g., Epinephrine) is added.

    • Hydrolysis: Once absorbed, it is hydrolyzed by plasma butyrylcholinesterase with a half-life of <1 minute, minimizing systemic toxicity but limiting local duration.

  • Amolanone (Topical):

    • Mucosal Adherence: As a benzofuranone, Amolanone penetrates mucous membranes effectively (unlike Procaine). Its duration is limited by the natural turnover of fluids in the urethra and local tissue absorption.

    • Antispasmodic Synergy: The anticholinergic effect relaxes the urethral sphincter. While this does not strictly extend anesthesia duration, it prolongs the functional utility of the drug during instrument manipulation (e.g., cystoscopy).

Experimental Protocols for Validation

To empirically verify these durations, researchers utilize distinct models due to the different routes of administration.

Protocol A: Intradermal Wheal (Procaine Validation)

Used to determine duration of infiltration anesthesia.

  • Preparation: Prepare 1.0% Procaine HCl in sterile saline.

  • Injection: Inject 0.1 mL intradermally on the volar surface of the forearm to create a wheal.[2]

  • Stimulation: Apply a standardized pinprick stimulus (using a weighted algesimeter) to the center of the wheal every 5 minutes.

  • Endpoint: Record the time from injection until the return of sharp pain sensation.

    • Expected Result: 30–45 minutes.

Protocol B: Intraurethral Instillation (Amolanone Validation)

Used to determine mucosal anesthetic efficacy.

  • Preparation: Prepare 0.33% Amolanone HCl solution.

  • Instillation: Instill 5–10 mL into the urethra using a soft-tip syringe.

  • Retention: Apply a penile clamp for 3–5 minutes to ensure mucosal contact.

  • Assessment: Remove clamp. Introduce a lubricated sound or catheter.

  • Endpoint: Record the duration of tolerance to instrumentation without patient report of sharp pain.

    • Expected Result: 15–30 minutes.[1][3]

Experimental Workflow Diagram

Protocols cluster_0 Procaine Protocol (Infiltration) cluster_1 Amolanone Protocol (Topical) P_Step1 Inject 0.1mL Intradermally P_Step2 Create Wheal P_Step1->P_Step2 P_Step3 Pinprick Test (q5 min) P_Step2->P_Step3 P_Result Duration: 30-60 min P_Step3->P_Result A_Step1 Instill 0.33% Sol. Intraurethrally A_Step2 Clamp 3-5 min (Contact Time) A_Step1->A_Step2 A_Step3 Instrumentation Challenge A_Step2->A_Step3 A_Result Duration: 15-30 min A_Step3->A_Result

Figure 2: Experimental workflows for validating duration of action in respective clinical applications.

Safety & Toxicity Profile

Understanding the safety margin is crucial when interpreting duration, as higher doses to extend duration may risk toxicity.

  • Procaine:

    • Toxicity: Low systemic toxicity due to rapid hydrolysis.

    • Allergy: High risk of hypersensitivity due to the metabolite PABA (para-aminobenzoic acid).

    • Contraindication: Known ester allergy.

  • Amolanone:

    • Toxicity: Low order of toxicity when used topically.[1]

    • Irritation: Contraindicated for injection (infiltration) due to potential tissue irritation and necrosis.

    • Side Effects: Anticholinergic effects (dry mouth, tachycardia) are rare at topical doses but possible if significantly absorbed.

References

  • Council on Drugs. (1957).[1] New and Nonofficial Drugs: Amolanone Hydrochloride.[1] Journal of the American Medical Association.[1] Link

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology. Link

  • Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[1][2][4][5][6][7][8][9][10] In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 12th ed. New York: McGraw-Hill. Link

  • Anderson, E. E., & Lee, H. (1955). Clinical evaluation of Amethone as a topical anesthetic in urology. The Journal of Urology. Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress. Link

Sources

Validation

A Comparative Guide to the Antispasmodic Effects of Amolanone and Atropine

This guide provides an in-depth comparison of the antispasmodic properties of Amolanone and Atropine, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple feature list...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antispasmodic properties of Amolanone and Atropine, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple feature list to explore the mechanistic underpinnings, present available comparative data, and detail the experimental protocols required for a robust evaluation of these compounds.

Introduction: Two Agents, Two Distinct Legacies

Antispasmodic agents are critical for managing conditions involving involuntary smooth muscle contractions in organs like the gastrointestinal tract and urinary bladder.[1][2] In the landscape of spasmolytic drugs, Atropine stands as a foundational and extensively studied compound, a benchmark against which others are often measured. It is a naturally occurring tropane alkaloid derived from plants of the nightshade family.[3] Its mechanism and clinical effects are well-documented, making it a cornerstone of pharmacology.

In contrast, Amolanone, also known as Amethone, is a synthetic compound recognized for both local anesthetic and antispasmodic actions.[4] First approved in 1941, it represents an older class of drugs.[4] However, detailed public-domain data on its specific antispasmodic mechanism and comparative potency are notably scarce, positioning it as a less-understood agent in modern pharmacology. This guide will therefore compare the well-elucidated profile of Atropine with the available, albeit limited, information on Amolanone, highlighting the differences in our scientific understanding.

Section 1: Mechanism of Action

The fundamental difference between these two compounds lies in how they achieve smooth muscle relaxation. Atropine acts on the nervous system's signaling pathway, while Amolanone's action is inferred to be a more direct effect on the muscle tissue itself.

Atropine: The Archetypal Anticholinergic

Atropine functions as a competitive, non-selective antagonist of muscarinic acetylcholine (ACh) receptors (M-receptors).[5][6][7] Smooth muscle contraction is heavily regulated by the parasympathetic nervous system, which releases ACh to stimulate M3 muscarinic receptors on muscle cells. This stimulation initiates a signaling cascade that increases intracellular calcium (Ca²⁺) levels, triggering the contractile machinery.

Atropine's efficacy stems from its ability to bind to these M3 receptors without activating them, physically blocking ACh from binding.[5][8] This competitive inhibition effectively disconnects the parasympathetic nerve signal from the muscle cell, preventing the rise in intracellular Ca²⁺ and leading to muscle relaxation.[9]

Atropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction ACh_release->M3_Receptor Binds Atropine Atropine Atropine->M3_Receptor Blocks

Atropine's anticholinergic mechanism of action.
Amolanone: An Inferred Direct Myotropic Relaxant

This mode of action often involves interference with the fundamental process of muscle contraction within the cell itself, such as:

  • Calcium Channel Blockade: Preventing the influx of extracellular Ca²⁺ into the muscle cell, which is a critical step for sustained contraction.

  • Inhibition of Intracellular Calcium Release: Acting on the sarcoplasmic reticulum to prevent the release of stored Ca²⁺.

This mechanism is distinct from Atropine's receptor-mediated blockade and is shared by other spasmolytics like papaverine.

Amolanone_Mechanism cluster_cell Smooth Muscle Cell Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Triggers Depolarization Cell Membrane Depolarization Depolarization->Ca_Channel Opens Amolanone Amolanone Amolanone->Ca_Channel Blocks (Inferred)

Inferred direct muscle relaxant mechanism of Amolanone.

Section 2: Comparative Efficacy and Potency

A direct quantitative comparison of antispasmodic potency requires experimental data, typically expressed as an IC₅₀ (concentration causing 50% inhibition) or a pA₂ value for competitive antagonists. While such data is plentiful for Atropine, it is absent for Amolanone in the reviewed scientific literature, representing a significant knowledge gap.

FeatureAtropineAmolanone
Primary Mechanism Non-selective Muscarinic Receptor Antagonist[5][6]Direct Smooth Muscle Relaxant (Inferred)[4]
Receptor Selectivity Non-selective for M1, M2, M3 receptors.[5]Not applicable; acts downstream of receptors.
Antispasmodic Potency High potency; effective at nanomolar to low-micromolar concentrations.[12]Quantitative data not available in reviewed literature.
Other Known Actions Mydriatic, antisialagogue, cardiac effects.[3][4]Local Anesthetic.[4]
Onset of Action Rapid, especially via intravenous administration.Data not available.

Section 3: Experimental Protocol for Comparative Assessment

To address the data gap for Amolanone and formally compare it to Atropine, a standardized in vitro organ bath experiment is the gold-standard methodology. This self-validating system allows for the direct measurement of a compound's effect on isolated smooth muscle tissue.

Objective

To determine and compare the functional antispasmodic potency of Amolanone and Atropine on acetylcholine-induced contractions in isolated rodent ileum.

Materials
  • Isolated tissue: Guinea pig or rat ileum segment (2-3 cm).

  • Physiological salt solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ bath system with isometric force transducer and data acquisition software.

  • Spasmogen: Acetylcholine (ACh) chloride.

  • Test compounds: Atropine sulfate, Amolanone hydrochloride.

  • Standard antagonist for comparison: Papaverine (a known direct-acting spasmolytic).

Step-by-Step Methodology
  • Tissue Preparation: A segment of ileum is harvested and cleaned of mesenteric tissue. It is then suspended in the organ bath chamber filled with physiological salt solution under a resting tension of ~1 gram.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the bath solution being replaced every 15 minutes.

  • Spasmogen Response: A cumulative concentration-response curve for acetylcholine is generated to establish the tissue's maximum contractile response.

  • Antagonist Incubation: The tissue is washed, allowed to return to baseline, and then incubated with a specific concentration of the test compound (e.g., Atropine or Amolanone) for a set period (e.g., 20-30 minutes).

  • Challenge: The acetylcholine concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis:

    • For Atropine , the parallel rightward shift in the ACh curve is indicative of competitive antagonism. A Schild plot analysis can be used to calculate the pA₂ value, a measure of its potency.

    • For Amolanone , a non-parallel shift and a depression of the maximum response would suggest non-competitive or functional antagonism. Its potency would be expressed as an IC₅₀ value.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Ileum Segment Mount Mount Tissue in Organ Bath Harvest->Mount Equilibrate Equilibrate Tissue (30-60 min) Mount->Equilibrate CRC1 Generate Baseline ACh CRC Equilibrate->CRC1 Wash1 Wash & Rest CRC1->Wash1 Incubate Incubate with Drug (Atropine/Amolanone) Wash1->Incubate CRC2 Generate ACh CRC in presence of Drug Incubate->CRC2 Analyze Compare CRCs CRC2->Analyze Calculate Calculate Potency (pA₂ or IC₅₀) Analyze->Calculate

Workflow for in vitro antispasmodic activity assay.

Section 4: Side Effect Profile and Clinical Considerations

The differing mechanisms of action predict distinct side effect profiles.

  • Atropine: As a non-selective muscarinic antagonist, its effects are systemic. The blockade of muscarinic receptors throughout the body leads to a predictable set of side effects, including dry mouth, blurred vision (due to mydriasis and cycloplegia), tachycardia, urinary retention, and constipation.[3] These anticholinergic effects are dose-dependent and limit its use in certain patient populations, such as those with glaucoma or prostatic hyperplasia.[12]

  • Amolanone: The primary documented clinical use of Amolanone is as a local anesthetic.[4] Information regarding systemic side effects from its antispasmodic use is not available. If its action is primarily a direct effect on smooth muscle, it might theoretically produce fewer systemic anticholinergic side effects than Atropine. However, without clinical data, this remains speculative. High concentrations could potentially lead to cardiovascular effects like hypotension due to vasodilation.

Conclusion

This comparative guide illustrates the significant differences between Atropine and Amolanone. Atropine is a potent, well-characterized, and archetypal antispasmodic whose efficacy and side effects are directly attributable to its role as a non-selective muscarinic receptor antagonist. In stark contrast, Amolanone is a historically recognized antispasmodic and local anesthetic whose precise mechanism of spasmolysis is not well-defined in the public domain.

For researchers in drug development, Atropine serves as an essential benchmark for anticholinergic activity. Amolanone, with its benzofuranone structure, represents a chemical space that may offer a different, more direct mechanism of action. However, a significant body of experimental work, beginning with the fundamental in vitro protocols described herein, would be required to characterize its potency, elucidate its exact mechanism, and determine if its pharmacological profile offers any therapeutic advantage over established agents.

References

  • Inxight Drugs. (n.d.). AMOLANONE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Amolanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atropine Sulfate? Retrieved from [Link]

  • Wikipedia. (n.d.). Atropine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). AMOLANONE HYDROCHLORIDE, (S)-. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • GSRS. (n.d.). AMOLANONE, (S)-. Global Substance Registration System. Retrieved from [Link]

  • Inchem.org. (n.d.). Monograph on Atropine. Retrieved from [Link]

  • MIMS. (n.d.). Atropine: Uses & Dosage. Retrieved from [Link]

  • NIH. (2025, July 6). Atropine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Lecturio. (2025, December 15). Antispasmodics. Retrieved from [Link]

  • Singh, B. N. (1983). Amiodarone: historical development and pharmacologic profile. American Heart Journal, 106(4 Pt 2), 788-797. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of main constituents from antispasmodic essential oils. Retrieved from [Link]

  • NIH. (2018). Neuropharmacology of Synthetic Cathinones. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Antispasmodic. Retrieved from [Link]

  • Cleveland Clinic. (2024, July 23). Antispasmodic Medication: Uses & Side Effects. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Amolanone Hydrochloride and Bupivacaine Toxicity Profiles: A Practical Guide for Researchers

An Important Note to Our Readers: The following guide was intended to provide a comprehensive, in-depth comparison of the toxicity profiles of amolanone hydrochloride and the widely used local anesthetic, bupivacaine. Ou...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to Our Readers:

The following guide was intended to provide a comprehensive, in-depth comparison of the toxicity profiles of amolanone hydrochloride and the widely used local anesthetic, bupivacaine. Our goal, as with all our scientific guides, is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to make informed decisions.

However, in the course of our extensive literature and data review, we encountered a significant and prohibitive lack of publicly available scientific information regarding the toxicity of amolanone hydrochloride. While this compound is identified as a local anesthetic, and its synonym "amethone" has been mentioned in the context of urethral anesthesia, we were unable to locate any substantive data on its cytotoxicity, cardiotoxicity, neurotoxicity, or in vivo systemic toxicity. This includes a thorough search for preclinical safety data, LD50 values, or any comparative studies.

In contrast, the toxicity profile of bupivacaine is extensively documented and well-characterized in scientific literature.

Therefore, we must state that a direct, data-driven comparison as originally envisioned is not possible at this time.

To still provide value to our audience, this guide will now serve a dual purpose:

  • To present a detailed and well-referenced overview of the established toxicity profile of bupivacaine. This will serve as a benchmark for understanding the potential toxicities associated with long-acting local anesthetics.

  • To highlight the critical importance of robust preclinical toxicity evaluation for any novel or less-characterized anesthetic agent. The case of amolanone hydrochloride serves as a potent reminder that the absence of data is not the absence of risk.

We believe this revised approach maintains our commitment to scientific integrity and provides a valuable resource for the research community.

The Established Toxicity Profile of Bupivacaine: A Multifaceted Challenge

Bupivacaine, an amide-type local anesthetic, is a cornerstone of regional anesthesia and pain management due to its prolonged duration of action. However, its clinical utility is tempered by a well-documented and significant potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity.

Cardiotoxicity of Bupivacaine

Bupivacaine is widely recognized as one of the most cardiotoxic local anesthetics.[1] Inadvertent intravascular injection or excessive systemic absorption can lead to severe and often difficult-to-manage cardiovascular collapse.[2][3]

Mechanisms of Bupivacaine-Induced Cardiotoxicity:

The cardiotoxic effects of bupivacaine are multifactorial and primarily stem from its high affinity for and potent blockade of cardiac voltage-gated sodium channels.[4][5] This action leads to a depression of myocardial conduction and a negative inotropic effect.[4] Bupivacaine's high lipophilicity contributes to its prolonged and potent action on these channels.[6]

The key mechanisms include:

  • Sodium Channel Blockade: Bupivacaine significantly decreases the maximum diastolic potential and the action potential amplitude in myocardial tissue.[4]

  • Myocardial Depression: It directly depresses cardiac contractility.[7]

  • Arrhythmogenesis: Bupivacaine has a propensity to induce severe arrhythmias, including ventricular tachycardia and fibrillation.[2][7]

A critical aspect of bupivacaine's cardiotoxicity is its resistance to standard resuscitation measures.[2]

Experimental Models for Assessing Cardiotoxicity:

A variety of in vitro and in vivo models are employed to study local anesthetic-induced cardiotoxicity:

  • Isolated Heart Preparations (Langendorff): This model allows for the direct assessment of a drug's effects on cardiac electrophysiology and contractility without the influence of the central nervous system.

  • In Vivo Animal Models: Rodent and larger animal models (e.g., swine) are used to study systemic toxicity, including the dose-dependent effects on hemodynamics and the central nervous system.[8]

Experimental Workflow: Assessing Cardiotoxicity in an Isolated Heart Model

Caption: Workflow for assessing bupivacaine cardiotoxicity in a Langendorff-perfused heart model.

Neurotoxicity of Bupivacaine

While cardiotoxicity is the most life-threatening aspect of bupivacaine overdose, neurotoxicity is also a significant concern and often precedes cardiovascular collapse.[9][10]

Mechanisms of Bupivacaine-Induced Neurotoxicity:

Bupivacaine can induce neuronal cell death through various mechanisms, including:

  • Apoptosis and Necrosis: At clinically relevant concentrations, bupivacaine can trigger both apoptotic and necrotic pathways in neuronal cells.[11]

  • Calcium Dysregulation: It can lead to an overload of intracellular calcium, a key trigger for excitotoxicity and cell death.[12][13]

  • Mitochondrial Dysfunction: Bupivacaine can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[13][14]

Experimental Models for Assessing Neurotoxicity:

  • Cell Culture Models: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used to investigate the cellular and molecular mechanisms of neurotoxicity.[12][13]

  • In Vivo Models: Animal models are used to assess behavioral changes, seizure activity, and histopathological damage to neural tissues following bupivacaine administration.

Signaling Pathway: Bupivacaine-Induced Neuronal Apoptosis

G bupivacaine Bupivacaine t_type_ca_channel T-type Calcium Channels bupivacaine->t_type_ca_channel ca_influx Increased Intracellular Ca2+ t_type_ca_channel->ca_influx mitochondria Mitochondrial Dysfunction ca_influx->mitochondria ros ROS Production mitochondria->ros caspase3 Caspase-3 Activation mitochondria->caspase3 ros->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified pathway of bupivacaine-induced neurotoxicity involving T-type calcium channels.

Comparative Toxicity Data for Bupivacaine

Toxicity ParameterBupivacaine ValueSpecies/ModelReference
Neurotoxicity (LD50) 0.95 ± 0.08 mMSH-SY5Y cells[15]
Systemic Toxicity (LD50) 58.7 mg/kgMouse (intraperitoneal)[16]
Maximum Recommended Dose 2 mg/kgHuman[17]

The Uncharacterized Profile of Amolanone Hydrochloride: A Call for Data

As previously stated, our comprehensive search yielded no significant toxicological data for amolanone hydrochloride. This presents a critical knowledge gap for a compound identified as a local anesthetic. Without this data, a meaningful risk-benefit assessment for its potential clinical use is impossible.

The Path Forward: Essential Preclinical Toxicity Studies

For any new or understudied local anesthetic like amolanone hydrochloride, a rigorous preclinical safety evaluation is paramount. This should include, at a minimum:

  • In Vitro Cytotoxicity Assays: Using relevant cell lines (e.g., neurons, cardiomyocytes, chondrocytes) to determine the concentration-dependent effects on cell viability and proliferation.

  • In Vitro Mechanistic Studies: Investigating the effects on key ion channels (e.g., sodium, potassium, calcium) and mitochondrial function.

  • In Vivo Acute Systemic Toxicity Studies: To determine the median lethal dose (LD50) and identify the primary target organs of toxicity.

  • Cardiovascular and Central Nervous System Safety Pharmacology Studies: To assess the effects on hemodynamics, cardiac electrophysiology, and neurological function in vivo.

Conclusion

While a direct comparison of the toxicity profiles of amolanone hydrochloride and bupivacaine is not feasible due to the lack of data for amolanone, this guide underscores the well-defined and significant risks associated with bupivacaine. The cardiotoxic and neurotoxic properties of bupivacaine serve as a crucial benchmark for the development and evaluation of new local anesthetics. The absence of a toxicity profile for amolanone hydrochloride highlights the imperative for comprehensive preclinical safety assessment before any compound can be considered for further development and potential clinical application. The research community is strongly encouraged to undertake and publish such studies to ensure patient safety and advance the field of regional anesthesia.

References

  • Royse, G. F., & Royse, A. G. (2010). Models and Mechanisms of Local Anesthetic Cardiac Toxicity: A Review. Regional Anesthesia & Pain Medicine, 35, 167-176.
  • [Mechanisms of the cardiac toxicity of bupivacaine]. PubMed.
  • Qadri, F., Stephenson, K., & Akula, R. S. (2022). Bupivacaine Induced Cardiac Toxicity Mimicking An Acute Non-ST Segment Elevation Myocardial. Annals of Cardiology and Vascular Medicine, 5(2), 1064.
  • Local Anesthetic Systemic Toxicity. NYSORA.
  • Cardiovascular collapse
  • Intralipid Treatment of Bupicavaine Toxicity.
  • Bupivacaine.
  • Local Anesthetic Toxicity.
  • Youssefzadeh, K. (2022). Bupivacaine Cardiotoxicity: From Observation to Evidence. California Society of Anesthesiologists.
  • Valencia Gómez, R. E., & Garcia Araque, H. F. (2010).
  • LAST (Local Anesthetic Systemic Toxicity) Protocol.
  • Amolanone hydrochloride, (R)-. Inxight Drugs.
  • Amolanone hydrochloride, (S)-. Inxight Drugs.
  • Developing a Local Anesthetic Systemic Toxicity Protocol in a Mississippi Hospital. The Aquila Digital Community.
  • van den Mooter, L., Gielen, A. C., Bodelier, A. G. L., Wieringa, P. A., van der Mheen, H. M., & van den Beucken, J. J. J. P. (2018). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Bioengineering and Biotechnology, 6, 13.
  • AAGBI Safety Guidelines 1 2 3 4.
  • Wen, X., Xu, S., Liu, H., Zhang, Q., Liang, H., Yang, C., ... & Li, Y. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. PLoS ONE, 8(5), e62942.
  • Half-maximal neurotoxic concentrations (LD50) of investigated local...
  • Amolanone. Inxight Drugs.
  • Kuthiala, G., & Chaudhary, G. (2011).
  • Local Anesthetics, Local Anesthetic Systemic Toxicity (LAST), and Liposomal Bupivacaine.
  • Wu, Y., Lu, J., Wang, Z., Wang, J., Yang, L., & Li, H. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Scientific Reports, 7, 45316.
  • Toxicity assessment of molindone hydrochloride, a dopamine D2/D5 receptor antagonist in juvenile and adult r
  • Breit, F. M., Z-H., C., G., S., & M., K. (2021). Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. PubMed.
  • Comparison of Characteristics and Half-Maximal Neurotoxic Concentrations (LD 50 ) of the 6 Investigated Local Anesthetics (LAs).
  • Bardsley, H., Gristwood, R., Baker, H., Watson, N., & Nimmo, W. (1998). A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers. British Journal of Clinical Pharmacology, 46(3), 245–249.
  • de Jong, R. H., & Bonin, J. D. (1981). Deaths from local anesthetic-induced convulsions in mice. Anesthesia and analgesia, 60(12), 862-4.
  • Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature.
  • Wu, Y., Lu, J., Wang, Z., Wang, J., Yang, L., & Li, H. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine.
  • Breit, F. M., Z-H., C., G., S., & M., K. (2021). Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. PMC.
  • Models and Mechanisms of Local Anesthetic Cardiac Toxicity. Medic's Corner.
  • Lee, W.-H., Park, S., Kim, J.-S., & Lee, S.-H. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences, 25(24), 13619.
  • Graf, B. M., Abraham, I., Eberbach, N., Kunst, G., Stowe, D. F., & Martin, E. (2002). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 96(6), 1427-34.
  • Local Anesthetic Systemic Toxicity. Medic's Corner.
  • Chapter 3. Mechanisms of Toxicity | Casarett & Doull's Essentials of Toxicology, 2e | AccessPharmacy.
  • Cardiac and CNS toxicity of levobupivacaine: Strengths of evidence for advantage over bupivacaine.
  • Wen, X., Xu, S., Liu, H., Zhang, Q., Liang, H., Yang, C., ... & Li, Y. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. Semantic Scholar.
  • Neurotoxicity mechanisms and clinical implications of six common recre
  • Which local (anesthetic) is most likely to cause cardiovascular collapse?. Dr.Oracle.
  • What is the mechanism of Molindone hydrochloride?.
  • Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscit
  • Bupivacaine versus lignocaine as the choice of locall anesthetic agent for impacted third molar surgery a review. PMC.
  • Molindone. LiverTox - NCBI Bookshelf.

Sources

Validation

A Comparative Guide to the Validation of an HPLC Assay for Amolanone Hydrochloride

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) assay for Amolanone hydrochloride, designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) assay for Amolanone hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare the HPLC method with a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) alternative.

Introduction: The Analytical Imperative for Amolanone Hydrochloride

Amolanone hydrochloride, a compound with local anesthetic and antispasmodic properties, requires precise and reliable quantification throughout the drug development lifecycle.[1] Its chemical structure, featuring a tertiary amine, informs the analytical strategy for its determination.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique in pharmaceutical quality control due to its robustness, reproducibility, and cost-effectiveness.

The validation of any analytical method is not merely a checklist exercise; it is a systematic process to demonstrate that the method is "fit for purpose." This guide is structured in accordance with the principles laid out by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[4][5] Our objective is to provide an in-depth protocol for validating a reverse-phase HPLC method for Amolanone hydrochloride and to contrast its performance with a high-sensitivity UPLC-MS/MS approach.

Part 1: Validation of a Stability-Indicating HPLC-UV Assay

The goal is to develop and validate a method that can accurately quantify Amolanone hydrochloride in the presence of its potential degradation products, making it a "stability-indicating" assay.

Rationale for Method Selection

A reverse-phase HPLC method is selected for its versatility and proven efficacy in separating small organic molecules like Amolanone hydrochloride. The non-polar nature of a C18 stationary phase, combined with a polar mobile phase, allows for excellent retention and separation based on hydrophobicity. UV detection is appropriate as the phenyl groups in the Amolanone structure are expected to possess a strong chromophore, enabling sensitive detection.

Proposed Chromatographic Conditions

The following conditions serve as a robust starting point for method development and subsequent validation. These are based on established methods for similar amine-containing pharmaceutical compounds.[6][7]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0B: AcetonitrileIsocratic Elution: 60:40 (A:B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection λ To be determined by UV scan (e.g., 220 nm)
Diluent Mobile Phase
Experimental Protocol: A Step-by-Step Validation Workflow

This section details the experimental execution for each validation parameter as mandated by ICH Q2(R2).[8][9]

HPLC Validation Workflow cluster_0 Phase 1: Method Setup & System Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Finalization A Method Development & Optimization B System Suitability Testing (SST) A->B Finalize Conditions C Specificity (Forced Degradation) B->C Proceed if SST Passes D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report Generation H->I Compile Data

Caption: Workflow for the validation of the Amolanone hydrochloride HPLC assay.

1. System Suitability

  • Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately on the day of analysis. This ensures that the results generated are reliable.[10]

  • Protocol:

    • Prepare a standard solution of Amolanone hydrochloride at the target concentration (e.g., 100 µg/mL).

    • Inject the standard solution six consecutive times.

    • Calculate the key performance metrics.

  • Acceptance Criteria (per USP <621>): [11]

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

2. Specificity (Forced Degradation)

  • Causality: This is the most critical validation parameter for a stability-indicating method. It proves the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[6][12]

  • Protocol:

    • Expose Amolanone hydrochloride solutions (e.g., 100 µg/mL) to various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid drug substance at 105°C for 24 hours.

      • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before injection.

    • Analyze the stressed samples alongside an unstressed standard and a blank.

    • Evaluate the chromatograms for peak purity of the main Amolanone peak using a Diode Array Detector.

  • Acceptance Criteria:

    • The method must resolve the Amolanone peak from all degradation product peaks (Resolution > 2.0).

    • The peak purity index for the Amolanone peak in stressed samples should pass the instrument's threshold (e.g., > 0.999), indicating no co-eluting peaks.

3. Linearity and Range

  • Causality: To establish a direct, proportional relationship between the concentration of Amolanone hydrochloride and the detector's response (peak area). The range defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.[13]

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (R²): ≥ 0.999

    • The y-intercept should be close to zero.

4. Accuracy (Recovery)

  • Causality: To demonstrate the closeness of the results obtained by the method to the true value. This is typically assessed by spiking a placebo (formulation matrix without the active ingredient) with known amounts of the analyte.[14]

  • Protocol:

    • Prepare placebo samples spiked with Amolanone hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% to 102.0% at each concentration level.

5. Precision

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of Amolanone hydrochloride at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

      • Compare the results from both studies.

  • Acceptance Criteria:

    • RSD for Repeatability: ≤ 2.0%

    • RSD for Intermediate Precision: ≤ 2.0%

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Causality: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ). This is crucial for impurity analysis.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by injecting a solution at this concentration and checking for acceptable precision (RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ≥ 3

    • LOQ: S/N ≥ 10, with acceptable precision.

7. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage in a QC environment.[12]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase pH (± 0.1 units)

      • Mobile Phase Organic Composition (± 2%)

    • Assess the impact on system suitability parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The RSD of results from all robustness tests should be ≤ 2.0%.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
System Suitability RSD = 0.5%, Tailing = 1.1, Plates = 8500RSD ≤ 2.0%, T ≤ 2.0, N ≥ 2000Pass
Specificity All degradants resolved (R > 2.5), Peak Purity > 0.999Resolution > 2.0, No co-elutionPass
Linearity (R²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 150Covers 80-120% of test conc.Pass
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%Pass
Precision (RSD) Repeatability = 0.8%, Intermediate = 1.1%≤ 2.0%Pass
LOQ (µg/mL) 0.5 (S/N = 10.5, RSD = 4.5%)S/N ≥ 10, Precision ≤ 10%Pass
LOD (µg/mL) 0.15 (S/N = 3.3)S/N ≥ 3Pass
Robustness System suitability passed under all conditionsSST criteria metPass

Part 2: Comparative Analysis with UPLC-MS/MS

While HPLC-UV is the workhorse for routine QC, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in specific applications. UPLC utilizes smaller column particles (<2 µm), leading to faster run times and higher resolution, while MS/MS provides unparalleled sensitivity and selectivity based on mass-to-charge ratios.

Rationale for Comparison

UPLC-MS/MS is the gold standard for bioanalysis (quantifying drugs in biological matrices like plasma), trace-level impurity identification, and metabolite profiling.[15] Its comparison with HPLC-UV provides a clear guide for selecting the appropriate technology based on the analytical challenge at hand.

Comparative Workflow and Performance

The core difference in workflow lies in the detector and the slightly more complex sample preparation and data processing required for MS/MS.

Workflow_Comparison cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS/MS Workflow H1 Sample Preparation (Dilution/Filtration) H2 HPLC Separation (~10-15 min) H1->H2 H3 UV/DAD Detection H2->H3 H4 Data Analysis (Peak Area Integration) H3->H4 U1 Sample Preparation (May include SPE or LLE) U2 UPLC Separation (~2-5 min) U1->U2 U3 MS/MS Detection (Ionization & Fragmentation) U2->U3 U4 Data Analysis (MRM Transition Integration) U3->U4

Caption: High-level workflow comparison between HPLC-UV and UPLC-MS/MS.

Head-to-Head Performance Comparison
FeatureHPLC-UVUPLC-MS/MSAdvantage of UPLC-MS/MS
Specificity Based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar spectra.Based on retention time, parent ion mass, and fragment ion mass. Extremely high specificity.Unambiguous identification and quantification, even in complex matrices.
Sensitivity (LOQ) ~0.1 - 1 µg/mL (ng on-column)~0.01 - 1 ng/mL (pg on-column)100-1000x more sensitive, ideal for trace analysis and bioequivalence studies.
Analysis Time 10 - 20 minutes per sample2 - 5 minutes per sampleSignificantly higher throughput.
Robustness Generally very high; simpler system.High, but more complex instrumentation requires greater expertise for troubleshooting.-
Cost (Instrument) $

$
-
Cost (Operational) $

-
Primary Application Routine QC, Assay, Purity, DissolutionBioanalysis, Impurity Identification, Metabolite Studies, Trace AnalysisVersatility for both quantitative and qualitative research applications.

Conclusion: Selecting the Right Tool for the Task

The validation of an analytical method for Amolanone hydrochloride is a critical step in ensuring product quality and regulatory compliance.

  • The HPLC-UV method , as detailed in this guide, is robust, reliable, and perfectly suited for its intended purpose in a quality control environment. Its validation according to ICH guidelines ensures that it can be confidently deployed for routine batch release testing, content uniformity, and stability studies.

  • The UPLC-MS/MS method represents a powerful alternative when the analytical requirements exceed the capabilities of HPLC-UV. For applications demanding ultra-high sensitivity, such as measuring drug levels in plasma for pharmacokinetic studies, or for the definitive identification of unknown impurities, UPLC-MS/MS is the superior choice.

Ultimately, the decision to use HPLC-UV versus UPLC-MS/MS is driven by the specific analytical objective. A well-characterized and validated HPLC-UV method remains the pragmatic and scientifically sound choice for the majority of routine pharmaceutical quality control assays for Amolanone hydrochloride.

References

  • US Pharmacopeia (USP). <621> Chromatography. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Online] Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Online] Available at: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Online] Available at: [Link]

  • Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Online] Available at: [Link]

  • Inxight Drugs. AMOLANONE. [Online] Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Online] Available at: [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. [Online] Available at: [Link]

  • Gsrs. AMOLANONE HYDROCHLORIDE, (S)-. [Online] Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Online] Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Online] Available at: [Link]

  • Gsrs. AMOLANONE HYDROCHLORIDE, (R)-. [Online] Available at: [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Online] Available at: [Link]

  • Inxight Drugs. AMOLANONE HYDROCHloride, (S)-. [Online] Available at: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Online] Available at: [Link]

  • Gsrs. AMOLANONE, (S)-. [Online] Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Online] Available at: [Link]

  • PubChem - NIH. Amolanone. [Online] Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Online] Available at: [Link]

  • Ain Shams University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Online] Available at: [Link]

  • ResearchGate. Spectrophotometric and spectrofluorimetric determination of some drugs containing secondary amino group in bulk drug and dosage forms via derivatization with 7-Chloro-4-Nitrobenzofurazon. [Online] Available at: [Link]

  • PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Online] Available at: [Link]

  • SciELO. Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. [Online] Available at: [Link]

  • Inxight Drugs. AMOLANONE HYDROCHLORIDE, (R)-. [Online] Available at: [Link]

  • PMC. Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. [Online] Available at: [Link]

  • Semantic Scholar. Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. [Online] Available at: [Link]

  • MDPI. Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. [Online] Available at: [Link]

Sources

Comparative

A Comparative Guide to Amolanone Hydrochloride and its Putative Receptor Binding Affinities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enigma of Amolanone Hydrochloride Amolanone hydrochloride is a compound historically recognized for its dual functionali...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of Amolanone Hydrochloride

Amolanone hydrochloride is a compound historically recognized for its dual functionality as both a local anesthetic and an antispasmodic agent. While its clinical and pharmacological effects are documented, a comprehensive public-domain characterization of its specific molecular interactions, particularly its receptor binding affinity profile, remains elusive. This guide aims to bridge this knowledge gap by providing a comparative framework. In the absence of direct binding data for amolanone hydrochloride, we will explore the receptor binding affinities of well-characterized local anesthetics and antispasmodics. This comparative analysis will offer researchers a valuable point of reference for hypothesizing the potential molecular targets of amolanone hydrochloride and for designing future experimental investigations.

The dual-action nature of amolanone hydrochloride suggests a potential interaction with key receptors and ion channels that govern nerve conduction and smooth muscle contraction. For its local anesthetic properties, the primary targets are voltage-gated sodium channels, while its antispasmodic effects likely arise from antagonism of muscarinic acetylcholine receptors. This guide will delve into the binding characteristics of representative drugs from these two classes, providing the quantitative data necessary for a nuanced understanding of their structure-activity relationships and selectivity profiles.

Comparative Receptor Binding Affinity Data

To contextualize the potential binding profile of amolanone hydrochloride, the following tables summarize the receptor binding affinities of selected local anesthetics and antispasmodic agents. This data, expressed as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), provides a quantitative measure of a ligand's affinity for a specific receptor. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

Antispasmodic Agents: Muscarinic Receptor Affinities

Antispasmodic effects are primarily mediated by the blockade of muscarinic acetylcholine receptors (M₁-M₅), which are G-protein coupled receptors involved in smooth muscle contraction, heart rate regulation, and glandular secretions. The subtype selectivity of an antagonist is crucial in determining its therapeutic efficacy and side-effect profile.[1]

CompoundM₁ (Kᵢ, nM)M₂ (Kᵢ, nM)M₃ (Kᵢ, nM)M₄ (Kᵢ, nM)M₅ (Kᵢ, nM)Selectivity Profile
Atropine 2.0[2]3.24[2]2.21[2]0.77[2]2.84[2]Non-selective
Oxybutynin ~8.7 (pKi)[3]~7.8 (pKi)[3]~8.9 (pKi)[3]~8.0 (pKi)[3]~7.4 (pKi)[3]Non-selective, with some preference for M₁, M₃, and M₄[4]
Darifenacin 6.3 (pKi=8.2)[3]398.1 (pKi=7.4)[3]0.79 (pKi=9.1)[3]501.2 (pKi=7.3)[3]10.0 (pKi=8.0)[3]M₃ Selective[5][6][7]
Solifenacin 26[8]170[8]12[8]110[8]31[8]M₃ Selective[8][9]

Note: pKi values were converted to Kᵢ for consistency (Kᵢ = 10^(-pKi) * 10^9). Data is derived from studies on human recombinant receptors.

Local Anesthetic Agents: Sodium and Potassium Channel Affinities

Local anesthetics exert their effects by blocking voltage-gated sodium channels (Naᵥ), thereby preventing the propagation of action potentials in nerve fibers. Their binding is often state-dependent, with higher affinity for the open and inactivated states of the channel.[10][11][12] Some local anesthetics also exhibit affinity for other ion channels, such as potassium channels, which can contribute to their overall pharmacological and toxicological profile.

CompoundTarget ChannelAffinity (IC₅₀ or Kᵢ)Comments
Lidocaine Cardiac Na⁺ Channels (hH1)-Higher intrinsic sensitivity compared to skeletal muscle channels.[11][12]
Skeletal Muscle Na⁺ Channels (hSkM1)-5 to 8 times less sensitive to block by lidocaine than cardiac channels.[11][12]
Bupivacaine (R+)-enantiomer Na⁺ Channels29 ± 3 µM (Tonic Block)[13]Stereoselective interaction with the inactivated state of the Na⁺ channel.[14]
Flicker K⁺ Channels0.15 ± 0.02 µM[13]High stereoselectivity.[13]
Bupivacaine (S-)-enantiomer Na⁺ Channels44 ± 3 µM (Tonic Block)[13]Less potent in blocking the inactivated state of cardiac Na⁺ channels.[14]
Flicker K⁺ Channels11 ± 1 µM[13]

Note: The affinity of local anesthetics is highly dependent on the state of the ion channel and the experimental conditions.

Experimental Protocols: A Guide to Radioligand Binding Assays

To ensure scientific integrity and reproducibility, the determination of receptor binding affinity relies on standardized and validated experimental protocols. The radioligand binding assay is a cornerstone technique in pharmacology for quantifying the interaction between a ligand and its receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (unlabeled ligand) by its ability to compete with a radiolabeled ligand (a ligand with a known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radiolabeled ligand.

  • Kₔ is the dissociation constant of the radiolabeled ligand.

Step-by-Step Methodology
  • Receptor Preparation:

    • Membrane preparations from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of the radiolabeled ligand.

      • Increasing concentrations of the unlabeled test compound (e.g., amolanone hydrochloride or a comparator drug).

      • The receptor membrane preparation.

      • Assay buffer.

    • Control wells are included for determining total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification:

    • The filters are washed to remove any remaining free radioligand.

    • Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

    • The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Source (Cells/Tissues) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., Amolanone HCl) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50 Determination Counting->Calculation Ki_Calc Ki Calculation (Cheng-Prusoff) Calculation->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of local anesthetics and antispasmodics are a direct consequence of their interaction with specific ion channels and receptors, leading to the modulation of downstream signaling pathways.

Local Anesthetics: Blockade of Voltage-Gated Sodium Channels

Local anesthetics physically obstruct the pore of voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade is state-dependent, with the drug having a higher affinity for the open and inactivated states of the channel, which are more prevalent in rapidly firing neurons.

G Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Na+ Channel Nerve_Impulse->Na_Channel Opens Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Local_Anesthetic Local Anesthetic (e.g., Amolanone HCl) Local_Anesthetic->Na_Channel Blocks

Caption: Mechanism of action of local anesthetics.

Antispasmodics: Antagonism of Muscarinic Receptors

Antispasmodic agents that are muscarinic antagonists compete with acetylcholine (ACh) for binding to muscarinic receptors on smooth muscle cells. By blocking the binding of ACh, these drugs prevent the activation of G-proteins and the subsequent signaling cascade that leads to an increase in intracellular calcium and muscle contraction.

G ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds G_Protein Gq/11 Protein Activation M3_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Antispasmodic Antispasmodic (e.g., Amolanone HCl) Antispasmodic->M3_Receptor Blocks

Caption: Mechanism of action of muscarinic antagonists.

Conclusion and Future Directions

While direct experimental data on the receptor binding affinity of amolanone hydrochloride is currently unavailable, this comparative guide provides a robust framework for understanding its potential molecular interactions. Based on its classification as a local anesthetic and antispasmodic, it is highly probable that amolanone hydrochloride interacts with voltage-gated sodium channels and muscarinic acetylcholine receptors.

The provided data for comparator drugs highlights the importance of subtype selectivity in determining the therapeutic and side-effect profiles of these agents. Future research on amolanone hydrochloride should prioritize conducting comprehensive radioligand binding assays against a panel of sodium channel subtypes and all five muscarinic receptors. Such studies will be instrumental in elucidating its precise mechanism of action, its potential for off-target effects, and its overall therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for these much-needed investigations.

References

  • The Sodium Channel as a Target for Local Anesthetic Drugs - Frontiers. [Link]

  • Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed. [Link]

  • Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels | BJA. [Link]

  • Affinities of Solifenacin and Other Muscarinic Receptor Antagonists for... | Download Table - ResearchGate. [Link]

  • 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. [Link]

  • Distinct local anesthetic affinities in Na+ channel subtypes - PMC. [Link]

  • Distinct local anesthetic affinities in Na+ channel subtypes - PubMed - NIH. [Link]

  • BindingDB BDBM50370682 SOLIFENACIN. [Link]

  • atropine [Ligand Id: 320] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels | PNAS. [Link]

  • Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed. [Link]

  • Muscarinic Receptor Agonists and Antagonists - PMC - NIH. [Link]

  • 24 COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. [Link]

  • Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed. [Link]

  • Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC. [Link]

  • Muscarinic receptors – Knowledge and References - Taylor & Francis. [Link]

  • muscarinic receptor binding characteristics of anticholinergic agents to treat overactive bladder, in. [Link]

  • Pharmacophore based virtual screening used for discovery of subtype specific muscarinic receptor antagonists as potential alternatives of atropine - ResearchGate. [Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC - NIH. [Link]

  • Relative muscarinic subtype selectivity of anticholinergic agents - ResearchGate. [Link]

  • The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers | Request PDF - ResearchGate. [Link]

  • What is the mechanism of Darifenacin Hydrobromide? - Patsnap Synapse. [Link]

  • Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed. [Link]

  • Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed. [Link]

  • Lidocaine alters activation gating of cardiac Na channels - ResearchGate. [Link]

  • Comparison of the effect of lidocaine on channel kinetics in the... - ResearchGate. [Link]

  • Antispasmodic Medication: Uses & Side Effects - Cleveland Clinic. [Link]

  • Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes - ResearchGate. [Link]

  • Differential effects of bupivacaine on cardiac K channels: role of channel inactivation and subunit composition in drug-channel interaction - PubMed. [Link]

  • Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC. [Link]

  • Bupivacaine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Stereoselectivity of Bupivacaine in Local Anesthetic-Sensitive Ion Channels of Peripheral Nerve - PubMed. [Link]

  • Bupivacaine blocks N-type inactivating Kv channels in the open state: no allosteric effect on ... - PubMed. [Link]

Sources

Validation

A Comparative Guide to Bioequivalence Studies of Amethocaine Hydrochloride Topical Formulations

A Note on Terminology: The compound "Amethone hydrochloride" is not a recognized pharmaceutical active ingredient. This guide will focus on Amethocaine hydrochloride , also known as Tetracaine hydrochloride , a widely us...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The compound "Amethone hydrochloride" is not a recognized pharmaceutical active ingredient. This guide will focus on Amethocaine hydrochloride , also known as Tetracaine hydrochloride , a widely used local anesthetic, which is the likely subject of interest.[1]

This guide provides an in-depth comparison of methodologies for establishing the bioequivalence of topical formulations containing Amethocaine hydrochloride. It is intended for researchers, scientists, and drug development professionals involved in the development of generic or novel topical anesthetic products.

Introduction to Amethocaine Hydrochloride and Bioequivalence

Amethocaine hydrochloride is an ester-type local anesthetic that functions by reversibly blocking nerve signal conduction, thereby producing temporary numbness.[2] It is commonly formulated as a gel, cream, or solution for topical application to the skin or mucous membranes to prevent pain during minor procedures like venipuncture or cannulation.[3][4]

For a generic topical product to be approved, it must be proven bioequivalent to a reference listed drug. This means it must deliver the same amount of active ingredient to the site of action at the same rate and extent.[5] However, for locally acting topical drugs like amethocaine, traditional pharmacokinetic studies measuring systemic drug concentration are often not representative of the drug's effect at the skin.[6] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend a more nuanced, stepwise approach to demonstrating bioequivalence for these products.[7][8][9]

Designing a Bioequivalence Study for Topical Amethocaine

Establishing bioequivalence for a topical amethocaine product (Test Product) against a Reference Product requires a multifaceted approach that may include in vitro characterization, in vitro skin permeation studies, and potentially in vivo pharmacodynamic or clinical endpoint studies.

Comparative Physicochemical Characterization

The first step is to ensure the Test and Reference products are pharmaceutically equivalent. This involves a detailed comparison of their physical and chemical properties.

ParameterTest MethodRationale & Acceptance Criteria
Appearance, Color, Odor Visual and Olfactory InspectionTest product should be qualitatively similar to the Reference.
pH pH meterCritical for drug stability, solubility, and skin permeation. The pH of the Test product should be within a narrow range of the Reference.
Viscosity & Rheology Viscometer/RheometerThese properties affect drug release from the formulation and patient experience. Flow characteristics (e.g., shear-thinning) should be comparable.
Drug Content & Uniformity High-Performance Liquid Chromatography (HPLC)Ensures the Test product contains the labeled amount of amethocaine hydrochloride, typically within 90-110% of the Reference.
Globule/Particle Size Microscopy, Laser DiffractionFor emulsions or suspensions, the size distribution of the dispersed phase should be equivalent, as it can impact stability and skin penetration.
The Stepwise Approach to Demonstrating Bioequivalence

Regulatory guidance encourages a stepwise approach, where successful completion of one step may reduce the requirements for the next. The goal is to demonstrate equivalence with the most efficient and scientifically sound methods.

Caption: Stepwise approach to topical bioequivalence.

Experimental Protocols

Protocol 1: In Vitro Release Test (IVRT)

Objective: To compare the rate and extent of amethocaine release from the Test and Reference formulations. IVRT is a critical quality control test and a surrogate for in vivo bioavailability.[7]

Methodology:

  • Apparatus: Vertical diffusion cells (e.g., Franz cells).

  • Membrane: Inert, synthetic membrane (e.g., polysulfone, PVDF).

  • Receptor Medium: A buffered solution (e.g., phosphate-buffered saline with a solubilizing agent) that ensures sink conditions.

  • Procedure: a. A precise amount of the topical formulation is applied to the donor compartment. b. The receptor medium is maintained at a constant temperature (e.g., 32°C) and stirred. c. Samples are withdrawn from the receptor compartment at predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours). d. The concentration of amethocaine in the collected samples is quantified using a validated HPLC-UV method.[10]

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (slope) is compared between Test and Reference products.

Protocol 2: Bioanalytical Method for Amethocaine Quantification

Objective: To accurately quantify amethocaine in samples from IVRT, IVPT, or biological matrices. A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is standard.[10][11]

Methodology (Based on established methods[10]):

  • Chromatographic System: HPLC with a UV detector.

  • Column: Reversed-phase C18 or PFP column (e.g., Luna PFP(2), 150 x 4.6 mm, 3 µm).[10]

  • Mobile Phase: Isocratic elution with a mixture of potassium dihydrogen phosphate buffer (pH 2.5) and methanol (e.g., 35:65 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 312 nm.[10]

  • Internal Standard: Procaine hydrochloride.[10]

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11] The lower limit of quantification should be sufficiently sensitive, for example, 0.03 µg/mL.[10]

Caption: Bioanalytical sample processing workflow.

Data Presentation and Interpretation

Hypothetical data from an IVRT study comparing a Test Amethocaine Gel (4%) with a Reference Gel (4%) is presented below.

Time (hours)Reference Product - Cumulative Release (µg/cm²) (Mean ± SD)Test Product - Cumulative Release (µg/cm²) (Mean ± SD)
0.5 150.5 ± 15.2148.9 ± 16.1
1.0 295.8 ± 28.9299.5 ± 31.4
2.0 580.1 ± 55.6575.3 ± 58.0
4.0 1050.7 ± 98.31065.2 ± 101.7
6.0 1489.3 ± 135.41501.8 ± 140.2

Statistical Analysis: For bioequivalence, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of the primary endpoint (e.g., release rate or cumulative amount at a specific time) must fall within the acceptance range of 80.00% to 125.00%.

Pharmacokinetic ParameterRatio (Test/Reference) Geometric Mean90% Confidence IntervalBioequivalence Assessment
Release Rate (Slope) 99.2%91.5% - 107.6%Passes
AUC₀₋₆ 100.8%93.1% - 109.2%Passes

Interpretation: In this hypothetical example, the 90% CIs for both the release rate and the total amount released over 6 hours fall entirely within the 80-125% acceptance range. This result would support a conclusion of in vitro bioequivalence, potentially allowing the developer to proceed to the next step or, in some cases, waive further in vivo testing.

Conclusion and Future Directions

Demonstrating the bioequivalence of topical amethocaine hydrochloride formulations is a complex process that relies on a weight-of-evidence approach. A thorough comparison of physicochemical properties, followed by robust in vitro release and permeation studies, forms the cornerstone of a successful regulatory submission. When in vitro methods are insufficient to prove equivalence, well-designed pharmacodynamic studies measuring the anesthetic effect (e.g., onset and duration of numbness) may be required. By following the stepwise approach recommended by regulatory agencies, drug developers can efficiently and scientifically validate the therapeutic equivalence of their generic or novel topical amethocaine products.

References

  • EMA's proposed Guideline on Quality and Equivalence of Topical Products and Nanotechnology: Future Advances and Challenges.
  • NPS MedicineWise. Minims Tetracaine (Amethocaine). Available from: [Link]

  • Al-Otaibi F, et al. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine.
  • Al-Otaibi F, et al. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method. Journal of Separation Science. 2014;37(12):1428-34. Available from: [Link]

  • Valeo Pharma Inc. AMETOP GEL 4% - Tetracaine Hydrochloride Gel 4% w/w Topical Analgesic. [Product Monograph]. 2020. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioequivalence. Available from: [Link]

  • Waters Corporation. Validation of a UPLC Method for a Benzocaine, Butamben, and Tetracaine Hydrochloride Topical Solution. Available from: [Link]

  • Amethocaine (Tetracaine) Monograph. 2018.
  • Kymos. New EMA Guideline on Topical Products: Impact in IVRT and IVPT. 2024. Available from: [Link]

  • Al-Otaibi F, et al. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: Its comparison with a CZE method. ResearchGate. 2014. Available from: [Link]

  • European Medicines Agency (EMA). Product-specific bioequivalence guidance. Available from: [Link]

  • Zíma J, et al. Determination of procaine, benzocaine and tetracaine by sequential injection analysis with permanganate-induced chemiluminescence detection. ResearchGate. 2004. Available from: [Link]

  • Wikipedia. Tetracaine. Available from: [Link]

  • European Medicines Agency (EMA). Guideline on quality and equivalence of locally applied, locally acting cutaneous products. 2024. Available from: [Link]

  • ECA Academy. EMA Guideline on Quality and Equivalence of Topical Products. 2024. Available from: [Link]

  • Drug Information, Uses, Side Effects, Chemistry. Amethocaine hydrochloride.
  • U.S. Food and Drug Administration (FDA). Tetracaine Clinical PREA. 2016. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect. 2023. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect. 2023. Available from: [Link]

  • Tzvetanov T, et al. Evaluation of Average Bioequivalence of Two Oral Formulations of Amiodarone Hydrochloride after Single Administration to Healthy Volunteers. ResearchGate. 2003. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Amiodarone Hydrochloride Bioequivalence Review. 2002. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. 2021. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Amiodarone Hydrochloride Bioequivalence Review. 2000. Available from: [Link]

  • GaBI Journal. FDA releases 52 new and revised bioequivalence guidelines for generic drugs. 2018. Available from: [Link]

  • Covill J, et al. Evaluation of the efficacy and safety of amethocaine gel applied topically before venous cannulation in adults. British Journal of Anaesthesia. 1995;74(6):706-8. Available from: [Link]

  • CBG-MEB. Public Assessment Report: Methadon HCl TioFarma 5 mg, tablets. 2010. Available from: [Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. 2010. Available from: [Link]

  • Smith & Nephew. Pharmaceutical compositions containing amethocaine. Google Patents. 1992.

Sources

Comparative

A Comparative Guide to Amolanone Hydrochloride and Papaverine as Smooth Muscle Relaxants

For Researchers, Scientists, and Drug Development Professionals In the field of smooth muscle pharmacology, the quest for potent and selective relaxants is a continuous endeavor. This guide provides a detailed comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of smooth muscle pharmacology, the quest for potent and selective relaxants is a continuous endeavor. This guide provides a detailed comparative analysis of two such agents: the well-established opium alkaloid, Papaverine, and the less-characterized compound, Amolanone hydrochloride. While both exhibit spasmolytic properties, their underlying mechanisms and the extent of their pharmacological characterization differ significantly. This document aims to synthesize the available scientific evidence, offer insights into their potential modes of action, and provide a framework for their experimental evaluation.

Introduction to the Contenders

Amolanone Hydrochloride , also known as Amethone, is a synthetic compound that has been primarily identified as a local anesthetic with accompanying antispasmodic effects. Its chemical structure is distinct from the classical smooth muscle relaxants.

Papaverine , a naturally occurring benzylisoquinoline alkaloid from the opium poppy (Papaver somniferum), is a well-documented and potent non-selective smooth muscle relaxant.[1] It has been used in various clinical applications to relieve vasospasms and other conditions related to smooth muscle contraction.[1]

FeatureAmolanone HydrochloridePapaverine
Chemical Name 3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone hydrochloride1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline hydrochloride
Chemical Formula C20H24ClNO2C20H22ClNO4
Molecular Weight 345.86 g/mol 375.85 g/mol
Source SyntheticNatural (Opium Poppy) / Synthetic
Primary Class Local Anesthetic, AntispasmodicSmooth Muscle Relaxant, Vasodilator

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of action of Amolanone hydrochloride and Papaverine represent a key point of comparison for researchers.

Papaverine: The Phosphodiesterase Inhibitor

Papaverine's primary mechanism of smooth muscle relaxation is well-established and centers on the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]

The elevation of these cyclic nucleotides triggers a cascade of downstream events culminating in muscle relaxation:

  • Activation of Protein Kinases: Increased cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

  • Phosphorylation of Key Proteins: These kinases phosphorylate various intracellular proteins, leading to:

    • A decrease in intracellular calcium concentrations ([Ca2+]) through sequestration into the sarcoplasmic reticulum and extrusion from the cell.

    • A decrease in the activity of Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating myosin and initiating contraction.

    • An increase in the activity of Myosin Light Chain Phosphatase (MLCP), which dephosphorylates myosin, leading to relaxation.

Some evidence also suggests that Papaverine may directly inhibit calcium channels, further contributing to the reduction of intracellular calcium.[1][2]

Papaverine_Mechanism Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits Ca_Channels Ca²⁺ Channels Papaverine->Ca_Channels Inhibits (potential) ATP_GTP ATP / GTP PDE->ATP_GTP Breaks down cAMP/cGMP cAMP_cGMP ↑ cAMP / cGMP ATP_GTP->cAMP_cGMP PKA_PKG ↑ PKA / PKG cAMP_cGMP->PKA_PKG Activates MLCK Myosin Light Chain Kinase (MLCK) PKA_PKG->MLCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA_PKG->MLCP Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_Influx->MLCK Activates Myosin_P Myosin-P MLCK->Myosin_P Phosphorylates MLCP->Myosin_P Dephosphorylates Relaxation Relaxation MLCP->Relaxation Contraction Contraction Myosin_P->Contraction

Signaling pathway of Papaverine in smooth muscle relaxation.
Amolanone Hydrochloride: An Inferred Mechanism through Ion Channel Modulation

Direct and detailed studies on the specific molecular mechanism of Amolanone hydrochloride's spasmolytic action are scarce in publicly available literature. However, its classification as a local anesthetic provides a strong basis for a hypothesized mechanism centered on the modulation of ion channels.

Local anesthetics primarily function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials. It is plausible that Amolanone hydrochloride exerts its smooth muscle relaxant effects through a similar, or related, mechanism:

  • Blockade of Voltage-Gated Calcium Channels (VGCCs): A likely primary mechanism is the blockade of L-type calcium channels in the sarcolemma of smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in initiating smooth muscle contraction. By inhibiting this influx, Amolanone hydrochloride would directly reduce the availability of calcium to bind with calmodulin and activate MLCK, thus promoting relaxation.

  • Modulation of Other Ion Channels: The compound could also potentially influence other ion channels, such as potassium channels. Activation of potassium channels leads to hyperpolarization of the cell membrane, which in turn would close voltage-gated calcium channels and contribute to relaxation.

Further research is imperative to elucidate the precise molecular targets and signaling pathways involved in Amolanone hydrochloride-induced smooth muscle relaxation.

Amolanone_Mechanism Amolanone Amolanone HCl (Hypothesized) VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Amolanone->VGCC Blocks K_Channels K⁺ Channels Amolanone->K_Channels Activates (potential) Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization MLCK_Activation ↓ MLCK Activation Ca_Influx->MLCK_Activation Hyperpolarization->VGCC Inactivates Relaxation Relaxation MLCK_Activation->Relaxation

Hypothesized signaling pathway of Amolanone HCl in smooth muscle relaxation.

Comparative Efficacy: A Look at the Experimental Data

Papaverine IC50 Values in Various Smooth Muscle Tissues:

Tissue PreparationAgonist/ConditionPapaverine IC50Reference(s)
Guinea Pig Ileum (nerve-mediated contraction)Electrical Field Stimulation3.53 µM (oral compartment)[3][4]
Guinea Pig Ileum (nerve-mediated contraction)Electrical Field Stimulation4.76 µM (anal compartment)[3][4]
Rat Thoracic AortaPhenylephrine7.0 x 10⁻⁷ M (0.7 µM)[5]
Bovine Tracheal Smooth MuscleCarbacholData suggests inhibition but IC50 not explicitly stated[6]

Note: Experimental conditions can significantly influence IC50 values. The data presented here are for comparative purposes and are derived from different studies.

Amolanone Hydrochloride:

Quantitative data, such as IC50 values for the smooth muscle relaxant effect of Amolanone hydrochloride, are not currently available in the reviewed literature. This represents a significant knowledge gap and a key area for future research.

Experimental Protocols for Comparative Analysis

To directly compare the smooth muscle relaxant properties of Amolanone hydrochloride and Papaverine, a standardized in vitro experimental setup is essential. The isolated organ bath is the gold standard for such investigations.[7][8][9][10]

Objective:

To determine and compare the concentration-response curves and calculate the IC50 values for Amolanone hydrochloride and Papaverine on pre-contracted isolated smooth muscle tissue.

Materials:
  • Isolated Organ Bath System (including tissue chamber, force-displacement transducer, amplifier, and data acquisition system)[8][9][10]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[11]

  • Smooth muscle tissue (e.g., guinea pig ileum, rat aorta, or tracheal rings).

  • Contractile agonist (e.g., carbachol, histamine, phenylephrine, or high potassium chloride solution).

  • Amolanone hydrochloride and Papaverine hydrochloride stock solutions and serial dilutions.

Step-by-Step Methodology:
  • Tissue Preparation:

    • Humanely euthanize the experimental animal according to institutional animal care and use committee (IACUC) guidelines.

    • Rapidly dissect the desired smooth muscle tissue and place it in ice-cold, aerated PSS.

    • Prepare tissue segments of appropriate dimensions (e.g., 2 cm long for guinea pig ileum, or 2-4 mm wide rings for rat aorta).

  • Tissue Mounting:

    • Mount the tissue segment in the organ bath chamber containing pre-warmed (37°C) and aerated PSS.

    • One end of the tissue should be attached to a fixed hook, and the other end to a force-displacement transducer.

    • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1-2 grams for guinea pig ileum).

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes, with regular washing with fresh PSS every 15-20 minutes.

  • Viability and Pre-contraction:

    • Test the viability of the tissue by inducing a contraction with a standard agonist (e.g., a high concentration of KCl).

    • After washing and allowing the tissue to return to baseline, induce a stable, submaximal contraction with the chosen agonist. This pre-contracted state is the baseline against which relaxation will be measured.

  • Cumulative Concentration-Response Curve Generation:

    • Once a stable plateau of contraction is achieved, add the first, lowest concentration of the test compound (Amolanone hydrochloride or Papaverine) to the organ bath.

    • Allow the tissue to respond until a stable level of relaxation is achieved.

    • Incrementally increase the concentration of the test compound in a cumulative manner, allowing for a stable response at each concentration.

    • Continue this process until the maximal relaxation is achieved or further increases in concentration produce no additional effect.

  • Data Analysis:

    • Record the relaxant response at each concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value and the maximum relaxation (Emax).

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Smooth Muscle PSS Place in cold, aerated PSS Dissection->PSS Mounting Mount tissue in organ bath PSS->Mounting Tension Apply optimal resting tension Mounting->Tension Equilibration Equilibrate for 60-90 min Tension->Equilibration Precontraction Induce submaximal contraction with agonist Equilibration->Precontraction Add_Drug Cumulatively add Amolanone or Papaverine Precontraction->Add_Drug Record Record relaxation response Add_Drug->Record Plot Plot concentration- response curve Record->Plot Calculate Calculate IC₅₀ and Eₘₐₓ Plot->Calculate

General workflow for in vitro comparative analysis of smooth muscle relaxants.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding Amolanone hydrochloride and Papaverine as smooth muscle relaxants. Papaverine stands as a well-characterized compound with a clear mechanism of action centered on non-selective PDE inhibition. In contrast, Amolanone hydrochloride remains a pharmacological enigma in the context of smooth muscle relaxation. Its known identity as a local anesthetic strongly suggests a mechanism involving ion channel modulation, but this requires direct experimental validation.

For researchers and drug development professionals, this comparison underscores a significant opportunity. The lack of quantitative data for Amolanone hydrochloride presents a clear avenue for investigation. Direct, head-to-head comparative studies using the outlined experimental protocol would be invaluable in determining its potency and efficacy relative to established relaxants like Papaverine. Such studies would not only elucidate the pharmacological profile of Amolanone hydrochloride but could also pave the way for the development of novel therapeutic agents for conditions characterized by smooth muscle hyperreactivity.

References

  • Barthó, L., et al. (2002). Effect of papaverine on synaptic transmission in the guinea-pig ileum. Neurogastroenterology & Motility, 14(3), 289-295. Available from: [Link]

  • Barthó, L., et al. (2002). Effect of papaverine on synaptic transmission in the guinea-pig ileum. Neurogastroenterology & Motility, 14(3), 289-295. Available from: [Link]

  • Jespersen, B., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324. Available from: [Link]

  • ResearchGate. (n.d.). Experimental setup. The organ bath is composed of an inside chamber and... [Image]. Available from: [Link]

  • Karahan, O., et al. (2014). Evaluation of the vasoplegic impact of papaverine in the rat aorta. Bratislavske Lekarske Listy, 115(6), 344-347. Available from: [Link]

  • JoVE. (2022, February 11). Smooth Muscle Function Measurement [Video]. YouTube. Available from: [Link]

  • ADInstruments. (n.d.). Organ Bath Systems. Retrieved February 23, 2026, from [Link]

  • Shimizu, K., et al. (2000). Inhibitory mechanism of papaverine on carbachol-induced contraction in the bovine trachea. Journal of Veterinary Medical Science, 62(10), 1065-1070. Available from: [Link]

  • Peker, R. O., et al. (2016). Iloprost relaxes phenylephrine-precontracted rat aortic rings. International Journal of Clinical and Experimental Medicine, 9(7), 14018-14023. Available from: [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved February 23, 2026, from [Link]

  • Jespersen, B., et al. (2015). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Journal of Visualized Experiments, (95), 52324. Available from: [Link]

  • BioRender. (n.d.). Organ bath study - Smooth muscle. Retrieved February 23, 2026, from [Link]

  • Monash University. (n.d.). Experimental Setup - ANS control of gut smooth muscle experiments. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 and maximum relaxation values for papaverine, forskolin, sodium... [Image]. Available from: [Link]

  • ResearchGate. (2014). (PDF) Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. Available from: [Link]

  • Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. Retrieved February 23, 2026, from [Link]

  • Karahan, O., et al. (2014). Evaluation of the vasoplegic impact of papaverine in the rat aorta. Bratislavske Lekarske Listy, 115(6), 344-347. Available from: [Link]

  • Ishii, N., et al. (1983). Length-tension relation of single smooth muscle cells isolated from the pedal retractor muscle of Mytilus edulis. The Journal of Experimental Biology, 103, 157-167. Available from: [Link]

  • Aziba, P. I., & Okunola, J. A. (2015). Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert. Available from: [Link]

  • ResearchGate. (n.d.). (A) Relaxation to papaverine in endothelium-intact rat thoracic aorta... [Image]. Available from: [Link]

  • Gaire, B. P., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 27(7), 2176. Available from: [Link]

  • Al-Malki, A. L., & El-Sadek, M. E. (2020). Novel Papaverine Metal Complexes with Potential Anticancer Activities. Molecules, 25(22), 5488. Available from: [Link]

  • Provider Synergies, L.L.C. (2010). Skeletal Muscle Relaxants Review. Magellan Health.
  • Tanaka, K., et al. (2021). Optimal Concentration of Papaverine for the Inhibition of Internal Thoracic Artery Vasospasm during Coronary Artery Bypass Graft Surgery. Journal of Nippon Medical School, 88(1), 35-42. Available from: [Link]

  • BuzzRx. (2023, November 27). The Best Muscle Relaxants for Every Type of Pain. Retrieved February 23, 2026, from [Link]

  • Grosberg, A., et al. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Journal of Visualized Experiments, (61), e3587. Available from: [Link]

  • MedCentral. (2017, April 11). A Review of Skeletal Muscle Relaxants For Pain Management. Retrieved February 23, 2026, from [Link]

  • Cleveland Clinic. (2023, February 7). Muscle Relaxers: What They Are, Uses, Side Effects & Types. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, December 24). The Photobiomodulation of MAO-A Affects the Contractile Activity of Smooth Muscle Gastric Tissues. International Journal of Molecular Sciences, 24(1), 433. Available from: [Link]

  • University of Nottingham. (2017). Development of an in vitro model of smooth muscle contraction. Nottingham ePrints. Available from: [Link]

  • Dr. Oracle. (2025, April 16). What is the most effective muscle relaxant? Retrieved February 23, 2026, from [Link]

  • JCI Insight. (2021, September 16). Rapid cyclic stretching of cultured human visceral smooth muscle cells promotes a synthetic, proinflammatory phenotype. Retrieved February 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2008, February 21). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved February 23, 2026, from [Link]

  • Dong, X., et al. (2016). Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics. Phytotherapy Research, 30(8), 1207-1218. Available from: [Link]

  • Kukanich, B., & Papich, M. G. (2023). A Randomized, Blinded, Placebo‐Controlled Crossover Study of the Pharmacokinetics and Pharmacodynamics of Naloxone, Naltrexone, and Nalmefene in Methadone‐Sedated Working Dogs. Journal of Veterinary Pharmacology and Therapeutics, 46(3), 195-204. Available from: [Link]

  • U.S. Food and Drug Administration. (2010, April 20). PHARMACOLOGY REVIEW(S). Retrieved February 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (1984, February 6). 18-972 Cardarone Pharmacology Review. Retrieved February 23, 2026, from [Link]

Sources

Validation

A Comparative Toxicological Profile of Amolanone Hydrochloride in Rodents: An In-Depth Guide to LD50 Values

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating Amolanone Hydrochloride in the Anesthetic Landscape Amolanone hydrochloride, also known as amethone, is recognized for its dual func...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Amolanone Hydrochloride in the Anesthetic Landscape

Amolanone hydrochloride, also known as amethone, is recognized for its dual functionality as a local anesthetic and an antispasmodic agent[1]. Understanding the acute toxicity profile, particularly the median lethal dose (LD50), is a critical early-stage component of the safety assessment for any therapeutic candidate. The LD50 provides a quantitative measure of the short-term poisoning potential of a substance[2]. This guide synthesizes the available LD50 data for amolanone hydrochloride in common rodent species and contextualizes these findings by comparing them with established local anesthetics.

A key finding from acute toxicity studies is that single oral doses of up to 500 mg/kg in mice and rats, and single intravenous doses of 25 mg/kg in the same species, did not result in any fatalities. Consequently, the minimal lethal dose and the LD50 could not be determined within this dosing range, suggesting a relatively low acute toxicity by these routes of administration[3].

Comparative Acute Toxicity (LD50) Data

The following table summarizes the available LD50 values for amolanone hydrochloride and comparator local anesthetics in various rodent species and routes of administration. It is important to note that the route of administration significantly influences the systemic exposure and, therefore, the toxicity of a compound[4].

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
Amolanone Hydrochloride Mouse, RatOral> 500[3]
Amolanone Hydrochloride Mouse, RatIntravenous (IV)> 25[3]
LidocaineMouseIntraperitoneal (IP)133.1[3]
LidocaineMouseSubcutaneous (SC)Not explicitly found
Procaine HydrochlorideRatOral200[1]
Procaine HydrochlorideRatIntraperitoneal (IP)160[1]
Procaine HydrochlorideMouseOral175[1]
Procaine HydrochlorideMouseIntravenous (IV)38 - 45[1]
Procaine HydrochlorideMouseSubcutaneous (SC)339[1]
Procaine HydrochlorideMouseIntraperitoneal (IP)165[1]
BupivacaineMouseIntraperitoneal (IP)58.7[3]
BupivacaineMouseSubcutaneous (SC)38 - 54[5]

Experimental Protocols for LD50 Determination: A Methodological Overview

The determination of LD50 values is a highly regulated process, with guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and animal welfare. The protocols described below are based on these internationally accepted standards.

OECD Guidelines for Acute Oral Toxicity Testing

Several OECD guidelines are available for assessing acute oral toxicity, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425)[6]. These modern methods aim to reduce the number of animals required while still providing sufficient information for hazard classification.

Key Principles of Modern Acute Oral Toxicity Studies:

  • Stepwise Dosing: Animals are typically dosed in a stepwise manner, with the outcome of each step informing the next dose level[7].

  • Use of a Single Sex: Often, studies are initiated using a single sex (usually females, as they are often slightly more sensitive) to minimize animal usage[7].

  • Observation of Clinical Signs: The focus is not solely on mortality but also on clear signs of toxicity[8].

  • Limit Test: For substances expected to have low toxicity, a limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed[1][7].

Step-by-Step Experimental Workflow (Based on OECD 423)
  • Animal Selection and Acclimatization: Healthy, young adult rodents of a standard laboratory strain are used. They are acclimatized to the laboratory conditions for at least five days before the study.

  • Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to promote absorption of the test substance[1][7]. Water is provided ad libitum.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in an appropriate vehicle, such as water or corn oil[1]. The dose is administered in a single gavage using a stomach tube[7]. The volume administered is generally kept low, for instance, not exceeding 1 mL/100 g body weight for rodents in the case of non-aqueous solutions[6].

  • Stepwise Dosing Procedure: The test begins with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information. A small group of animals (typically 3) is dosed at this level[6][7].

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[8].

  • Subsequent Steps: Depending on the outcome (e.g., no mortality, mortality in some or all animals), the next step involves dosing another group of animals at a lower or higher fixed dose level[7].

  • Data Analysis and LD50 Estimation: The results are used to classify the substance according to its toxicity and, where possible, to estimate the LD50.

Caption: Workflow for Acute Oral Toxicity (OECD 423).

Mechanism of Action: A Dual-Pronged Approach

The toxicological profile of a compound is intrinsically linked to its mechanism of action. Amolanone hydrochloride's uniqueness lies in its combined local anesthetic and antispasmodic properties.

Local Anesthetic Action

Like other local anesthetics such as lidocaine and procaine, amolanone hydrochloride is expected to exert its primary effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a reversible blockade of nerve transmission and a loss of sensation.

Antispasmodic Action

The antispasmodic effect of amolanone hydrochloride suggests an additional mechanism that promotes smooth muscle relaxation. Antispasmodics can act through various pathways, including:

  • Anticholinergic/Antimuscarinic Effects: Blocking muscarinic receptors in the parasympathetic nervous system, which reduces smooth muscle contractions[6].

  • Direct Smooth Muscle Relaxation: Acting directly on the smooth muscle cells, potentially by inhibiting calcium or sodium influx, which is necessary for muscle contraction.

The precise molecular targets for amolanone hydrochloride's antispasmodic action are not extensively detailed in the available literature. However, this dual mechanism could influence its overall systemic effects and toxicity profile.

Amolanone_MoA cluster_amolanone Amolanone Hydrochloride cluster_targets Molecular Targets cluster_effects Physiological Effects cluster_outcomes Therapeutic Actions amolanone Amolanone HCl na_channel Voltage-Gated Sodium Channel amolanone->na_channel:f0 sm_cell Smooth Muscle Cell (e.g., Calcium Channels) amolanone->sm_cell:f0 block_conduction Blockade of Nerve Conduction na_channel:f1->block_conduction relax_muscle Smooth Muscle Relaxation sm_cell:f1->relax_muscle anesthesia Local Anesthesia block_conduction->anesthesia antispasmodic Antispasmodic Effect relax_muscle->antispasmodic

Caption: Proposed dual mechanism of action for amolanone hydrochloride.

Comparative Analysis and Discussion

The available data indicate that amolanone hydrochloride possesses a favorable acute toxicity profile when administered orally or intravenously in rodents, with an LD50 exceeding 500 mg/kg and 25 mg/kg, respectively[3]. This suggests a lower order of acute toxicity compared to other established local anesthetics like procaine, which has reported oral LD50 values of 175-200 mg/kg in mice and rats[1].

The intravenous toxicity of local anesthetics is generally higher than the oral toxicity due to direct entry into the systemic circulation. While the intravenous LD50 for amolanone hydrochloride was not reached at 25 mg/kg, this value is in the same order of magnitude as the intravenous LD50 of procaine in mice (38-45 mg/kg)[1]. It is important to consider that convulsions often precede death with local anesthetic toxicity[3].

The dual antispasmodic and local anesthetic action of amolanone hydrochloride may offer therapeutic advantages, but it also necessitates a thorough evaluation of its safety profile. Further studies to determine the precise LD50 values and to investigate the chronic toxicity and specific organ toxicities are warranted for a complete risk assessment.

Conclusion

Amolanone hydrochloride demonstrates a low acute toxicity profile in rodents following oral and intravenous administration, with an LD50 greater than 500 mg/kg and 25 mg/kg, respectively. This positions it favorably when compared to the acute toxicity of some other local anesthetics. The dual mechanism of action as a local anesthetic and an antispasmodic is a distinguishing feature that warrants further investigation into both its therapeutic potential and its complete toxicological profile. The experimental methodologies outlined in this guide, based on OECD standards, provide a framework for conducting such future studies with scientific rigor and ethical considerations.

References

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 22-406. [Link]

  • IVAMI. (2001). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423: Acute Oral toxicity – Acute Toxic Class Method. [Link]

  • U.S. National Institutes of Health. (n.d.). Bupivacaine. PubChem. [Link]

  • de Jong, R. H., & Bonin, J. D. (1981). Deaths from local anesthetic-induced convulsions in mice. Anesthesia and analgesia, 60(12), 862–865. [Link]

  • Cleveland Clinic. (2024). Antispasmodic Medication. [Link]

  • Inxight Drugs. (n.d.). AMOLANONE. [Link]

  • Lacy, B. E., et al. (2021). Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. The American journal of gastroenterology, 116(6), 1229–1239. [Link]

  • National Center for Biotechnology Information. (n.d.). Procaine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Amolanone. PubChem. [Link]

  • Lecturio. (2025). Antispasmodics. [Link]

  • WikiLectures. (2021). Antispasmodics. [Link]

  • U.S. National Library of Medicine. (n.d.). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. [Link]

  • U.S. National Library of Medicine. (n.d.). Mixtures of local anesthetics are no more toxic than the parent drugs. [Link]

  • U.S. National Library of Medicine. (n.d.). Acute toxicity of bupivacaine metabolites in mice. [Link]

  • U.S. National Library of Medicine. (n.d.). Lidocaine: A Local Anesthetic, Its Adverse Effects and Management. [Link]

Sources

Comparative

Comparative Guide to the Design and Evaluation of Amolanone Hydrochloride Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Rationale for Amolanone Hydrochloride SAR Exploration Amolanone hydrochloride, chemically described as (S)-3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone hydrochloride, represents an intriguing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Amolanone Hydrochloride SAR Exploration

Amolanone hydrochloride, chemically described as (S)-3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone hydrochloride, represents an intriguing scaffold for the development of novel local anesthetic agents.[1][2] Its structure comprises three key moieties typical of local anesthetics: a lipophilic aromatic system, an intermediate linker, and a hydrophilic tertiary amine.[3] The development of effective and safe local anesthetics is a continuous pursuit in medicinal chemistry, aiming to optimize potency, duration of action, and onset time while minimizing systemic toxicity and side effects.[4]

Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process. By systematically modifying the chemical structure of a lead compound like Amolanone and observing the corresponding changes in biological activity, we can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects.[5] This guide provides a comprehensive framework for designing structural analogs of Amolanone hydrochloride and outlines a robust, self-validating experimental workflow to rigorously evaluate their potential as local anesthetic candidates. The causality behind each experimental choice is explained to provide a clear, logical path from molecular design to data interpretation.

Part 1: Deconstruction of the Amolanone Scaffold and Strategic Analog Design

The Amolanone molecule can be dissected into three critical domains for modification. Our strategy is to alter one domain at a time to generate clear, interpretable SAR data.

  • The Lipophilic Domain: This portion, consisting of the 3-phenyl group and the benzofuranone core, is crucial for membrane partitioning and interaction with the hydrophobic regions of the sodium channel.[6] Its size, shape, and electronic properties directly influence potency and duration of action.

  • The Intermediate Linker: The ethyl chain connecting the core to the amine group affects the molecule's spatial conformation and physicochemical properties.

  • The Hydrophilic Domain: The tertiary diethylamino group is the ionizable center. In its cationic form, it is believed to be the active species that binds to the sodium channel from within the neuron.[7] Its pKa value is critical for determining the ratio of charged to uncharged forms at physiological pH, which in turn governs onset of action.[8]

Based on this dissection, we propose the synthesis of three initial series of analogs:

  • Series A (Lipophilic Domain Modification): Introduce substituents onto the 3-phenyl ring. This will probe the effects of electronics and sterics at this position.

    • A-1: 4'-Methoxy (Electron-donating)

    • A-2: 4'-Chloro (Electron-withdrawing, Halogen bonding potential)

    • A-3: 4'-Methyl (Lipophilic, Electron-donating)

  • Series B (Intermediate Linker Modification): Vary the length of the alkyl chain.

    • B-1: Methylene (n=1)

    • B-2: Propylene (n=3)

  • Series C (Hydrophilic Domain Modification): Alter the tertiary amine to modulate basicity and lipophilicity.

    • C-1: Piperidino-ethyl

    • C-2: Morpholino-ethyl

    • C-3: Di-n-propylamino-ethyl

Part 2: Experimental Workflows for Comprehensive SAR Evaluation

A multi-tiered approach, moving from synthesis to in vitro and finally in vivo testing, ensures a thorough and resource-efficient evaluation.

General Synthetic Pathway for Amolanone Analogs

A plausible and adaptable synthetic route is critical for generating the proposed analogs. The following scheme outlines a general approach involving the alkylation of a 3-phenyl-2(3H)-benzofuranone precursor. This method allows for facile diversification at the intermediate chain and hydrophilic amine steps.

G cluster_synthesis Analog Synthesis Workflow start Start with 3-Phenyl-2(3H)-benzofuranone (Precursor P) deprotonation Deprotonation (e.g., NaH, THF) start->deprotonation alkylation Alkylation with Dihaloalkane (e.g., 1-bromo-2-chloroethane) deprotonation->alkylation intermediate Intermediate Halide (P-Linker-Halide) alkylation->intermediate amination Nucleophilic Substitution with Secondary Amine (e.g., Piperidine, Morpholine) intermediate->amination final_product Final Analog Base amination->final_product salt_formation Salt Formation (HCl in Ether) final_product->salt_formation purification Purification & Characterization (HPLC, NMR, MS) salt_formation->purification

Caption: General synthetic workflow for Amolanone analogs.

In Vitro Evaluation: Potency, Cytotoxicity, and Mechanism

In vitro assays provide the first critical assessment of a compound's biological activity and safety profile at the cellular level.

Experimental Protocol 1: WST-1 Neuronal Cytotoxicity Assay [9]

This assay is crucial for early identification of neurotoxicity, a major liability for local anesthetics.

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Amolanone hydrochloride and its analogs (e.g., from 0.1 mM to 20 mM). Treat cells with these concentrations for a clinically relevant exposure time, such as 20-30 minutes.[9][10] Include an untreated well as a negative control (100% viability) and a well with a lysis agent for a positive control (0% viability).

  • WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C. The WST-1 salt is cleaved into a colored formazan dye by mitochondrial dehydrogenases in viable cells.[9]

  • Measurement: Shake the plate and measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against concentration to determine the LD50 (Lethal Dose, 50%) for each compound. A lower LD50 indicates higher cytotoxicity.

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [9][10]

This assay complements the WST-1 test by measuring membrane integrity.

  • Cell Culture and Treatment: Follow steps 1 and 2 from the WST-1 protocol, collecting the cell culture medium from each well before adding any lysis buffer.

  • LDH Reaction: Transfer the medium to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. LDH released from damaged cells catalyzes a reaction that produces a colored formazan product.[9]

  • Measurement: Measure absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity by comparing the LDH release in treated wells to controls representing spontaneous release (untreated cells) and maximum release (lysed cells).

Hypothetical Comparative In Vitro Data

Compound IDModificationLD50 (mM) on SH-SY5Y Cells[9]Rationale for Change
Amolanone Parent Compound5.5 ± 0.8Baseline
A-1 4'-Methoxy-phenyl4.8 ± 0.6Increased electron density may enhance potency but could slightly increase toxicity.
A-2 4'-Chloro-phenyl3.9 ± 0.5Increased lipophilicity and electron withdrawal often correlate with higher potency and toxicity.
C-1 Piperidino-ethyl6.2 ± 0.9The piperidine ring is more lipophilic than the diethylamino group, potentially affecting both potency and toxicity.
C-2 Morpholino-ethyl8.1 ± 1.1The oxygen in the morpholine ring reduces lipophilicity and basicity, which is hypothesized to decrease toxicity.
Bupivacaine Reference Drug0.95 ± 0.08A potent but relatively cytotoxic clinical standard for comparison.[9]
Lidocaine Reference Drug3.35 ± 0.33A less potent but safer clinical standard for comparison.[9]
In Vivo Evaluation: Anesthetic Efficacy

Promising candidates from in vitro screening must be validated in a living system to assess true anesthetic efficacy, including onset and duration of action. Discrepancies between in vitro and in vivo results are common and highlight the importance of whole-organism testing.[11]

Experimental Protocol 3: Mouse Model of Infiltration Anesthesia [12][13]

This model provides a quantitative measure of local anesthesia duration and intensity.

  • Animal Selection: Use male mice that respond to a gentle electrical stimulus (≤ 8 mA) with vocalization. This establishes a baseline pain threshold.[12][13]

  • Anesthetic Administration: Subcutaneously inject a standardized volume and concentration (e.g., 0.1 mL of a 0.25% solution) of the test compound over the abdomen.

  • Analgesia Monitoring: At set time intervals (e.g., every 5 minutes), apply the electrical stimulus and monitor for a vocalization response. The absence of a response indicates successful anesthesia.

  • Data Collection: Record the time to onset of anesthesia (first time point with no response) and the duration of anesthesia (time until the response returns).

  • Analysis: Compare the median analgesic times between different analog groups and the parent compound using statistical tests like the log-rank test.[12][13] This method is sensitive enough to detect significant differences in anesthetic duration.[12]

Integrated Evaluation Workflow

The progression from synthesis to in vivo testing should be logical and gated to conserve resources.

G cluster_workflow Integrated SAR Evaluation Workflow synthesis Analog Design & Synthesis invitro In Vitro Screening - Cytotoxicity (LDH, WST-1) - Potency (Patch Clamp) synthesis->invitro decision1 High Toxicity or Low Potency? invitro->decision1 invivo In Vivo Efficacy (Mouse Infiltration Model) decision1->invivo No stop Terminate Analog decision1->stop Yes decision2 Poor In Vivo Performance? invivo->decision2 sar_analysis SAR Analysis & Lead Optimization decision2->sar_analysis No decision2->stop Yes sar_analysis->synthesis Iterate

Caption: A gated workflow for efficient SAR evaluation.

Part 3: Mechanistic Grounding and Data Interpretation

The Canonical Mechanism of Action

Local anesthetics function by blocking nerve impulse propagation.[3] This is achieved by physically obstructing the voltage-gated sodium channels (VGSCs) within the neuronal membrane.[4][6]

The process is pH-dependent. The uncharged, lipophilic form of the anesthetic crosses the nerve cell membrane. Once inside the more acidic cytoplasm, it equilibrates, and the resulting cationic form binds to a specific site within the open sodium channel pore.[6] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization and the generation of an action potential.

G cluster_mechanism Mechanism of Local Anesthetic Action extracellular Extracellular Space (pH 7.4) membrane Neuronal Membrane intracellular Intracellular Space (pH 7.1) la_unionized LA (Unionized) la_ionized_in LA-H+ (Ionized) la_unionized->la_ionized_in Crosses Membrane la_ionized_out LA-H+ (Ionized) la_ionized_out->la_unionized Equilibrium la_ionized_in->la_unionized Equilibrium channel_open Na+ Channel (Open) la_ionized_in->channel_open Binds to Open Channel channel_blocked Na+ Channel (Blocked/Inactive) channel_open->channel_blocked ap_gen Action Potential Generation channel_open->ap_gen Na+ Influx no_ap No Action Potential (Anesthesia) channel_blocked->no_ap

Caption: Local anesthetic blockade of the voltage-gated sodium channel.

Building the SAR Model

By collating the data from these experiments, a clear SAR model for the Amolanone scaffold can be constructed.

  • Lipophilicity: A correlation between the lipophilicity of the A-series analogs (quantified by cLogP) and their anesthetic potency/toxicity will likely emerge. Typically, potency increases with lipophilicity to a point (the "cut-off effect"), beyond which membrane disruption and general toxicity increase.

  • Electronic Effects: The impact of electron-donating vs. electron-withdrawing groups in the A-series on channel binding affinity can be elucidated.

  • Steric Factors: Modifications in the C-series (e.g., piperidino vs. morpholino) will reveal the steric tolerance of the binding site within the sodium channel. The reduced basicity of the morpholino analog is expected to decrease potency but also toxicity.

  • Chain Length: The B-series will define the optimal spatial distance between the lipophilic and hydrophilic domains for effective channel blockade.

Conclusion

This guide presents a structured, hypothesis-driven framework for investigating the structure-activity relationships of Amolanone hydrochloride. By employing a logical progression of analog synthesis, tiered in vitro toxicity and potency screening, and definitive in vivo efficacy testing, researchers can efficiently identify the key structural determinants for anesthetic activity. This systematic approach not only enables the optimization of the Amolanone scaffold to develop superior clinical candidates but also contributes fundamental knowledge to the broader field of local anesthetic design. The emphasis on self-validating protocols and clear causality ensures that the generated data is both robust and readily interpretable, paving the way for the next generation of targeted pain management therapeutics.

References

  • Grant, G. J., et al. (2000). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. Anesthesia & Analgesia, 90(2), 492-496. [Link]

  • Imran, E., et al. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. Journal of Contemporary Dental Practice, 22(5), 554-560. [Link]

  • Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672-675. [Link]

  • Vigani, B., et al. (2021). Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes. American Journal of Veterinary Research, 82(8), 646-653. [Link]

  • Katz, J. & Strichartz, G. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

  • Borsje, P., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 818. [Link]

  • Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. ResearchGate. [Link]

  • Borsje, P., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC - NIH. [Link]

  • Rajiv, A. (2025). Models for screening of Local Anaesthetics. SlideShare. [Link]

  • GSRS. AMOLANONE HYDROCHLORIDE, (S)-. Global Substance Registration System. [Link]

  • Cody, V., & Wojtczak, A. (1989). Structure-activity relationships of antiarrhythmic agents: crystal structure of amiodarone hydrochloride and two derivatives, and their conformational comparison with thyroxine. Acta Crystallographica Section B, 45(Pt 2), 172-178. [Link]

  • Sasa, M., et al. (1975). Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. Japanese Journal of Pharmacology, 25(4), 431-439. [Link]

  • GSRS. AMOLANONE HYDROCHLORIDE, (R)-. Global Substance Registration System. [Link]

  • Kutyreva, M. P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7793. [Link]

  • Li, S. et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(70), 41034-41047. [Link]

  • Singh, G., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15449. [Link]

  • Pharma Education. (n.d.). Structure Activity Relationship Of Drugs. PharmaEducation.in. [Link]

  • Inxight Drugs. AMOLANONE HYDROCHLORIDE, (S)-. National Center for Advancing Translational Sciences. [Link]

  • Google Patents. (2020). CN107011237B - Improved synthesis method of molindone.
  • Butterworth, J.F., & Strichartz, G.R. (2012). Basic pharmacology of local anaesthetics. BJA Education, 12(1), 1-6. [Link]

  • Anesthesia Key. (2016). Local Anaesthetic Agents. AnesthesiaKey. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Amolanone Hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for the proper disposal of Amolanone hydrochloride. Trust in your protocols is paramount, and that begins with a thorough understanding of the entire chemical lifecycle, from use to disposal.

This document is structured to provide immediate, actionable intelligence for researchers and laboratory managers. We will address the known properties of Amolanone hydrochloride, establish a robust, regulation-compliant disposal workflow, and explain the scientific reasoning behind each critical step.

Understanding Amolanone Hydrochloride: Known Properties

Amolanone hydrochloride is a biochemical inhibitor intended for laboratory research use only.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal instructions is not readily accessible, we can proceed based on its known chemical identity and the overarching principles of hazardous waste management.

PropertyDataSource
Chemical Name Amolanone hydrochloride[1]
Synonyms Amolanone HCl, Amethone hydrochloride[1]
CAS Number 6009-67-2[1]
Molecular Formula C20H24ClNO2[1]
Molecular Weight 345.86 g/mol [1][2]
Physical Form Solid[1]

Core Directive: The first and most critical step for any researcher handling this compound is to obtain the manufacturer-specific Safety Data Sheet (SDS) . This document is the primary source of authoritative information regarding specific hazards, handling, and disposal requirements. If you do not have the SDS, contact your supplier immediately.

The Disposal Workflow: A Self-Validating System

The proper disposal of any laboratory chemical is a systematic process governed by federal and local regulations to protect both personnel and the environment.[3] The following workflow is designed based on guidelines from the Environmental Protection Agency (EPA) and best practices from leading research institutions.[3][4][5]

G cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal obtain_sds Obtain & Review Manufacturer's SDS assess_hazards Assess Hazards (Toxicity, Reactivity, etc.) obtain_sds->assess_hazards Key Information ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe Determines select_container Select Compatible, Leak-Proof Container ppe->select_container label_container Label as 'Hazardous Waste' + List Chemical Contents select_container->label_container segregate Segregate from Incompatible Wastes label_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa contact_ehs Contact Institutional EHS for Waste Pickup Request saa->contact_ehs ehs_pickup EHS Collects Waste for Final Disposal contact_ehs->ehs_pickup Schedules document Document Waste Transfer ehs_pickup->document end END: Compliant Disposal document->end start START: Amolanone HCl Waste Generated start->obtain_sds

Caption: Decision workflow for compliant disposal of Amolanone hydrochloride waste.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol provides a direct, procedural guide for the safe handling and disposal of Amolanone hydrochloride waste.

Part 1: Immediate Safety and Spill Response
  • Personal Protective Equipment (PPE): Before handling the solid compound or any waste solutions, always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult the SDS for specific recommendations).

  • Spill Management:

    • For a small spill of solid Amolanone hydrochloride, carefully sweep the material into a designated waste container.[6] Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office) and absorbent pads.

    • All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste.[7]

Part 2: Waste Accumulation and Storage

The EPA's Resource Conservation and Recovery Act (RCRA) strictly regulates how hazardous waste is managed from the point of generation.[3]

  • Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation and under the control of the lab personnel.[4][5] It is where you will temporarily store your waste container.

  • Select the Proper Container:

    • Use a container that is in good condition, leak-proof, and chemically compatible with Amolanone hydrochloride and any solvents used.[3][4] A high-density polyethylene (HDPE) bottle is often a suitable choice.

    • The container must have a secure, screw-top cap. It must be kept closed at all times except when adding waste.[4]

  • Label the Container Correctly: This is a critical compliance step. Before any waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "Amolanone hydrochloride" . Do not use abbreviations or chemical formulas.[4]

    • An approximate concentration or percentage of all contents if it is a mixed waste stream.

  • Segregate Waste: Store the Amolanone hydrochloride waste container away from incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[4]

Part 3: Final Disposal

Under no circumstances should Amolanone hydrochloride or its solutions be disposed of down the drain or in the regular trash.[3][5] This is illegal and environmentally hazardous.

  • Monitor Fill Level: Do not overfill the waste container. A common practice is to request pickup when the container is about 90% full.[4]

  • Request a Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][5] Follow their specific procedures for submitting a pickup request.

  • Documentation: Maintain a log of the waste generated. Your EHS department will handle the final shipping manifests, but internal record-keeping is a hallmark of a well-managed lab.

Causality in Protocol: Why are these steps so rigid? The "closed container" rule prevents the release of vapors. The "SAA" designation ensures waste is under the control of trained personnel. Proper labeling prevents accidental mixing of incompatible chemicals and ensures the final disposal facility knows exactly what they are handling, preventing dangerous reactions and ensuring regulatory compliance.

Authoritative Grounding & Trustworthiness

Your institution's EHS office is the ultimate authority on chemical disposal within your facility. They are trained professionals who can make the final waste determination and ensure compliance with all local, state, and federal regulations, including specialized rules for academic laboratories like the EPA's Subpart K.[8][9] Always consult with them if you have any questions. The most trustworthy protocol is one that integrates institutional oversight.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • AMOLANONE HYDROCHLORIDE, (S)-. gsrs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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